molecular formula C22H24BrP B1587581 (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS No. 3968-92-1

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE

Cat. No.: B1587581
CAS No.: 3968-92-1
M. Wt: 399.3 g/mol
InChI Key: HKWAYXKPYJOYEL-UHFFFAOYSA-M
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Description

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE is a useful research compound. Its molecular formula is C22H24BrP and its molecular weight is 399.3 g/mol. The purity is usually 95%.
The exact mass of the compound sec-Butyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl(triphenyl)phosphanium;bromide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWAYXKPYJOYEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3968-92-1
Record name Phosphonium, (1-methylpropyl)triphenyl-, bromide (1:1)
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Record name sec-Butyltriphenylphosphonium bromide
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Record name 3968-92-1
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Record name sec-butyltriphenylphosphonium bromide
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Foundational & Exploratory

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Butyl)triphenylphosphonium Bromide

Abstract: This technical guide provides a comprehensive overview of (sec-butyl)triphenylphosphonium bromide (CAS Number: 3968-92-1), a crucial reagent in modern organic synthesis. The document delves into its fundamental physicochemical properties, established synthetic routes, and primary applications, with a detailed focus on its role in the Wittig reaction for the formation of substituted alkenes. Methodologies for ylide generation and subsequent olefination are presented with an emphasis on the mechanistic underpinnings and practical considerations for laboratory execution. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this phosphonium salt in their synthetic endeavors.

Introduction to Phosphonium Salts

Phosphonium salts are a class of organophosphorus compounds with the general structure [PR₄]⁺X⁻. They are pivotal intermediates in organic chemistry, most notably as precursors to phosphorus ylides for the Wittig reaction. The specific nature of the four organic residues (R groups) on the phosphorus atom dictates the reactivity and steric influence of the resulting ylide. (sec-Butyl)triphenylphosphonium bromide, featuring a secondary alkyl group, is specifically employed to introduce a sec-butylidene moiety onto a carbonyl compound, a transformation that is fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in research and development. (sec-Butyl)triphenylphosphonium bromide is distinguished by the CAS number 3968-92-1.[1][2] It is a stereoisomer of the more common n-butyltriphenylphosphonium bromide (CAS: 1779-51-7).[3][4][5]

Below is a summary of its key properties:

PropertyValueSource
CAS Number 3968-92-1PubChem[1]
Molecular Formula C₂₂H₂₄BrPPubChem[1]
Molecular Weight 399.3 g/mol PubChem[1]
Appearance White to off-white solid/powderThermo Fisher Scientific[2]
IUPAC Name butan-2-yl(triphenyl)phosphanium bromidePubChem[1]
Solubility Soluble in water and polar organic solvents.Thermo Fisher Scientific[2]
Sensitivity Hygroscopic; absorbs moisture from the air.Thermo Fisher Scientific[2]

Caption: Structure of the phosphonium cation and bromide anion.

Synthesis of (sec-Butyl)triphenylphosphonium Bromide

The synthesis of phosphonium salts is a cornerstone reaction in organophosphorus chemistry. The most direct and widely used method is the quaternization of a phosphine with an alkyl halide.

Synthetic Pathway

The preparation involves a bimolecular nucleophilic substitution (Sₙ2) reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of a sec-butyl halide, typically 2-bromobutane.

G cluster_reactants Reactants cluster_conditions Conditions TPP Triphenylphosphine (C₆H₅)₃P PRODUCT (sec-Butyl)triphenylphosphonium Bromide TPP->PRODUCT Sₙ2 Attack SECBUBR 2-Bromobutane CH₃CH(Br)CH₂CH₃ SECBUBR->PRODUCT SOLVENT High-Boiling Solvent (e.g., Toluene, Xylene) SOLVENT->PRODUCT HEAT Heat (Reflux) HEAT->PRODUCT

Caption: General workflow for the synthesis of the title compound.

Experimental Considerations
  • Causality of Choice: Triphenylphosphine is an excellent nucleophile for this reaction due to the electron-donating properties of the phenyl groups and the accessibility of the phosphorus lone pair.

  • Reaction Inefficiency: It is important to note that Sₙ2 reactions with secondary halides, such as 2-bromobutane, can be less efficient than with primary halides due to increased steric hindrance at the reaction center.[6] This can lead to longer reaction times or the need for higher temperatures to achieve a satisfactory yield.

  • Purification: The resulting phosphonium salt typically precipitates from the nonpolar solvent upon cooling and can be purified by filtration and washing with a non-polar solvent like ether to remove unreacted starting materials.[7]

Core Application: The Wittig Reaction

The paramount application of (sec-butyl)triphenylphosphonium bromide is as a precursor to the corresponding phosphorus ylide (a Wittig reagent) for use in the Wittig reaction.[6][8] This reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[6]

Mechanism: From Salt to Alkene

The process begins with the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base, as the pKa of the alpha-proton is relatively high. The resulting ylide is a resonance-stabilized species that acts as the key nucleophile.

Wittig_Mechanism Figure 3: The Wittig Reaction Pathway Phosphonium Phosphonium Salt [Ph₃P⁺-CH(CH₃)R] Br⁻ Ylide Phosphorus Ylide Ph₃P=C(CH₃)R Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (4-membered ring intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone R'C(=O)R'' Carbonyl->Oxaphosphetane Alkene Alkene Product R'R''C=C(CH₃)R Oxaphosphetane->Alkene Reverse [2+2] Cycloaddition TPO Triphenylphosphine Oxide Ph₃P=O Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction using a phosphonium salt.

  • Ylide Formation: The sec-butyl group makes this an unstabilized ylide, as there are no adjacent electron-withdrawing groups to delocalize the negative charge on the carbanion resonance form.[9] Unstabilized ylides are highly reactive and typically favor the formation of (Z)-alkenes, especially under salt-free conditions at low temperatures.[6][9]

  • Intermediate Formation: Modern understanding of the mechanism favors a concerted [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered oxaphosphetane intermediate.[9][10]

  • Product Formation: This intermediate rapidly collapses in a reverse [2+2] cycloaddition to yield the final alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[10]

Protocol: Stereoselective Alkene Synthesis

This protocol outlines the in situ generation of the ylide from (sec-butyl)triphenylphosphonium bromide and its subsequent reaction with an aldehyde.

Materials:

  • (sec-Butyl)triphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Aldehyde (R'-CHO)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, suspend (sec-butyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in the reaction vessel.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe.[11] The formation of the ylide is often indicated by a color change to deep red or orange. Allow the mixture to stir at this temperature for 30-60 minutes.

    • Scientific Rationale: A strong, non-nucleophilic base like n-BuLi is required to deprotonate the phosphonium salt without competing in side reactions.[10][11] Anhydrous conditions are critical as the ylide and n-BuLi are both highly reactive with water.

  • Carbonyl Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

    • Scientific Rationale: Low temperature is crucial for controlling the reactivity of the unstabilized ylide and maximizing kinetic control, which favors the formation of the (Z)-alkene.[9]

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature and stir for an additional 1-18 hours, monitoring by TLC.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired alkene.

Other Applications

While its primary role is as a Wittig reagent, phosphonium salts, in general, can function as phase transfer catalysts (PTCs).[3][8] They facilitate the transfer of an anionic reactant from an aqueous phase to an organic phase where the reaction occurs. However, this application is more extensively documented for the n-butyl isomer.[3][8][12] The bulky nature of the triphenyl and sec-butyl groups may also lend it utility as a latent catalyst in the formulation of high-performance polymers, epoxy resins, and powder coatings, where it can promote cross-linking upon thermal activation.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of (sec-butyl)triphenylphosphonium bromide is essential for laboratory safety.

  • Hazards: The compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[2]

  • Storage: The material is hygroscopic and should be stored under an inert atmosphere in a tightly closed container in a cool, dry place.[2] Exposure to moisture can compromise the reagent's integrity.

  • First Aid: In case of contact, rinse eyes cautiously with water for several minutes.[2] For skin contact, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[2] Seek medical attention if symptoms persist.

Conclusion

(sec-Butyl)triphenylphosphonium bromide is a specialized but valuable phosphonium salt for organic synthesis. Its primary utility lies in its role as a precursor for an unstabilized Wittig reagent, enabling the synthesis of (Z)-disubstituted alkenes from carbonyls with a sec-butylidene group. A thorough understanding of its properties, the mechanism of the Wittig reaction, and precise experimental control are key to harnessing its synthetic potential in the development of novel chemical entities.

References

  • Title: sec-Butyltriphenylphosphonium bromide | C22H24BrP | CID 3083826 Source: PubChem URL: [Link]

  • Title: Butyltriphenylphosphonium bromide | C22H24P.Br | CID 159628 Source: PubChem URL: [Link]

  • Title: Cas 1779-51-7,Butyltriphenylphosphonium bromide | lookchem Source: lookchem.com URL: [Link]

  • Title: Understanding the Applications of Butyltriphenylphosphonium Bromide in Material Science Source: Custom Synthesis URL: [Link]

  • Title: Material Safety Data Sheet - (n-Butyl)triphenylphosphonium bromide, 99% Source: Cole-Parmer URL: [Link]

  • Title: Wittig Reaction Mechanism & Examples Source: Total Synthesis URL: [Link]

  • Title: Wittig Reaction - Wittig Reagents (in situ) Source: Common Organic Chemistry URL: [Link]

  • Title: Butyltriphenylphosphonium bromide CAS: 1779-51-7 Source: Jinan Future chemical Co.,Ltd URL: [Link]

  • Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]

  • Title: Butyltriphenylphosphonium Bromide CAS 1779-51-7 Source: Home Sunshine Pharma URL: [Link]

  • Title: Synthetic method for butyltriphenylphosphonium bromide Source: Google Patents URL
  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: CatOnium BTPB Source: Vesta Chemicals URL: [Link]

  • Title: vinyl triphenylphosphonium bromide Source: Organic Syntheses Procedure URL: [Link]

Sources

An In-depth Technical Guide to sec-Butyltriphenylphosphonium Bromide: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of sec-butyltriphenylphosphonium bromide, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, handling, and its principal application as a precursor in the Wittig reaction for the stereoselective synthesis of alkenes.

Core Chemical Identity and Physical Properties

sec-Butyltriphenylphosphonium bromide is a quaternary phosphonium salt. In this structure, a phosphorus atom is bonded to three phenyl groups and one sec-butyl group, carrying a positive charge that is balanced by a bromide anion.[1] Its primary utility lies in its role as a precursor to a phosphorus ylide, a reactive intermediate central to the Wittig reaction.

The fundamental identifiers and physical characteristics of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of sec-Butyltriphenylphosphonium Bromide

PropertyValueSource(s)
CAS Number 3968-92-1[1]
Molecular Formula C₂₂H₂₄BrP[1]
Molecular Weight 399.3 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 240-243 °C[2][4]
Solubility Soluble in water, chloroform, and methanol.[2][4]
Stability Hygroscopic; sensitive to moisture.[2][4]

Synthesis and Purification

The synthesis of phosphonium salts like sec-butyltriphenylphosphonium bromide is a standard and well-established procedure in organic chemistry. The most common method involves a nucleophilic substitution reaction (Sₙ2) between triphenylphosphine and a suitable alkyl halide, in this case, 2-bromobutane.

The causality behind this choice is straightforward: triphenylphosphine is an excellent nucleophile due to the electron-donating character of the phenyl groups and the availability of a lone pair on the phosphorus atom. It readily attacks the electrophilic carbon of the 2-bromobutane, displacing the bromide ion to form the stable phosphonium salt.

Experimental Protocol: Synthesis of sec-Butyltriphenylphosphonium Bromide

This protocol is a generalized procedure based on the synthesis of analogous phosphonium salts.[2][5]

Materials:

  • Triphenylphosphine (1.0 eq)

  • 2-Bromobutane (1.0-1.2 eq)

  • Toluene or Xylene (solvent)

  • Anhydrous Ether (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add triphenylphosphine and the chosen solvent (e.g., xylene). Stir the mixture until the triphenylphosphine is fully dissolved.

  • Reaction Initiation: Add 2-bromobutane to the solution.

  • Heating: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary, typically ranging from 6 to 48 hours, depending on the scale and solvent.[2][5] Monitor the reaction for the formation of a white precipitate, which is the desired product.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The white, solid product will precipitate out of the solution.

  • Purification: Collect the solid by suction filtration. Wash the crystals thoroughly with a non-polar solvent like anhydrous ether to remove any unreacted starting materials.[5]

  • Drying: Dry the purified sec-butyltriphenylphosphonium bromide under vacuum to yield a white crystalline powder.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Combine Triphenylphosphine & 2-Bromobutane in Xylene Reflux 2. Heat to Reflux (6-48 hours) Setup->Reflux Cool 3. Cool to RT Reflux->Cool Filter 4. Filter Precipitate Cool->Filter Wash 5. Wash with Anhydrous Ether Filter->Wash Dry 6. Dry Under Vacuum Wash->Dry Product sec-Butyltriphenylphosphonium Bromide Dry->Product

Caption: Synthesis workflow for sec-butyltriphenylphosphonium bromide.

Core Application: The Wittig Reaction

The paramount importance of sec-butyltriphenylphosphonium bromide stems from its use in the Wittig reaction, a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone.[6]

Step 1: Ylide Formation

The first critical step is the deprotonation of the phosphonium salt to form the corresponding phosphorus ylide (also known as a Wittig reagent). The protons on the carbon atom adjacent (alpha) to the positively charged phosphorus are acidic and can be removed by a strong base.[7]

The choice of base is crucial and dictates the reaction conditions. Common bases include organolithium reagents (like n-butyllithium), sodium hydride (NaH), or sodium amide (NaNH₂).[7][8]

G Phosphonium sec-Butyltriphenylphosphonium Bromide Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Acts on α-proton

Caption: Formation of the phosphorus ylide from the phosphonium salt.

Step 2: The Wittig Reaction Mechanism and Stereoselectivity

Once formed, the nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The modern understanding of the mechanism suggests a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[6][7] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.

For non-stabilized ylides, such as the one derived from sec-butyltriphenylphosphonium bromide, the Wittig reaction often exhibits (Z)-stereoselectivity, especially under salt-free conditions.[7]

G Ylide Phosphorus Ylide (from sec-BuPPh3Br) Cycloaddition [2+2] Cycloaddition Ylide->Cycloaddition Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Cycloaddition Oxaphosphetane Oxaphosphetane (Intermediate) Cycloaddition->Oxaphosphetane Decomposition Reverse [2+2] Decomposition Oxaphosphetane->Decomposition Alkene Alkene Product Decomposition->Alkene TPO Triphenylphosphine Oxide (Byproduct) Decomposition->TPO

Caption: The Wittig reaction mechanism.

Experimental Protocol: General Wittig Olefination

This protocol describes the in situ generation of the ylide followed by its reaction with a carbonyl compound.

Materials:

  • sec-Butyltriphenylphosphonium bromide (1.0 eq)

  • Anhydrous solvent (e.g., THF, Diethyl Ether)

  • Strong base (e.g., n-Butyllithium in hexanes, 1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Setup: Under an inert atmosphere, add sec-butyltriphenylphosphonium bromide to a flame-dried flask containing anhydrous THF. Suspend the salt with vigorous stirring.

  • Ylide Formation: Cool the suspension to a low temperature (e.g., 0 °C or -78 °C). Slowly add the strong base (e.g., n-BuLi) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.

  • Carbonyl Addition: Dissolve the aldehyde or ketone in a small amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ether or ethyl acetate). The triphenylphosphine oxide byproduct can often be removed through crystallization or column chromatography.

Safety, Handling, and Storage

As a professional handling this reagent, adherence to safety protocols is non-negotiable.

  • Hazards: sec-Butyltriphenylphosphonium bromide is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[1][9] It is also harmful if swallowed or in contact with skin.[10]

  • Handling:

    • Always handle this compound in a well-ventilated area or a chemical fume hood.[11][12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

    • Avoid generating dust. Minimize contact with skin, eyes, and clothing.[11]

  • Storage:

    • Due to its hygroscopic nature, store sec-butyltriphenylphosphonium bromide in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][4][12]

    • Keep in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[11]

Broader Applications in Synthesis

While the Wittig reaction is its signature application, the utility of phosphonium salts extends across various domains of chemical synthesis. The n-butyl analog, for instance, is used in synthesizing inhibitors of tubulin polymerization for potential anticancer applications and in the creation of peroxisome proliferator-activated receptor dual agonists.[2][3] Furthermore, these salts serve as phase-transfer catalysts and find use in material science, such as in the synthesis of fluoroelastomers and as latent catalysts in powder coatings.[3][13] These examples underscore the versatility of the phosphonium salt functional group in both pharmaceutical and materials science research.

References

Sources

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of (2-Butyl)triphenylphosphonium bromide, a versatile phosphonium salt utilized in various chemical transformations. It is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth information on its physicochemical properties, synthesis, and key applications, with a primary focus on its molecular characteristics.

This compound, also known as sec-butyltriphenylphosphonium bromide, is a quaternary phosphonium salt. Its fundamental role in synthetic chemistry is intrinsically linked to its molecular structure and resulting properties.

Molecular Weight and Formula

The precise molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, quantitative analysis, and characterization. For this compound, this value is derived from its elemental composition.

The molecular formula is C₂₂H₂₄BrP [1][2].

Based on this formula, the calculated molecular weight is:

  • Molecular Weight: 399.3 g/mol [1][3]

This value is essential for accurately preparing solutions of a specific molarity and for determining theoretical yields in reactions where it is a reactant or product.

Structural Representation & Key Identifiers

The structure consists of a central phosphorus atom bonded to three phenyl groups and one sec-butyl group, forming a positively charged phosphonium cation. This cation is associated with a bromide anion.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
IUPAC Name (Butan-2-yl)triphenylphosphanium bromide[1][2]
CAS Number 3968-92-1[1][2][4]
Molecular Formula C₂₂H₂₄BrP[1][2]
Molecular Weight 399.3 g/mol [1][3]
Appearance White crystals or powder[2][5]
Solubility Soluble in water, chloroform, and methanol[5][6]
Melting Point 240-243 °C (for the related n-butyl isomer)[6][7]
Key Characteristic Hygroscopic (absorbs moisture from the air)[5][8]

Synthesis of Phosphonium Salts: A Mechanistic Overview

The synthesis of phosphonium salts like this compound is a cornerstone reaction in organophosphorus chemistry. The most common method involves the quaternization of a phosphine.

General Synthesis Pathway

The formation of a phosphonium salt is typically achieved through an Sₙ2 reaction between a phosphine, acting as a nucleophile, and an alkyl halide.

Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product Triphenylphosphine Triphenylphosphine (P(C₆H₅)₃) Nucleophile Reaction Sₙ2 Reaction (Solvent, e.g., Xylene or Ethanol) Heat (Reflux) Triphenylphosphine->Reaction Nucleophilic Attack SecButylBromide 2-Bromobutane (CH₃CHBrCH₂CH₃) Electrophile SecButylBromide->Reaction Product This compound [P(C₆H₅)₃(CH(CH₃)CH₂CH₃)]⁺Br⁻ Reaction->Product Salt Formation

Caption: General Sₙ2 pathway for the synthesis of the target phosphonium salt.

Experimental Protocol Example (Adapted from n-butyl isomer synthesis)

This protocol is adapted from established procedures for the synthesis of similar phosphonium salts and serves as a representative example.[6][7]

Objective: To synthesize a phosphonium salt via the quaternization of triphenylphosphine.

Materials:

  • Triphenylphosphine

  • 2-Bromobutane

  • Anhydrous solvent (e.g., xylene or ethanol)[6][9]

  • Reaction flask with reflux condenser and nitrogen inlet

  • Stirring apparatus

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas, such as nitrogen, to prevent oxidation of the triphenylphosphine.[6]

  • Reactant Charging: Dissolve triphenylphosphine in the chosen anhydrous solvent within the reaction flask.

  • Alkyl Halide Addition: Add 2-bromobutane to the solution. For a controlled reaction, this can be done dropwise.[9]

  • Reaction Conditions: Heat the mixture to reflux temperature with continuous stirring. The reaction time can vary, often requiring several hours (e.g., 6 to 28 hours depending on the specific reactants and solvent).[6][9] The rationale for heating is to provide the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt product, being ionic, is typically insoluble in nonpolar solvents like xylene and will precipitate as a white solid.[6]

  • Purification: Collect the solid product by filtration. Wash the crystals with a portion of the solvent (e.g., xylene) to remove any unreacted starting materials.[6]

  • Drying: Dry the purified product to obtain the final this compound.

Core Applications in Chemical Synthesis

Phosphonium salts are indispensable reagents in organic chemistry, primarily as precursors to phosphonium ylides for the Wittig reaction. The sec-butyl group in this specific reagent can introduce steric bulk that influences the stereoselectivity of the resulting alkene.

The Wittig Reaction

The paramount application of this compound is its role as a precursor in the Wittig reaction, a method for converting ketones and aldehydes into alkenes.

Logical Flow: From Phosphonium Salt to Alkene

G A (2-Butyl)triphenyl- phosphonium Bromide B Phosphonium Ylide (Deprotonation) A->B + Strong Base D Betaine/ Oxaphosphetane Intermediate B->D C Aldehyde or Ketone (Carbonyl Compound) C->D Nucleophilic Attack E Alkene (Desired Product) D->E F Triphenylphosphine Oxide (Byproduct) D->F Elimination

Caption: The logical progression of the Wittig reaction starting from the phosphonium salt.

Causality in the Wittig Reaction:

  • Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base (e.g., n-butyllithium or sodium hydride). The acidity of this proton is increased due to the electron-withdrawing nature of the adjacent positively charged phosphorus.

  • Nucleophilic Attack: The resulting phosphonium ylide is a powerful nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate called a betaine, which rapidly cyclizes to form a four-membered ring known as an oxaphosphetane.

  • Alkene Formation: The oxaphosphetane intermediate collapses, driven by the formation of the very stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide. This concerted elimination yields the desired alkene.

Phase Transfer Catalysis

The lipophilic nature of the three phenyl groups and the butyl group, combined with the ionic nature of the salt, allows this compound to function as a phase transfer catalyst (PTC).[10] It facilitates the transfer of an anion from an aqueous phase to an organic phase, where the reaction can proceed more efficiently. This is particularly useful in reactions involving water-insoluble organic substrates and water-soluble inorganic reagents.

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.

  • Hazards: The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][5]

  • Hygroscopicity: It is hygroscopic and should be stored in a tightly closed container under an inert atmosphere to prevent moisture absorption, which can affect its reactivity.[5][8][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

Conclusion

This compound, with a molecular weight of 399.3 g/mol , is more than just a chemical with a defined mass. It is a key enabler in synthetic organic chemistry, primarily serving as a reliable precursor for the Wittig reaction and as a phase transfer catalyst. A thorough understanding of its molecular properties, synthesis, and reaction mechanisms is fundamental for its effective and safe application in research and development, empowering scientists to construct complex molecular architectures with precision.

References

  • PubChem. sec-Butyltriphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

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  • Google Patents. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.

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Physical properties of sec-butyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of sec-Butyltriphenylphosphonium Bromide

Introduction

sec-Butyltriphenylphosphonium bromide (CAS No. 3968-92-1) is a quaternary phosphonium salt featuring a phosphorus atom bonded to three phenyl groups and a sec-butyl group, with bromide as the counterion.[1][2] As a member of the extensive phosphonium salt family, it holds significant potential in organic synthesis, primarily as a precursor to Wittig reagents for the formation of carbon-carbon double bonds. Its structural isomer, n-butyltriphenylphosphonium bromide, is well-documented as a phase-transfer catalyst and a versatile synthetic reagent.[3][4][5][6] Understanding the core physical properties of the sec-butyl isomer is paramount for its effective storage, handling, and application in research and development settings.

This guide provides a comprehensive analysis of the known and predicted physical properties of sec-butyltriphenylphosphonium bromide. From the perspective of a Senior Application Scientist, we will not only present the data but also delve into the causality behind these properties and the established methodologies for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insight.

General and Physicochemical Properties

The fundamental identity and general characteristics of a compound are the bedrock of its application. These properties dictate storage conditions, safety protocols, and appropriate handling procedures.

PropertyValue / DescriptionSource(s)
CAS Number 3968-92-1[1][2]
Molecular Formula C₂₂H₂₄BrP[1]
Molecular Weight 399.3 g/mol [1][2]
IUPAC Name butan-2-yl(triphenyl)phosphanium bromide[1]
Appearance White to off-white crystalline powder (inferred)[3][6][7]
Hygroscopicity Expected to be hygroscopic[3][6][8]

Expert Insights:

  • Appearance: While direct descriptions for the sec-butyl isomer are scarce, its close structural analog, n-butyltriphenylphosphonium bromide, is consistently reported as a white to off-white crystalline powder.[3][6][7] The ionic salt nature of the compound supports this physical state.

  • Hygroscopicity: This is a critical, albeit often overlooked, property. Phosphonium salts are inherently hygroscopic due to their ionic lattice, which readily attracts and holds atmospheric water molecules.[8] This absorbed moisture is not inert; it can hydrolyze the phosphonium salt or interfere with moisture-sensitive reactions, such as the ylide formation required for the Wittig reaction, leading to diminished yields or reaction failure.[8] Therefore, it is imperative to treat sec-butyltriphenylphosphonium bromide as a hygroscopic material.

Handling and Storage Protocol: To maintain the compound's integrity, it must be stored in a tightly sealed container within a desiccator containing an active drying agent (e.g., silica gel, Drierite™).[8] For long-term storage or use in highly sensitive applications, a glovebox or glove bag under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[9]

Solubility Profile

The solubility of a reagent dictates the choice of solvent for a reaction, purification, and analysis. As a quaternary phosphonium salt, sec-butyltriphenylphosphonium bromide's solubility is governed by the principle of "like dissolves like." The charged phosphonium center and bromide anion impart significant ionic character, while the phenyl and sec-butyl groups provide lipophilic character.

Expected Solubility:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe high dielectric constant and hydrogen bonding ability of these solvents effectively solvate the phosphonium cation and bromide anion.
Polar Aprotic Chloroform, DichloromethaneSolubleThese solvents possess a sufficient dipole moment to dissolve the ionic salt. Chloroform and methanol are confirmed solvents for the n-butyl isomer.[5][6]
Non-Polar Hexanes, Diethyl Ether, TolueneInsoluble / Sparingly SolubleThe low dielectric constant of these solvents cannot overcome the lattice energy of the ionic solid.

Experimental Protocol for Solubility Determination:

  • Preparation: Add approximately 10-20 mg of sec-butyltriphenylphosphonium bromide to a small vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) at a constant temperature (typically 25 °C).

  • Agitation: Vigorously vortex or stir the mixture after each addition for at least 60 seconds to facilitate dissolution.

  • Observation: Observe the mixture against a contrasting background. The compound is considered "soluble" if a clear, homogenous solution is formed. Note the volume of solvent required.

  • Classification: Qualitatively classify the solubility (e.g., >100 mg/mL = very soluble; 10-100 mg/mL = soluble; 1-10 mg/mL = sparingly soluble; <1 mg/mL = insoluble).

Thermal Analysis: Melting Point

The melting point is a fundamental physical constant that serves as a primary indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range often indicates the presence of impurities. The melting point for the closely related n-butyltriphenylphosphonium bromide is well-established at 240-243 °C.[3][5][6][7][10]

While a specific, experimentally verified melting point for sec-butyltriphenylphosphonium bromide is not widely cited in the literature, its determination is a routine and essential characterization step.

Experimental Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary estimate.

  • Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

melting_point_workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_analysis Analysis Dry Dry Sample (High Vacuum) Grind Grind to Fine Powder Dry->Grind Ensures uniformity Load Load Capillary (2-3 mm height) Grind->Load Place Insert into Apparatus Load->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe Phase Transition Heat->Observe Record Record T₁ & T₂ Observe->Record

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and providing insights into its chemical environment.

spectroscopic_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound sec-Butyltriphenyl- phosphonium Bromide NMR ¹H, ¹³C, ³¹P NMR Compound->NMR IR FTIR Compound->IR MS ESI-MS / HRMS Compound->MS NMR_Info Provides: • Chemical Environment • Connectivity (J-coupling) • Structural Backbone NMR->NMR_Info IR_Info Identifies: • Functional Groups • P-Ph, C-H Bonds IR->IR_Info MS_Info Determines: • Molecular Weight (Cation) • Elemental Composition MS->MS_Info

Caption: Core Spectroscopic Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. An FTIR spectrum of sec-butyltriphenylphosphonium bromide has been recorded using a KBr wafer technique.[1]

Expected Characteristic Bands:

  • ~3050 cm⁻¹: Aromatic C-H stretching from the phenyl groups.

  • ~2960-2850 cm⁻¹: Aliphatic C-H stretching from the sec-butyl group.

  • ~1585, 1485, 1435 cm⁻¹: C=C stretching vibrations within the aromatic rings. The peak around 1435 cm⁻¹ is characteristic of the P-Ph bond.

  • ~1110 cm⁻¹: A strong, sharp absorption corresponding to the P-Ph stretching vibration.

  • ~720 and ~690 cm⁻¹: Strong bands due to out-of-plane C-H bending of the monosubstituted phenyl rings.

Experimental Protocol for FTIR (KBr Pellet Method):

  • Drying: Gently dry both the phosphonium salt sample and spectroscopic grade Potassium Bromide (KBr) in an oven at ~110 °C for 2-4 hours to remove any adsorbed water, which has a strong IR signal.

  • Mixing: In an agate mortar, mix ~1 mg of the sample with ~100 mg of dry KBr.

  • Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press die and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • ~7.7-8.0 ppm: A complex multiplet integrating to 15 protons, corresponding to the aromatic protons of the three phenyl groups.

  • ~4.0-4.5 ppm: A multiplet corresponding to the single methine proton (CH) of the sec-butyl group directly attached to the phosphorus atom. This signal will be split by the adjacent methyl and methylene protons and also show coupling to the ³¹P nucleus (JPH).

  • ~1.6-2.0 ppm: A multiplet corresponding to the two methylene protons (CH₂) of the sec-butyl group.

  • ~1.2-1.4 ppm: A doublet of doublets or complex multiplet corresponding to the three methyl protons (CH₃) adjacent to the methine. This signal will show coupling to the methine proton and potentially a smaller long-range coupling to phosphorus.

  • ~0.8-1.0 ppm: A triplet corresponding to the three terminal methyl protons (CH₃) of the ethyl fragment.

Predicted ¹³C NMR Spectrum:

  • Aromatic signals between ~118-135 ppm, showing characteristic coupling to the phosphorus atom (JPC). The ipso-carbon (directly attached to P) will appear as a strong doublet with a large coupling constant.

  • Aliphatic signals for the four distinct carbons of the sec-butyl group, with the carbon directly bonded to phosphorus showing a large one-bond P-C coupling constant.

Predicted ³¹P NMR Spectrum:

  • A single signal, typically in the range of +20 to +35 ppm, confirming the presence of a single phosphonium species.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the phosphonium salt and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and ³¹P spectra following instrument-specific protocols.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing the molecular weight of the intact cation and information about its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the elemental formula.

Expected ESI-MS Results:

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for pre-charged ionic compounds like phosphonium salts.

  • Major Ion: A prominent peak corresponding to the sec-butyltriphenylphosphonium cation [C₂₂H₂₄P]⁺.

  • Calculated Monoisotopic Mass of Cation: 319.1610 Da. HRMS analysis should yield a mass measurement within 5 ppm of this value.

  • Fragmentation: Fragmentation of the cation may be observed, potentially showing the loss of the sec-butyl group or other fragments.

Experimental Protocol for ESI-MS Analysis:

  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 100-500). For HRMS, use a high-resolution instrument like an Orbitrap or TOF analyzer.

Crystallographic Data

Single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information. While a crystal structure has been published for the n-butyl isomer, one for sec-butyltriphenylphosphonium bromide is not available in public databases like the Cambridge Structural Database (CSD) as of early 2026.[13]

Importance of XRD Analysis: Determining the crystal structure would confirm the tetrahedral geometry around the phosphorus atom and reveal how the bulky phenyl and sec-butyl groups arrange themselves in the solid-state lattice. This information is valuable for understanding solid-state reactivity, polymorphism, and intermolecular interactions.

General Protocol for Single-Crystal XRD:

  • Crystal Growth: The primary challenge is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by slow diffusion of a non-solvent into a solution of the compound.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated.

  • Structure Solution & Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are solved and refined to yield the final molecular structure.

Conclusion

sec-Butyltriphenylphosphonium bromide is a valuable reagent whose utility in research and synthesis is underpinned by its physical properties. This guide has established its core identity with a molecular weight of 399.3 g/mol and formula C₂₂H₂₄BrP.[1] Key handling considerations arise from its inherent hygroscopicity, a common trait among phosphonium salts, which necessitates careful storage in a dry environment to preserve its chemical integrity.[8] Its ionic nature dictates its solubility, rendering it soluble in polar solvents like water, methanol, and chloroform, and insoluble in non-polar media.

While specific experimental data for its melting point and NMR spectra are not widely published, this guide provides robust, standardized protocols for their determination. The expected spectroscopic fingerprints—including characteristic IR bands for P-Ph and C-H vibrations, predictable NMR chemical shifts with P-C and P-H coupling, and a clear cationic signal in ESI-mass spectrometry—serve as a reliable basis for its characterization.[1] This comprehensive understanding of its physical properties is essential for any scientist aiming to leverage sec-butyltriphenylphosphonium bromide in their synthetic endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Hygroscopic Phosphonium Compounds in Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083826, sec-Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information.
  • Moldb. (n.d.). 3968-92-1 | Sec-butyltriphenylphosphonium bromide. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Butyltriphenylphosphonium Bromide CAS 1779-51-7. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1779-51-7, Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). Butyltriphenylphosphonium bromide CAS: 1779-51-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159628, Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • Vesta Chemicals. (n.d.). CatOnium BTPB. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Supporting Information: Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for:. Retrieved from [Link]

  • SpectraBase. (n.d.). (Butyl)triphenylphosphonium bromide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Chapter 3: Phosphonium salts and P-ylides. Retrieved from [Link]

  • MDPI. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Retrieved from [Link]

  • IRIS. (n.d.). Phosphonium salts and P-ylides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Phosphonium salts and P-ylides | Organophosphorus ChemistryVolume 52. Retrieved from [Link]

  • ResearchGate. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

  • Reddit. (2023). purification of phosphonium hydride salts. Retrieved from [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Butyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-butyl)triphenylphosphonium bromide. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the spectral characteristics of this phosphonium salt, even in the absence of directly published experimental data. The predictions herein are based on established principles of NMR spectroscopy and comparative analysis with structurally similar compounds.

Introduction: The Role of NMR in Characterizing Phosphonium Salts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For phosphonium salts like this compound, NMR provides critical information regarding the molecular framework, including the connectivity of atoms and the electronic environment of individual nuclei. ¹H NMR spectroscopy reveals the number and types of hydrogen atoms, their neighboring environments through spin-spin coupling, and their relative quantities via integration. Concurrently, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, offering insights into the hybridization and chemical environment of each carbon atom. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% abundant and NMR-active, introduces additional complexity and informational depth through heteronuclear coupling to both protons and carbons.

This compound is a quaternary phosphonium salt. These compounds are widely utilized in organic synthesis, most notably as precursors to Wittig reagents for olefination reactions, as phase-transfer catalysts, and as ionic liquids. Accurate structural verif[1][2]ication by NMR is paramount to ensuring the purity and identity of these reagents, which directly impacts the outcomes of chemical reactions.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the three phenyl groups and the aliphatic protons of the 2-butyl group. The chemical shifts are influenced by the deshielding effect of the positively charged phosphorus atom.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Couplings for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl Protons
ortho-H (6H)7.85 - 7.70Multiplet6
meta-H (6H)7.70 - 7.60Multiplet6
para-H (3H)7.60 - 7.50Multiplet3
2-Butyl Protons
P-CH (CH₃)(CH₂CH₃)4.50 - 4.20Multiplet1
P-CH(CH₃ )(CH₂CH₃)1.50 - 1.30Doublet of doublets3
P-CH(CH₃)(CH₂ CH₃)2.00 - 1.70Multiplet2
P-CH(CH₃)(CH₂CH₃ )1.00 - 0.80Triplet3

Causality Behind Predictions:

  • Phenyl Protons: The protons on the three phenyl groups are expected to appear in the aromatic region (δ 7.9–7.5 ppm). Due to the electron-withdrawing nature of the phosphonium group, these protons are deshielded and shifted downfield compared to benzene (δ 7.34 ppm). The signals will likely appear as complex multiplets due to overlapping ortho, meta, and para proton resonances and potential coupling to the phosphorus atom.

  • Alkyl Protons: Th[3]e protons of the 2-butyl group are influenced by the adjacent chiral center and the positively charged phosphorus atom. The methine proton (P-CH) directly attached to the phosphorus will be the most deshielded of the alkyl protons, appearing as a multiplet due to coupling with the adjacent methyl and methylene protons, as well as the phosphorus atom. The diastereotopic methylene protons will also exhibit complex splitting patterns. The terminal methyl group will likely appear as a triplet.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will display signals for the carbons of the phenyl rings and the 2-butyl group. A key feature will be the presence of carbon-phosphorus coupling (¹JCP, ²JCP, ³JCP), which provides valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-P Couplings for this compound

CarbonPredicted Chemical Shift (δ, ppm)C-P Coupling Constant (JCP, Hz)
Phenyl Carbons
ipso-C118.0 - 116.0¹JCP ≈ 85-95
ortho-C134.0 - 133.0²JCP ≈ 10-12
meta-C130.5 - 129.5³JCP ≈ 12-14
para-C135.5 - 134.5⁴JCP ≈ 3-4
2-Butyl Carbons
P-CH (CH₃)(CH₂CH₃)35.0 - 30.0¹JCP ≈ 45-55
P-C H(CH₃ )(CH₂CH₃)20.0 - 15.0²JCP ≈ 4-6
P-CH(CH₃)(CH₂ CH₃)28.0 - 23.0²JCP ≈ 15-20
P-CH(CH₃)(CH₂CH₃ )12.0 - 8.0³JCP ≈ 15-20

Causality Behind Predictions:

  • Phenyl Carbons: The ipso-carbon, directly bonded to phosphorus, will show a large one-bond coupling constant (¹JCP) and will be shifted significantly upfield. The ortho, meta, and para carbons will exhibit smaller two-, three-, and four-bond couplings, respectively.

  • Alkyl Carbons: Th[4]e carbon atom directly attached to the phosphorus (P-CH) will experience a significant one-bond coupling. The other carbons in the 2-butyl chain will show smaller two- and three-bond couplings. The magnitudes of these coupling constants are highly informative for assigning the carbon signals.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

    • Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a standard pulse sequence (e.g., zg30).

      • Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

      • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (unless observing C-P coupling is desired without proton coupling).

      • Set a wider spectral width to cover all carbon resonances (e.g., 0-160 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Visualization of the Molecular Structure and NMR Environments

The following diagram illustrates the structure of this compound, with key proton and carbon environments labeled for clarity in spectral interpretation.

Caption: Structure of (2-butyl)triphenylphosphonium cation.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this important phosphonium salt. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data. This foundational knowledge is crucial for ensuring the integrity of starting materials and the successful outcome of subsequent chemical transformations in various research and development applications.

References

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  • PubMed. (2016). Synthesis of a new quaternary phosphonium salt: NMR study of the conformational structure and dynamics. Magnetic Resonance in Chemistry, 54(4), 320-327. [Link]

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  • PubMed. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-5525. [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectra of Phosphorus Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. Retrieved from [Link]

  • ResearchGate. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1779-51-7, Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • PubChem. (n.d.). Phosphine, triphenyl-, hydrobromide. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1H, 13C and 31P NMR data for cations A-H derived from the.... Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of sec-Butyltriphenylphosphonium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of sec-butyltriphenylphosphonium bromide in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available qualitative and analogous quantitative data, and offers detailed protocols for experimental determination.

Introduction: Understanding the Molecular Landscape

sec-Butyltriphenylphosphonium bromide is a quaternary phosphonium salt with a unique molecular architecture that dictates its interaction with different solvent environments. The molecule consists of a central phosphorus atom bonded to three phenyl groups and a sec-butyl group, forming a bulky, positively charged cation. This cation is ionically bonded to a bromide anion. The interplay between the large, nonpolar organic substituents and the ionic character of the salt is the primary determinant of its solubility profile.

The structure of the sec-butyltriphenylphosphonium cation, with its three phenyl rings, creates significant steric hindrance and contributes to a large nonpolar surface area. The sec-butyl group, being a branched alkyl chain, further adds to the nonpolar character. However, the formal positive charge on the phosphorus atom and the presence of the bromide counter-ion introduce a strong ionic component. This dual nature—possessing both significant nonpolar regions and a distinct ionic center—results in a complex solubility behavior that is highly dependent on the properties of the solvent.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a solute in a given solvent. For a quaternary phosphonium salt like sec-butyltriphenylphosphonium bromide, this principle can be dissected into several key factors:

  • Polarity: Polar solvents, characterized by a significant dipole moment, are generally effective at dissolving ionic compounds. They can solvate the cation and anion, overcoming the lattice energy of the solid salt. Nonpolar solvents, lacking a strong dipole moment, are typically poor solvents for ionic species.

  • Dielectric Constant: A solvent with a high dielectric constant is more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact favorably with the bromide anion, further stabilizing the dissolved ions.

  • Van der Waals Forces: The large nonpolar surface area of the triphenylphosphine and sec-butyl groups allows for significant van der Waals interactions with nonpolar solvents. However, these forces are generally not strong enough to overcome the ionic interactions holding the salt together.

Based on these principles, it is anticipated that sec-butyltriphenylphosphonium bromide will exhibit higher solubility in polar aprotic and protic solvents and limited solubility in nonpolar solvents.

Solubility Profile of Butyltriphenylphosphonium Bromide Isomers

Table 1: Qualitative and Analogous Solubility of Butyltriphenylphosphonium Bromide

Solvent ClassSolvent ExampleExpected Solubility of sec-Butyltriphenylphosphonium BromideQualitative Data for n-Butyltriphenylphosphonium Bromide
Polar Protic WaterSolubleSoluble[1][2][3]
MethanolSolubleSoluble[1][2]
EthanolSolubleSoluble[4]
Polar Aprotic ChloroformSolubleSoluble[1][2]
DichloromethaneLikely SolubleData not available
AcetoneLikely SolubleData not available
AcetonitrileLikely SolubleData not available
Nonpolar TolueneSparingly Soluble to InsolubleInsoluble
HexaneInsolubleInsoluble
Diethyl EtherInsolubleInsoluble

Note: The expected solubility for the sec-butyl isomer is an educated inference based on the data available for the n-butyl isomer and general principles of solubility. Experimental verification is highly recommended.

Factors Influencing Solubility: A Deeper Dive

The solubility of sec-butyltriphenylphosphonium bromide is a nuanced interplay of its structural features and the properties of the solvent. The following diagram illustrates the key molecular interactions that govern its dissolution.

Key Interactions in Dissolution cluster_Solute sec-Butyltriphenylphosphonium Bromide (Solid State) cluster_Solvent Solvent Molecules cluster_Solution Dissolved State (Solution) Cation [Ph3P-sec-Bu]+ Anion Br- Cation->Anion Ionic Bonding (Lattice Energy) NonpolarSolvent Nonpolar Solvent (e.g., Hexane) Cation->NonpolarSolvent Weak van der Waals (Insufficient to overcome lattice energy) SolvatedCation Solvated Cation Cation->SolvatedCation Ion-Dipole Interactions Anion->NonpolarSolvent Weak van der Waals (Insufficient to overcome lattice energy) SolvatedAnion Solvated Anion Anion->SolvatedAnion Ion-Dipole & H-Bonding PolarSolvent Polar Solvent (e.g., Methanol) PolarSolvent->SolvatedCation PolarSolvent->SolvatedAnion

Caption: Diagram of intermolecular forces governing solubility.

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of sec-butyltriphenylphosphonium bromide in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • sec-Butyltriphenylphosphonium bromide

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of sec-butyltriphenylphosphonium bromide to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, stop the stirring and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the salt.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial.

      • Express the solubility in g/100 mL or other appropriate units.

    • Chromatographic/Spectroscopic Method (for higher accuracy):

      • Prepare a series of standard solutions of sec-butyltriphenylphosphonium bromide of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Workflow Diagram:

Sources

A Comprehensive Technical Guide to the Safe Handling of (2-Butyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hazards and essential safety protocols for (2-Butyl)triphenylphosphonium bromide (CAS No. 3968-92-1). As a quaternary phosphonium salt, this compound is a valuable reagent in organic synthesis, notably in Wittig reactions. However, its chemical properties necessitate a thorough understanding of its potential hazards to ensure safe handling and experimental integrity. This document moves beyond standard safety data sheets to offer a field-proven perspective on risk mitigation, emergency preparedness, and the scientific rationale behind recommended safety procedures.

Chemical Identity and Core Hazard Profile

This compound, also known as sec-butyltriphenylphosphonium bromide, is a solid, white compound with the molecular formula C₂₂H₂₄BrP.[1][2] Its primary utility in a laboratory setting is as a precursor to a phosphonium ylide for the Wittig reaction, a cornerstone of alkene synthesis.

A critical, and often underestimated, characteristic of many phosphonium salts is their hygroscopic nature—they readily absorb moisture from the atmosphere.[1][3][4] This property is not merely a physical inconvenience; absorbed water can hydrolyze the ylide intermediate in moisture-sensitive reactions, leading to significantly lower yields or complete reaction failure.[4] Therefore, the imperative to handle this compound in a dry environment is a central theme of its safety protocol.

The primary health hazards are associated with its irritant properties.[1][5] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of its dust.[1][6]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classification for this compound mandates specific precautionary measures.

Hazard Class Hazard Category GHS Code Hazard Statement Pictogram
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319Causes serious eye irritation.[5][6]
Specific target organ toxicity — Single exposureCategory 3H335May cause respiratory irritation.[1][6]
Physical Hazard
HygroscopicNot Classified-Absorbs moisture from the air.[1][7]-

Signal Word: Warning [1][5]

Proactive Risk Assessment: A Workflow for Safe Experimentation

A robust safety culture begins before the compound is even handled. The following workflow illustrates a self-validating system for risk assessment and control implementation, ensuring that all potential hazards are systematically addressed.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Implementation cluster_execution Phase 3: Execution & Response Start Review Experimental Protocol Identify Identify this compound as a key reagent Start->Identify SDS Consult Safety Data Sheet (SDS) - Irritant (Skin, Eye, Respiratory) - Hygroscopic Identify->SDS Assess Assess Risks: - Dust Inhalation - Skin/Eye Contact - Moisture Contamination SDS->Assess Eng Engineering Controls: - Chemical Fume Hood - Eyewash Station & Safety Shower Access Assess->Eng Mitigate PPE Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat Eng->PPE Handling Special Handling Procedures: - Weigh in fume hood - Handle under inert atmosphere if possible - Store in desiccator PPE->Handling Proceed Proceed with Experiment Handling->Proceed Emergency Emergency Plan: - Know spill cleanup procedure - Know first aid measures Proceed->Emergency Be Prepared For EmergencyResponse cluster_routes cluster_actions Start Exposure Event Occurs Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion FlushEye Immediately flush with water for 15+ mins. Remove contact lenses if present. Seek immediate medical attention. Eye->FlushEye WashSkin Wash off immediately with plenty of soap and water for 15+ mins. Remove contaminated clothing. Seek medical attention if irritation persists. Skin->WashSkin FreshAir Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->FreshAir RinseMouth Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->RinseMouth

Caption: Decision tree for first aid response to an exposure incident.

Detailed First Aid Protocols
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][7]Remove contact lenses if it is safe to do so. [6]Seek immediate medical attention. [8]* Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. [1][8]If skin irritation persists, consult a physician. [1]* Inhalation: Move the exposed individual to fresh air at once. [7][8]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested). [9]Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. [7]If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. [7]Never give anything by mouth to an unconscious person. [7]Call a physician or poison control center immediately. [9]

Fire-Fighting Measures

While not highly flammable, this compound is combustible. [6]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [6][9]* Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen bromide. [7][10]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [1][9]

Spill Management and Waste Disposal

Prompt and safe cleanup of spills is essential to prevent secondary contamination and exposure.

Accidental Release Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Dust: Avoid breathing dust. [6]Do not use methods that generate dust, such as dry sweeping.

  • Contain and Clean: Carefully sweep up the material and place it into a suitable, labeled container for disposal. [1][7]A vacuum cleaner equipped with a HEPA filter can also be used.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • PPE: Use proper personal protective equipment as outlined in Section 4.2 throughout the cleanup process. [7]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. [1][6]Do not allow the chemical to enter drains or waterways. [6]The material should be disposed of at an approved waste disposal plant. [1]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (n-Butyl)triphenylphosphonium bromide, 99%. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • PubChem. (n.d.). Butyltriphenylphosphonium bromide. [Link]

  • PubChem. (n.d.). sec-Butyltriphenylphosphonium bromide. [Link]

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Methodological & Application

Protocol and Application Notes for the Wittig Reaction Utilizing sec-Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a comprehensive, in-depth protocol for performing the Wittig reaction with sec-butyltriphenylphosphonium bromide. It is designed for researchers, scientists, and professionals in drug development who require a robust method for synthesizing sterically hindered alkenes. We move beyond a simple list of steps to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insight.

Introduction: The Strategic Value of Hindered Ylides

The Wittig reaction stands as a cornerstone of organic synthesis, celebrated for its reliability in converting aldehydes and ketones into alkenes.[1][2] Its power lies in the unambiguous placement of the carbon-carbon double bond, a significant advantage over traditional elimination reactions which can yield isomeric mixtures.[3] The reaction's versatility is vast, but this guide focuses on a specific, challenging application: the use of a non-stabilized, sterically demanding ylide derived from sec-butyltriphenylphosphonium bromide.

The use of such a bulky reagent is a deliberate strategic choice for accessing tetrasubstituted alkenes that are often difficult to synthesize via other methods. However, this choice introduces distinct challenges, including the potentially inefficient formation of the parent phosphonium salt from a secondary halide and the critical need for anhydrous, inert reaction conditions to manage the highly reactive ylide.[4][5] This protocol is designed to navigate these complexities effectively.

Mechanistic Rationale & Stereochemical Expectations

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon.[6] This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring, the oxaphosphetane.[4][7] This intermediate then collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct, to yield the desired alkene.[6][8]

G cluster_0 Part A: Phosphonium Salt Synthesis cluster_1 Part B: Wittig Reaction cluster_2 Part C: Products & Purification PPh3 Triphenylphosphine Salt sec-Butyltriphenylphosphonium Bromide PPh3->Salt SN2 Reaction (Toluene, Reflux) SecBuBr 2-Bromobutane SecBuBr->Salt Ylide Phosphonium Ylide (in situ) Base Strong Base (n-BuLi) Carbonyl Aldehyde or Ketone Oxaphosphetane Oxaphosphetane Intermediate Alkene Target Alkene TPPO Triphenylphosphine Oxide (TPPO)

Stereoselectivity: The stereochemical outcome of the Wittig reaction is dictated by the nature of the ylide.[9] sec-Butyltriphenylphosphonium bromide generates a "non-stabilized" ylide, as the alkyl group does not contain electron-withdrawing substituents. For such ylides, the reaction is typically under kinetic control, and the transition state leading to the oxaphosphetane intermediate favors a conformation that minimizes steric repulsion.[10] This generally leads to a preference for the (Z) -alkene (cis isomer) as the major product.[11][12]

Experimental Protocols

Safety First: Hazard Assessment
  • sec-Butyltriphenylphosphonium Bromide: Causes skin and serious eye irritation. May cause respiratory irritation.[13]

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Reacts violently with water. Causes severe skin burns and eye damage. All handling must be done under an inert atmosphere (Nitrogen or Argon).

  • Triphenylphosphine: Harmful if swallowed and causes skin/eye irritation.

  • Anhydrous Solvents (THF, Toluene): Highly flammable. Work in a well-ventilated fume hood away from ignition sources. Tetrahydrofuran (THF) can form explosive peroxides; always use freshly distilled or inhibitor-free solvent from a sealed container.

Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and compatible gloves.

Part A: Synthesis of sec-Butyltriphenylphosphonium Bromide

The synthesis of the phosphonium salt is achieved via a direct SN2 reaction.[8][14] It is critical to note that the quaternization of triphenylphosphine with secondary halides is often less efficient and slower than with primary halides due to increased steric hindrance.[4][5]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Density (g/mL) Amount Moles (mmol) Equivalents
Triphenylphosphine (PPh₃) 262.29 - 26.23 g 100 1.0
2-Bromobutane 137.02 1.255 11.8 mL 110 1.1

| Toluene (anhydrous) | - | - | 150 mL | - | - |

Step-by-Step Protocol

  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add triphenylphosphine (26.23 g, 100 mmol) and anhydrous toluene (150 mL). Stir until the solid dissolves.

  • Initiate Reaction: Add 2-bromobutane (11.8 mL, 110 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. A white precipitate of the phosphonium salt will gradually form. The extended reaction time is necessary to overcome the steric hindrance of the secondary halide.

  • Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold toluene or diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white powder, sec-butyltriphenylphosphonium bromide, under high vacuum. A typical yield is 70-85%. The salt is hygroscopic and should be stored in a desiccator.[15]

Part B: The Wittig Reaction - Ylide Generation and Olefination

This protocol details the in situ generation of the phosphorus ylide followed by its immediate reaction with a carbonyl compound.[5][16] The use of a strong, non-nucleophilic base like n-BuLi is essential for deprotonating the non-stabilized phosphonium salt.[7][17]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Concentration Amount Moles (mmol) Equivalents
sec-Butyltriphenylphosphonium Bromide 399.32 - 4.40 g 11.0 1.1
Aldehyde/Ketone - - - 10.0 1.0
n-Butyllithium (n-BuLi) - 1.6 M in hexanes 6.9 mL 11.0 1.1

| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL | - | - |

Step-by-Step Protocol

  • Inert Atmosphere Setup: Dry all glassware in an oven ( >120 °C) and assemble while hot under a stream of dry nitrogen or argon. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper.

  • Phosphonium Salt Suspension: Add the dried sec-butyltriphenylphosphonium bromide (4.40 g, 11.0 mmol) to the flask. Add anhydrous THF (80 mL) via syringe. Stir to create a fine suspension.

  • Ylide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add n-butyllithium (6.9 mL of a 1.6 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. Upon addition, a characteristic deep red or orange color should develop, indicating the formation of the ylide.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

  • Carbonyl Addition: In a separate, dry flask, dissolve the aldehyde or ketone (10.0 mmol) in anhydrous THF (20 mL). Cool the ylide solution back down to 0 °C. Add the carbonyl solution dropwise via syringe over 20 minutes.

  • Reaction: The deep color of the ylide will fade as it reacts. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

Part C: Work-up and Purification

The primary challenge in purifying Wittig reaction products is the removal of the triphenylphosphine oxide (TPPO) byproduct.[18] TPPO has moderate polarity and can co-elute with the desired product during chromatography. Several chromatography-free methods can be employed.[19]

G Start Quenched Reaction Mixture (Alkene + TPPO in Organic/Aqueous Phases) Extraction Phase Separation & Extraction (e.g., with Diethyl Ether) Start->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude Crude Product (Alkene + TPPO) Concentration->Crude OptA OptA Crude->OptA OptB OptB Crude->OptB OptC OptC Crude->OptC PureAlkene Pure Alkene OptA->PureAlkene OptB->PureAlkene OptC->PureAlkene

Step-by-Step Protocol

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy (Choose one)

  • Option A - Precipitation (for non-polar products): TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or cyclohexane.[19][20]

    • Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane).

    • Add cold hexane or pentane dropwise while stirring until a white precipitate (TPPO) forms.

    • Cool the mixture in an ice bath or freezer to maximize precipitation.

    • Filter off the TPPO and concentrate the filtrate to recover the alkene product. This may need to be repeated.[21]

  • Option B - Silica Plug Filtration (for moderately polar products):

    • Place a plug of silica gel in a fritted funnel.

    • Dissolve the crude product in a minimal amount of a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pass the solution through the silica plug, eluting with the same non-polar solvent system. The less polar alkene should elute first, while the more polar TPPO is retained on the silica.

  • Option C - Column Chromatography: If the above methods fail, standard flash column chromatography is the final option. Use a gradient elution, starting with a non-polar solvent system and gradually increasing polarity.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No ylide formation (no color change) 1. Inactive base (degraded n-BuLi).2. Wet solvent or glassware.3. Impure phosphonium salt.1. Titrate n-BuLi before use or use a fresh bottle.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Recrystallize the phosphonium salt.
Low reaction yield 1. Ylide quenched by air or moisture.2. Sterically hindered carbonyl substrate.3. Incomplete reaction.1. Maintain a strict inert atmosphere throughout.2. Increase reaction time and/or temperature (gentle warming). Consider using the Horner-Wadsworth-Emmons reaction as an alternative for very hindered ketones.[1]3. Allow the reaction to stir for a longer duration.
Difficult purification (TPPO contamination) 1. Product and TPPO have similar polarity.2. Insufficient precipitation.1. Attempt precipitation with ZnCl₂ in a polar solvent to form an insoluble TPPO-Zn complex.[21]2. Use a larger volume of non-polar solvent for precipitation and ensure thorough cooling.
References
  • Verma, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Google Patents. (2021).
  • University of Rochester, Department of Chemistry. (2026). Workup: Triphenylphosphine Oxide. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • PubChem. (n.d.). sec-Butyltriphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • PubChem. (n.d.). Butyltriphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

  • Quora. (2015). What is the stereoselectivity of Wittig's reaction?. [Link]

  • Wikipedia. (n.d.). Wittig reagents. [Link]

  • LookChem. (n.d.). Cas 1779-51-7, Butyltriphenylphosphonium bromide. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - (1-Butyl)triphenylphosphonium bromide. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • YouTube. (2019). 10.09 Stereochemistry of the Wittig Reaction. [Link]

  • J&K Scientific LLC. (2025). Wittig Reaction. [Link]

  • Home Sunshine Pharma. (n.d.). Butyltriphenylphosphonium Bromide CAS 1779-51-7. [Link]

  • Scilife. (n.d.). The Wittig Reaction: A Cornerstone of Alkene Synthesis. [Link]

  • Web Pages. (n.d.). 8. Wittig Reaction. [Link]

  • Google Patents. (2016). Synthetic method for butyltriphenylphosphonium bromide.
  • YouTube. (2019). phosphonium ylides. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). [Link]

  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • Google Patents. (1967). Process for making alkyltriaryl-phosphonium compounds.

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Application Notes and Protocols: (2-Butyl)triphenylphosphonium Bromide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-Butyl)triphenylphosphonium bromide (also known as sec-butyltriphenylphosphonium bromide) as a phase transfer catalyst (PTC). This document outlines the fundamental principles of its catalytic action, presents detailed protocols for its application in key organic transformations, and offers insights into experimental design and optimization.

Introduction to this compound in Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] The core principle involves a catalyst, the phase transfer agent, which transports a reactive species (usually an anion) from the aqueous phase into the organic phase where the reaction with an organic substrate occurs.[1] Quaternary phosphonium salts, such as this compound, are highly effective PTCs.[2]

This compound, with the chemical structure C22H24BrP, is a white to off-white crystalline solid soluble in polar organic solvents.[1] Its efficacy as a PTC is attributed to the lipophilic nature of the bulky triphenylphosphine moiety, which shields the positive charge on the phosphorus atom and allows the entire cation to be soluble in the organic phase. This enables it to form an ion pair with an anion from the aqueous phase and transport it into the organic medium.

Compared to their quaternary ammonium counterparts, phosphonium salts like this compound often exhibit superior thermal and chemical stability.[3] This robustness makes them suitable for a broader range of reaction conditions, particularly those requiring elevated temperatures, without undergoing degradation pathways like Hofmann elimination.[3]

Mechanism of Action

The catalytic cycle of this compound in a typical liquid-liquid phase transfer catalyzed reaction, such as a nucleophilic substitution, can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Na⁺Y⁻ (Aqueous Nucleophile) catalyst_form [Ph₃P⁺-sec-Bu] Br⁻ (Catalyst) aq_start->catalyst_form Anion Exchange at Interface aq_end Na⁺X⁻ (Byproduct) org_substrate R-X (Organic Substrate) catalyst_ion_pair [Ph₃P⁺-sec-Bu] Y⁻ (Reactive Ion Pair) org_substrate->catalyst_ion_pair Nucleophilic Attack org_product R-Y (Product) catalyst_ion_pair->org_product Product Formation catalyst_ion_pair->catalyst_form Regeneration of Catalyst catalyst_form->aq_end Return to Aqueous Phase catalyst_form->catalyst_ion_pair Migration to Organic Phase Wittig_Workflow start Start suspend Suspend (2-Butyl)triphenylphosphonium bromide in anhydrous THF start->suspend cool Cool to 0°C suspend->cool add_nBuLi Add n-Butyllithium dropwise (Ylide formation) cool->add_nBuLi stir_ylide Stir at 0°C for 30 min add_nBuLi->stir_ylide add_aldehyde Add Propanal dropwise at 0°C stir_ylide->add_aldehyde warm_rt Warm to Room Temperature and stir for 2 hours add_aldehyde->warm_rt quench Quench with sat. aq. NH₄Cl warm_rt->quench extract Extract with Pentane quench->extract purify Wash, Dry, and Filter (Remove Ph₃P=O) extract->purify end Isolate 4-Methyl-2-hexene purify->end

Sources

Use of sec-butyltriphenylphosphonium bromide in alkene synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Olefination with sec-Butyltriphenylphosphonium Bromide: A Guide to Sterically Controlled Alkene Synthesis

Abstract: This document provides a comprehensive technical guide on the application of sec-butyltriphenylphosphonium bromide in the synthesis of alkenes via the Wittig reaction. It is intended for researchers, chemists, and drug development professionals seeking to construct sterically hindered or specific olefinic structures. This guide elucidates the underlying reaction mechanism, details the advantages conferred by the sec-butyl moiety, and provides robust, field-tested protocols for ylide generation and subsequent olefination. Furthermore, it addresses common challenges and offers troubleshooting strategies to optimize reaction outcomes, ensuring reliable and reproducible results in a research and development setting.

Introduction: The Strategic Value of Steric Influence in Olefination

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds with exceptional regioselectivity. The reaction's power lies in the conversion of a carbonyl group (aldehyde or ketone) into an alkene through the intermediacy of a phosphorus ylide. The choice of the phosphonium salt precursor is paramount, as the substituents on both the phosphorus atom and the ylidic carbon dictate the reactivity and, crucially, the stereochemical outcome of the reaction.

sec-Butyltriphenylphosphonium bromide is a specialized Wittig reagent employed when precise steric control is necessary. The branched sec-butyl group introduces significant steric bulk adjacent to the reactive ylidic carbon. This feature is instrumental in influencing the approach to the carbonyl substrate, thereby controlling the geometry of the resulting alkene. This guide explores the nuanced application of this reagent to achieve desired synthetic outcomes that might be inaccessible with simpler, less hindered phosphonium salts.

Reaction Mechanism: A Step-by-Step Analysis

The overall transformation involves two primary stages: the deprotonation of the phosphonium salt to form the reactive ylide, followed by the reaction of the ylide with a carbonyl compound.

Stage 1: Ylide Generation The acidic α-proton on the sec-butyl group of the phosphonium salt is abstracted by a strong base. The choice of base is critical; non-nucleophilic, strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents (e.g., n-butyllithium) are typically required. The reaction is generally performed in an anhydrous aprotic solvent, like tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the highly reactive ylide.

Stage 2: The Wittig Reaction Cascade The generated ylide, sec-butylidenetriphenylphosphorane, is a resonance-stabilized species but acts as a potent nucleophile.

  • Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Betaine Formation: This initial attack forms a dipolar, zwitterionic intermediate known as a betaine.

  • Oxaphosphetane Intermediate: The betaine rapidly undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane. The stereochemistry of this ring dictates the final alkene geometry.

  • Decomposition: The oxaphosphetane collapses in a concerted, irreversible cycloelimination reaction. The thermodynamic driving force for this step is the formation of the highly stable phosphorus-oxygen double bond in the by-product, triphenylphosphine oxide (TPPO).

The steric bulk of the sec-butyl group influences the kinetic approach of the ylide to the carbonyl, favoring a pathway that minimizes steric repulsion in the transition state leading to the oxaphosphetane, thereby influencing the E/Z ratio of the resulting alkene.

Wittig_Mechanism cluster_ylide_formation Ylide Generation cluster_wittig_reaction Wittig Reaction Phosphonium sec-Butyltriphenylphosphonium Bromide Ylide sec-Butylidenetriphenyl- phosphorane (Ylide) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone (R1-C(O)-R2) Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Alkene Alkene Product (E/Z Mixture) Oxaphosphetane->Alkene Cycloelimination TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism using sec-butyltriphenylphosphonium bromide.

Core Application: Synthesis of Tri- and Tetra-substituted Alkenes

The primary application of sec-butyltriphenylphosphonium bromide is in the synthesis of sterically congested alkenes, particularly those with three or four substituents, which are often challenging to construct using other methods.

  • Reaction with Ketones: The reaction with ketones inherently produces tetrasubstituted alkenes. The steric hindrance from both the ylide and the ketone dictates the feasibility and rate of the reaction. For instance, its reaction with 2-adamantanone demonstrates its utility in creating highly congested C=C bonds.

  • Reaction with Aldehydes: When reacted with aldehydes, trisubstituted alkenes are formed. The stereoselectivity (the ratio of E to Z isomers) is highly dependent on reaction conditions and the nature of the aldehyde substrate. Generally, non-stabilized ylides like sec-butylidenetriphenylphosphorane tend to favor the formation of the Z-alkene under salt-free conditions, although the steric bulk can alter this preference.

Detailed Experimental Protocols

Protocol 4.1: Generation of sec-Butylidenetriphenylphosphorane (Ylide)

Objective: To prepare a solution of the phosphonium ylide for immediate use in a Wittig reaction.

Materials:

  • sec-Butyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Schlenk flask or a flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Syringes and needles

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, a rubber septum, and a gas inlet adapter.

  • Reagent Addition: Add sec-butyltriphenylphosphonium bromide (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous THF via cannula or syringe. Stir the resulting suspension at room temperature. The salt will not fully dissolve, which is typical.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the deprotonation and maintain the stability of the ylide.

  • Base Addition: Slowly add n-butyllithium solution (1.0 equivalent) dropwise via syringe over 10-15 minutes. A deep orange or reddish-brown color should develop, indicating the formation of the ylide.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

  • Readiness: The resulting dark-colored solution of the ylide is now ready for the addition of the carbonyl compound.

Causality Note: The use of anhydrous THF is critical as the ylide and n-BuLi are highly reactive towards protic sources like water. Slow, dropwise addition of n-BuLi at low temperature prevents side reactions and localized overheating, which can degrade the base and the ylide.

Protocol 4.2: Wittig Olefination with a Ketone Substrate

Objective: To synthesize a tetrasubstituted alkene from the prepared ylide and a ketone.

Procedure:

  • Carbonyl Preparation: Dissolve the ketone (0.9 equivalents, to ensure complete consumption of the limiting reagent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

  • Reaction Initiation: Cool the ylide solution (prepared in Protocol 4.1) back to 0 °C.

  • Substrate Addition: Add the ketone solution to the ylide solution dropwise via cannula or syringe over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (or for the time determined by reaction optimization). Monitor the reaction progress by Thin Layer Chromatography (TLC) by quenching a small aliquot with water and extracting with ether.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO). Purify the product using column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective, as TPPO is significantly more polar than the alkene product.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere AddSalt Add sec-Butyltriphenylphosphonium Bromide & Anhydrous THF Start->AddSalt Cool1 Cool to 0 °C AddSalt->Cool1 AddBase Slowly Add n-BuLi (Ylide Formation) Cool1->AddBase StirYlide Stir at RT (1-2 h) AddBase->StirYlide Cool2 Cool to 0 °C StirYlide->Cool2 AddCarbonyl Add Ketone/Aldehyde in Anhydrous THF Cool2->AddCarbonyl React Warm to RT, Stir Overnight (Monitor by TLC) AddCarbonyl->React Quench Quench with sat. aq. NH4Cl React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography (Silica Gel) Workup->Purify End Product: Pure Alkene Purify->End

Caption: Standard experimental workflow for the Wittig olefination protocol.

Data Summary: Representative Applications

The following table summarizes conditions and outcomes for the olefination reaction using sec-butyltriphenylphosphonium bromide with various carbonyl partners.

Carbonyl SubstrateBaseSolventTemperature (°C)Yield (%)E/Z RatioReference
CyclohexanoneNaNH₂THFReflux79%N/A
2-AdamantanoneNaHDMSO7085%N/A
AcetophenoneNaNH₂THFReflux70%Not Reported
PropiophenoneNaNH₂THFReflux62%Not Reported

Note: The E/Z ratio is not applicable (N/A) for reactions with symmetrical ketones. For unsymmetrical ketones and aldehydes, this ratio is a critical outcome metric.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete ylide formation or ylide decomposition. Ensure the base is of high quality and accurately titrated. Confirm all glassware is scrupulously dry.

    • Cause: Steric hindrance. Reactions with highly hindered ketones may require higher temperatures or longer reaction times. Consider using a more reactive base/solvent system like NaH in DMSO.

  • Difficult Purification:

    • Cause: Triphenylphosphine oxide (TPPO) co-elutes with the product.

    • Solution 1: If the alkene is non-polar, much of the TPPO can be removed by precipitating it from a concentrated solution with a non-polar solvent like cold hexanes or pentane.

    • Solution 2: Modify the workup by adding MgBr₂·OEt₂ to complex with the TPPO, facilitating its removal.

  • Controlling Stereoselectivity (E/Z Ratio):

    • The stereochemical outcome of Wittig reactions with non-stabilized ylides is complex. To favor the Z-alkene, use salt-free conditions (ylide generated with an organolithium base in a non-polar solvent like ether). To favor the E-alkene, Schlosser modification conditions (addition of a second equivalent of organolithium base at low temperature followed by a proton source) can be employed, although this is less common for sterically demanding ylides.

Conclusion

sec-Butyltriphenylphosphonium bromide is a valuable reagent for the synthesis of tri- and tetrasubstituted alkenes that are often inaccessible through other olefination methods. Its efficacy stems from the steric influence of the sec-butyl group, which navigates the complex energy landscape of the Wittig reaction to couple sterically demanding fragments. While the reaction requires careful control of anhydrous conditions and can present purification challenges due to the formation of triphenylphosphine oxide, the protocols and troubleshooting strategies outlined in this guide provide a robust framework for its successful implementation in complex synthetic campaigns.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Seyferth, D., Hughes, W. B., & Heeren, J. K. (1960). The Reaction of Methylene-triphenylphosphorane with Aliphatic Aldehydes and Ketones. Journal of the American Chemical Society, 82(11), 2847-2852. [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]

Protocol for the Generation and Use of (2-Butylidene)triphenylphosphorane in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the generation of the non-stabilized ylide, (2-butylidene)triphenylphosphorane, from its corresponding phosphonium salt, (2-butyl)triphenylphosphonium bromide. It outlines a detailed, field-proven protocol for the deprotonation of the phosphonium salt using n-butyllithium (n-BuLi) and its subsequent in situ reaction with an aldehyde, a cornerstone transformation known as the Wittig reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, mechanistic insights, and critical safety considerations.

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering a high degree of regioselectivity.[1][2] The core of this transformation involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a ketone or an aldehyde.[1][2] The nature of the substituents on the ylide carbon dictates its stability and reactivity, which in turn influences the stereochemical outcome of the olefination.[1] Phosphorus ylides are broadly classified as stabilized or non-stabilized. Non-stabilized ylides, such as the (2-butylidene)triphenylphosphorane discussed herein, are highly reactive and typically favor the formation of (Z)-alkenes.[1][3]

The generation of the ylide is a critical preceding step to the Wittig reaction itself. It is typically accomplished by the deprotonation of a phosphonium salt using a strong base.[2] The choice of base and reaction conditions are paramount to ensure efficient ylide formation and prevent undesirable side reactions.

This document provides a detailed protocol for the preparation of (2-butylidene)triphenylphosphorane from this compound and its subsequent reaction with an aldehyde, leading to the formation of a disubstituted alkene.

Mechanistic Overview

The formation of the ylide and its subsequent reaction with a carbonyl compound can be understood in a two-stage process:

  • Ylide Formation: The process begins with the deprotonation of the this compound by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi). The acidic proton on the carbon adjacent to the positively charged phosphorus is abstracted, yielding the neutral ylide and butane as a byproduct.[2] This step is typically performed under anhydrous and inert conditions to prevent quenching of the highly reactive base and ylide.

  • Wittig Reaction: The generated ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which subsequently undergoes ring-closure to form a four-membered oxaphosphetane.[1] The oxaphosphetane then collapses in a concerted [2+2] cycloelimination to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt (2-Butyl)triphenylphosphonium Bromide Ylide (2-Butylidene)triphenylphosphorane (Ylide) Phosphonium_Salt->Ylide + Base Base n-BuLi Butane Butane Ylide->Butane + Byproduct Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Ylide->Betaine Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene Alkene (Z-isomer favored) Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO caption Figure 1: Overall workflow of ylide formation and the Wittig reaction.

Caption: Figure 1: Overall workflow of ylide formation and the Wittig reaction.

Experimental Protocol

This protocol details the in situ generation of (2-butylidene)triphenylphosphorane and its subsequent reaction with a model aldehyde.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
This compoundC22H24BrP415.301.01.0
Anhydrous Tetrahydrofuran (THF)C4H8O72.11--
n-Butyllithium (n-BuLi) in hexanesC4H9Li64.061.11.1
Aldehyde (e.g., Benzaldehyde)C7H6O106.121.01.0
Saturated aq. NH4Cl solutionNH4Cl53.49--
Diethyl ether(C2H5)2O74.12--
Anhydrous Magnesium SulfateMgSO4120.37--
Equipment
  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Ylide Generation

  • Setup: Under a positive pressure of inert gas, add this compound (1.0 mmol) to a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a septum.

  • Solvent Addition: Add anhydrous THF (10 mL) via syringe to create a suspension.

  • Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.

  • Deprotonation: While stirring vigorously, slowly add n-butyllithium (1.1 mmol, e.g., 0.69 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10-15 minutes. A distinct color change to deep orange or red is typically observed, indicating the formation of the ylide.

  • Stirring: Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete ylide formation.

Wittig Reaction

  • Aldehyde Addition: Cool the ylide solution back down to -78 °C. Slowly add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

Work-up and Purification

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide and any unreacted starting materials.

Protocol_Workflow Start Start Setup_Flask 1. Flame-dried flask with phosphonium salt under N2/Ar Start->Setup_Flask Add_THF 2. Add anhydrous THF Setup_Flask->Add_THF Cool_to_m78 3. Cool to -78 °C Add_THF->Cool_to_m78 Add_nBuLi 4. Add n-BuLi dropwise Cool_to_m78->Add_nBuLi Stir_and_Warm 5. Stir at -78 °C, then 0 °C Add_nBuLi->Stir_and_Warm Ylide_Formed Ylide Formed? Stir_and_Warm->Ylide_Formed Cool_to_m78_2 6. Re-cool to -78 °C Ylide_Formed->Cool_to_m78_2 Yes Add_Aldehyde 7. Add aldehyde solution Cool_to_m78_2->Add_Aldehyde React_and_Warm 8. Stir, warm to RT Add_Aldehyde->React_and_Warm Quench 9. Quench with aq. NH4Cl React_and_Warm->Quench Extract 10. Extract with Et2O Quench->Extract Wash_and_Dry 11. Wash with brine, dry Extract->Wash_and_Dry Concentrate 12. Concentrate in vacuo Wash_and_Dry->Concentrate Purify 13. Purify by chromatography Concentrate->Purify End End Purify->End caption Figure 2: Step-by-step experimental workflow.

Caption: Figure 2: Step-by-step experimental workflow.

Key Considerations and Field-Proven Insights

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous and anaerobic conditions. All glassware should be thoroughly flame-dried or oven-dried, and all solvents must be anhydrous. The use of Schlenk line techniques is highly recommended.[4]

  • Base Selection: n-Butyllithium is a common and effective base for the deprotonation of non-stabilized phosphonium salts.[2] Other strong bases such as sodium amide (NaNH2) or potassium tert-butoxide can also be used.[2][5] The choice of base can influence the stereoselectivity of the subsequent Wittig reaction.

  • Temperature Control: The deprotonation is exothermic and should be carried out at low temperatures (-78 °C) to control the reaction rate and prevent side reactions. The subsequent reaction with the aldehyde is also performed at low temperature to enhance stereoselectivity.

  • Stereoselectivity: The ylide derived from this compound is non-stabilized, and its reaction with aldehydes generally favors the formation of the (Z)-alkene.[1][3] The degree of Z-selectivity can be influenced by the reaction solvent, temperature, and the presence of lithium salts.[3]

  • Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to separate from the desired alkene. Careful column chromatography is often required for purification.

Safety Precautions

Chemical Hazards:

  • This compound: This compound is an irritant to the skin, eyes, and respiratory system.[6][7] It is also hygroscopic.[6][7]

  • n-Butyllithium: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[8] It reacts violently with water. Extreme caution must be exercised when handling this reagent.

  • Anhydrous Solvents (THF, Diethyl Ether): These are highly flammable liquids.

Handling Procedures:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[8]

  • n-Butyllithium should be handled under an inert atmosphere using syringes or cannulas.[8]

  • Have appropriate quenching agents (e.g., isopropanol) and fire-extinguishing materials (e.g., Class D fire extinguisher for metal fires, dry sand) readily available.[8]

  • Residual n-BuLi should be quenched carefully by slow addition to a suitable solvent like isopropanol at low temperature.[9]

References

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Wikipedia. n-Butyllithium. Available from: [Link]

  • Lab Manager Magazine. 8 Rules for the Safe Handling of t-Butyllithium. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • National Institutes of Health. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available from: [Link]

  • ResearchGate. (E)‐Selective Wittig Reactions of a Non‐stabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton with Benzaldehydes. Available from: [Link]

  • ResearchGate. Crystal Structures of n -BuLi Adducts with ( R , R )-TMCDA and the Consequences for the Deprotonation of Benzene. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - (n-Butyl)triphenylphosphonium bromide, 99%. Available from: [Link]

  • Google Patents. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
  • Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. Available from: [Link]

  • Reddit. Ortho-lithiation with n-BuLi. Available from: [Link]

  • CORA. The modern interpretation of the Wittig reaction mechanism. Available from: [Link]

  • Unknown. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link]

  • ACS Publications. Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Available from: [Link]

  • Environmental Health and Safety. sop_template_quenching_tbuli.docx. Available from: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Unknown. Directed (ortho) Metallation. Available from: [Link]

Sources

Application Notes and Protocols: (2-Butyl)triphenylphosphonium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Stereoselective Alkene Synthesis

(2-Butyl)triphenylphosphonium bromide, also known as sec-butyltriphenylphosphonium bromide, is a quaternary phosphonium salt that serves as a crucial precursor to a Wittig reagent in organic synthesis.[1][2] Its primary application lies in the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[3] The presence of the sterically demanding sec-butyl group on the phosphonium ylide introduces significant steric hindrance, which plays a pivotal role in directing the stereochemical outcome of the olefination, generally favoring the formation of Z-alkenes with non-stabilized ylides.[4][5]

This guide provides an in-depth exploration of this compound as a reagent, detailing its synthesis, the generation of the corresponding ylide, and its application in the Wittig reaction with a focus on achieving high Z-selectivity. Furthermore, we will touch upon its potential use as a phase transfer catalyst.[2][6]

Physicochemical Properties and Safety Information

A summary of the key properties and safety data for butyltriphenylphosphonium bromide is presented below. Note that this data is for the general butyl isomer, and slight variations may exist for the sec-butyl isomer.

PropertyValueReference
CAS Number 1779-51-7 (for n-butyl isomer)
Molecular Formula C₂₂H₂₄BrP[7]
Molecular Weight 399.30 g/mol
Appearance White to off-white powder[7]
Melting Point 240-243 °C (for n-butyl isomer)
Solubility Soluble in polar organic solvents[7]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin)
Precautionary Statements P264, P280, P301+P312, P302+P352+P312, P362+P364, P501

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution (SN2) reaction between triphenylphosphine and 2-bromobutane.[8][9] Triphenylphosphine acts as the nucleophile, displacing the bromide ion from the secondary carbon of 2-bromobutane.

Experimental Protocol: Synthesis of the Phosphonium Salt

Materials:

  • Triphenylphosphine (PPh₃)

  • 2-Bromobutane

  • Anhydrous toluene or acetonitrile

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).

  • Add anhydrous toluene or acetonitrile to dissolve the triphenylphosphine.

  • Add 2-bromobutane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can react with the starting materials and intermediates.

  • Inert Atmosphere: Prevents the oxidation of triphenylphosphine.

  • Excess 2-Bromobutane: A slight excess of the alkyl halide ensures complete consumption of the more valuable triphenylphosphine.

  • Reflux: The reaction requires elevated temperatures to proceed at a reasonable rate, as the SN2 reaction at a secondary carbon is slower than at a primary carbon due to increased steric hindrance.[10]

Part 2: The Wittig Reaction with this compound

The cornerstone of this reagent's utility is the Wittig reaction.[3] This process involves two main stages: the in situ generation of the phosphonium ylide and the subsequent reaction of the ylide with a carbonyl compound.[11]

Mechanism of the Wittig Reaction

The generally accepted mechanism for the Wittig reaction with non-stabilized ylides, such as the one derived from this compound, proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[3][12] The stereochemical outcome is determined by the kinetic approach of the ylide to the carbonyl compound. The sterically bulky sec-butyl group favors a transition state that leads to the cis (or Z) oxaphosphetane, which then decomposes to yield the Z-alkene and triphenylphosphine oxide.[4]

Wittig_Mechanism reagents R-CHO + (sec-Bu)Ph₂P=CH-R' ts [2+2] Cycloaddition (Kinetic Control) reagents->ts Nucleophilic attack oxaphosphetane cis-Oxaphosphetane Intermediate ts->oxaphosphetane Formation products Z-Alkene + Ph₃P=O oxaphosphetane->products Decomposition

Caption: Mechanism of the Z-selective Wittig reaction.

Protocol for Z-Selective Olefination

This protocol provides a general procedure for the Witt-ig reaction of an aldehyde with the ylide generated from this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS))

  • Aldehyde

  • Schlenk flask or other suitable reaction vessel

  • Syringes for transfer of reagents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation: a. To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.1 eq). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to -78 °C (dry ice/acetone bath). d. Slowly add a solution of a strong base (e.g., n-BuLi, 1.05 eq) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange). e. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

  • Reaction with Aldehyde: a. Cool the ylide solution back down to -78 °C. b. Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise. c. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the organic phase under reduced pressure. e. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Self-Validating System and Causality:

  • Low Temperatures: The generation of the ylide and the initial reaction with the aldehyde are performed at low temperatures to enhance the kinetic control of the reaction, thereby maximizing Z-selectivity.[13]

  • Strong Base: Non-stabilized ylides require a strong base for deprotonation of the phosphonium salt.[8][9]

  • Inert Atmosphere: The ylide is highly reactive and sensitive to oxygen and moisture.

  • Purification: The major byproduct, triphenylphosphine oxide, can often be challenging to separate from the desired alkene. A recently developed method involves the conversion of triphenylphosphine oxide to a readily removable phosphonium salt by treatment with oxalyl chloride.[14]

Expected Stereoselectivity

The use of a non-stabilized ylide derived from a secondary alkyl halide, such as this compound, is expected to yield the Z-alkene as the major product.[12] The degree of selectivity will depend on the specific aldehyde used and the reaction conditions.

Ylide TypeSubstituent on Ylidic CarbonExpected Major ProductRationale
Non-stabilized Alkyl, HZ-alkeneKinetic control
Semi-stabilized Aryl, VinylMixture of E/ZIntermediate reactivity
Stabilized Ester, Ketone, CNE-alkeneThermodynamic control

Part 3: Other Applications - Phase Transfer Catalysis

Quaternary phosphonium salts, including butyltriphenylphosphonium bromide, are effective phase transfer catalysts (PTCs).[2][7] They facilitate the transfer of a reactant from an aqueous phase to an organic phase, where the reaction can proceed more efficiently.[6] this compound, with its lipophilic triphenyl and butyl groups, can be employed in various two-phase reactions, such as nucleophilic substitutions, oxidations, and reductions.

PTC_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reagent Aqueous Reactant (e.g., Nu⁻) catalyst {(sec-Bu)Ph₃P⁺Br⁻} aq_reagent->catalyst Ion Exchange org_substrate Organic Substrate (R-X) product Product (R-Nu) org_substrate->product product->catalyst Regeneration ion_pair (sec-Bu)Ph₃P⁺Nu⁻ catalyst->ion_pair ion_pair->org_substrate Reaction

Caption: Workflow of phase transfer catalysis.

Conclusion

This compound is a valuable reagent for the synthesis of Z-alkenes via the Wittig reaction. The steric bulk of the sec-butyl group is a key feature that drives the high Z-selectivity observed with non-stabilized ylides. While specific protocols for this particular isomer are not as prevalent in the literature as for its n-butyl counterpart, the general principles of the Wittig reaction provide a solid foundation for its successful application. Researchers and drug development professionals can leverage the unique stereochemical control offered by this reagent to access complex molecular architectures with a high degree of precision.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Butyltriphenylphosphonium Bromide in Fine Chemical Synthesis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • O'Brien, C. J., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(23), 4570-4576. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Wittig Reaction: Essential Reagents and Catalysts for Alkene Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Proceedings of the National Academy of Sciences, 120(4), e2218765120. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Tokyo University of Science. (2024, August 13). Breakthrough in Z-Alkene synthesis: Scientists develop efficient, sustainable method. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 20). Butyltriphenylphosphonium Bromide: Enhancing Drug Synthesis and Research. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Guo, F.-K., et al. (2023). Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances, 9(37), eadj5366. Retrieved from [Link]

  • Gogoi, P., et al. (2016). An environmentally benign synthesis of Tetrabutylphosphonium tribromide (TBPTB) – a versatile and efficient phase transfer reagent for organic transformations. Journal of Chemical Sciences, 128(11), 1787-1793. Retrieved from [Link]

  • Chegg. (2016, March 15). Solved The stereoselectivity of the Wittig reaction is due. Retrieved from [Link]

  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation of (1Z)-1-Bromo-1-alkene and Stereospecific Synthesis of Carbon Chain Conjugated Disubstituted (Z). Retrieved from [Link]

  • YouTube. (2019, January 9). retrosynthesis with the Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

Sources

Mastering Stereoselectivity: A Technical Guide to Alkene Synthesis with sec-Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of carbon-carbon double bonds with defined stereochemistry is a cornerstone of molecular architecture. The Wittig reaction stands as a powerful and versatile tool for this purpose.[1] This application note provides an in-depth technical guide to the use of sec-butyltriphenylphosphonium bromide, a reagent designed for stereoselective synthesis, with a particular focus on leveraging its steric properties to achieve high (Z)-selectivity in alkenes. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights to empower you to confidently apply this methodology in your synthetic endeavors.

Introduction: The Strategic Advantage of sec-Butyltriphenylphosphonium Bromide in Wittig Olefination

The Wittig reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene through the reaction with a phosphorus ylide.[1] The stereochemical outcome of this transformation is largely dictated by the nature of the substituents on the ylide. Ylides are broadly classified as "stabilized" or "non-stabilized." Non-stabilized ylides, typically bearing alkyl substituents, are known to predominantly yield (Z)-alkenes.[1][2]

sec-Butyltriphenylphosphonium bromide is the precursor to a non-stabilized ylide, sec-butylidenetriphenylphosphorane. The defining feature of this reagent is the sterically demanding sec-butyl group. This bulkiness plays a crucial role in directing the stereochemical course of the reaction, often leading to enhanced (Z)-selectivity compared to less hindered non-stabilized ylides. Understanding and controlling this steric influence is key to its successful application.

The Mechanism of Stereoselection: A Modern Perspective

The classical mechanism of the Wittig reaction involving a betaine intermediate has been refined by modern mechanistic studies. Under common lithium-salt-free conditions, the reaction is now understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[1] The stereochemistry of the final alkene is determined during the formation of this four-membered ring.

For non-stabilized ylides, the transition state leading to the cis-oxaphosphetane is sterically favored. This arrangement minimizes the steric repulsion between the bulky substituents on the phosphorus ylide and the substituent on the aldehyde. The subsequent decomposition of the cis-oxaphosphetane via a syn-elimination yields the (Z)-alkene. The significant steric hindrance of the sec-butyl group in sec-butylidenetriphenylphosphorane further biases the reaction pathway towards the formation of the cis-oxaphosphetane, thereby enhancing the (Z)-selectivity of the resulting alkene.

Visualizing the Path to (Z)-Selectivity

Wittig_Mechanism Ylide sec-Butylidenetriphenylphosphorane (Non-stabilized Ylide) TS_cis Favored Puckered TS (less steric hindrance) Ylide->TS_cis [2+2] cycloaddition TS_trans Disfavored TS (more steric hindrance) Ylide->TS_trans Aldehyde Aldehyde (R-CHO) Aldehyde->TS_cis Aldehyde->TS_trans Ox_cis cis-Oxaphosphetane TS_cis->Ox_cis Ox_trans trans-Oxaphosphetane TS_trans->Ox_trans Z_Alkene (Z)-Alkene (Major Product) Ox_cis->Z_Alkene syn-elimination Ph3PO Triphenylphosphine Oxide Ox_cis->Ph3PO E_Alkene (E)-Alkene (Minor Product) Ox_trans->E_Alkene syn-elimination Ox_trans->Ph3PO Wittig_Workflow cluster_synthesis Phosphonium Salt Synthesis cluster_wittig Wittig Olefination start_synth Triphenylphosphine + 2-Bromobutane in Acetonitrile reflux Reflux (24-48h) under Inert Atmosphere start_synth->reflux precipitate Cool and Precipitate reflux->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry phosphonium_salt sec-Butyltriphenylphosphonium Bromide filter_dry->phosphonium_salt start_wittig Suspend Phosphonium Salt in Anhydrous THF phosphonium_salt->start_wittig cool Cool to -78 °C start_wittig->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base ylide_formation Ylide Formation (1h at -78 °C) add_base->ylide_formation add_aldehyde Add Aldehyde in Anhydrous THF ylide_formation->add_aldehyde react React (-78 °C to RT) add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract_purify Extract, Dry, and Purify (Column Chromatography) quench->extract_purify product (Z)-Alkene Product extract_purify->product

Sources

Handling and storage procedures for (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE

Executive Summary: Compound Profile and Critical Safety Data

This compound (also known as sec-Butyltriphenylphosphonium bromide) is a quaternary phosphonium salt essential for various organic synthesis applications, most notably as a precursor to phosphorus ylides for the Wittig reaction.[1] Its utility is predicated on its specific chemical properties, which also dictate stringent handling and storage requirements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this reagent. The primary challenges in handling this compound stem from its hygroscopic and air-sensitive nature, coupled with its potential as a skin, eye, and respiratory irritant.[2] Adherence to these protocols is critical for ensuring reagent integrity, experimental reproducibility, and personnel safety.

Physical and Chemical Properties

The following table summarizes key quantitative data for sec-Butyltriphenylphosphonium bromide and its common isomer, n-butyltriphenylphosphonium bromide, for comparative reference.

Propertysec-Butyltriphenylphosphonium bromide(n-)Butyltriphenylphosphonium bromideData Source(s)
CAS Number 3968-92-11779-51-7[2][3]
Molecular Formula C₂₂H₂₄BrPC₂₂H₂₄BrP[2][3]
Molecular Weight 399.3 g/mol 399.3 g/mol [3][4]
Appearance White solid / Crystalline PowderWhite crystalline powder[2][3]
Melting Point Not specified240-243 °C (lit.)[3]
Solubility Water solubleSoluble in water, Chloroform, Methanol[2][3]
Key Sensitivities Hygroscopic, Air sensitiveHygroscopic[2][3]
GHS Hazard Identification

(sec-Butyl)triphenylphosphonium bromide is classified with the following hazards. Users must familiarize themselves with these before handling.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[2]

  • Signal Word: Warning[2]

The Causality of Handling: Understanding Chemical Vulnerabilities

Effective protocols are built on understanding why they are necessary. The primary vulnerabilities of this compound are its reactivity with atmospheric components and its physical form.

  • Hygroscopicity: The compound readily absorbs moisture from the air.[2] This is not merely a physical change; the absorbed water can hydrolyze the phosphonium salt or interfere with subsequent reactions. For instance, in the generation of a Wittig reagent, the presence of water can quench the strong base required for deprotonation, leading to significantly reduced or failed yields. This necessitates storage in a dry, inert atmosphere.

  • Air Sensitivity: Beyond moisture, prolonged exposure to air can lead to gradual degradation.[2] Therefore, storage under an inert gas like argon or nitrogen is a critical step to preserve the reagent's purity and reactivity over time.

  • Dust Formation: As a fine crystalline powder, the compound can easily become airborne during transfer, posing an inhalation hazard that can lead to respiratory tract irritation.[2] This physical property demands handling in well-ventilated areas, preferably within a chemical fume hood, and using techniques that minimize dust generation.

Core Protocols for Safe Handling and Storage

Decision Workflow for Proper Storage

The following diagram outlines the logical steps for ensuring the correct storage of this compound upon receipt.

A Start: Reagent Received B Inspect Container Seal Is it intact? A->B C_Yes Yes B->C_Yes Intact C_No No (Potential Contamination) B->C_No Broken E Identify Storage Location Is a desiccator cabinet under inert atmosphere available? C_Yes->E D Quarantine reagent. Contact supplier. Do not use. C_No->D F_Yes Yes E->F_Yes Available F_No No E->F_No Not Available G Store in desiccator cabinet. Backfill with Argon/Nitrogen. F_Yes->G H Store in a tightly sealed container inside a secondary container with a desiccant (e.g., Drierite). Place in a cool, dry, well-ventilated area. F_No->H I Log reagent details: Date received, Lot #, Storage condition. G->I H->I J End: Reagent Stored I->J

Caption: Storage decision workflow for this compound.

Long-Term Storage Protocol
  • Inert Atmosphere is Paramount: The ideal storage condition is in a desiccator cabinet or glovebox with a positive pressure of an inert gas (e.g., Argon or Nitrogen).[2]

  • Seal Tightly: Always ensure the container cap is tightly sealed after each use.[2][5] Consider using paraffin film to wrap the cap and threads for an extra barrier against moisture ingress, especially if not stored in an inert atmosphere cabinet.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5]

  • Avoid Heat and Light: Keep the container away from direct sunlight and heat sources to prevent thermal decomposition.[6]

Laboratory Handling & Dispensing Protocol

This protocol minimizes contamination and exposure during routine laboratory use.

cluster_prep Preparation cluster_handling Weighing & Dispensing cluster_cleanup Final Steps A Don Personal Protective Equipment (PPE): - Safety goggles with side shields - Nitrile gloves - Lab coat B Prepare work area in a chemical fume hood. A->B C Allow reagent container to equilibrate to room temperature before opening. B->C D Briefly flush the container head-space with dry Argon or Nitrogen. C->D E Quickly remove the desired amount of powder using a clean, dry spatula. D->E F Transfer to a pre-tared, dry flask, ideally under a positive flow of inert gas. E->F G Close reagent container tightly immediately. F->G H Wrap container cap with paraffin film. G->H I Return reagent to designated long-term storage. H->I J Clean spatula and work area. I->J

Caption: Experimental workflow for weighing and dispensing the reagent.

Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[5]

  • Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[5] Ensure the cleanup area is well-ventilated and appropriate PPE is worn.

Application Protocol: Preparation of a Wittig Ylide

This protocol demonstrates the practical application of the handling procedures in the context of a common synthetic step. The goal is to prepare the phosphorus ylide from this compound for subsequent reaction with an aldehyde or ketone.

Objective: To generate sec-butylidenetriphenylphosphorane in situ.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Strong base (e.g., n-Butyllithium, Sodium hydride)

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes

  • Inert gas line (Argon or Nitrogen)

Methodology:

  • System Preparation: Assemble the flame-dried flask and equip it with a septum and a condenser connected to the inert gas line. Allow the apparatus to cool to room temperature under a positive flow of inert gas. This step is critical to remove adsorbed moisture from the glassware.

  • Reagent Addition: Following the dispensing protocol (Section 3.3), weigh the required amount of this compound and add it to the reaction flask against a counter-flow of inert gas.

  • Solvent Addition: Add anhydrous THF via a dry syringe through the septum. Stir the mixture to form a suspension.

  • Cooling: Cool the flask to the appropriate temperature for base addition (e.g., 0 °C or -78 °C, depending on the base and subsequent reaction).

  • Ylide Formation: Slowly add the strong base (e.g., n-BuLi solution) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (typically to orange, red, or deep yellow).

  • Incubation: Allow the mixture to stir at the specified temperature for 30-60 minutes to ensure complete ylide formation.

  • Validation: The colored ylide solution is now ready for the addition of a carbonyl compound. The persistence of the color is a qualitative indicator of a successful, anhydrous preparation. The system must be maintained under an inert atmosphere throughout the subsequent steps.

**5.0 Waste Disposal and Decontamination

  • Chemical Waste: Dispose of unused reagent and reaction waste in accordance with local, state, and federal regulations. The material should be placed in a designated hazardous waste container.[6][7] Do not empty into drains.[7]

  • Contaminated Materials: Dispose of contaminated labware (e.g., gloves, weighing paper, pipette tips) as hazardous waste.

  • Decontamination: Clean glassware that has come into contact with the reagent by rinsing with an appropriate organic solvent (e.g., acetone or ethanol) in a fume hood, followed by a standard wash with soap and water.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (n-Butyl)triphenylphosphonium bromide, 99%.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyltriphenylphosphonium bromide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - (1-Butyl)triphenylphosphonium bromide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (n-Butyl)triphenylphosphonium bromide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - sec-Butyltriphenylphosphonium bromide.
  • CymitQuimica. (n.d.). CAS 1779-51-7: Butyltriphenylphosphonium bromide.
  • Sigma-Aldrich. (n.d.). Butyltriphenylphosphonium 99 1779-51-7.
  • ChemicalBook. (2025). Butyltriphenylphosphonium bromide | 1779-51-7.
  • Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
  • DrugBank. (n.d.). triphenyl butyl phosphonium bromide | Drug Information, Uses, Side Effects, Chemistry.
  • Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling.
  • Wong, F. (2019, January 9). making phosphonium salts. YouTube.
  • Google Patents. (n.d.). US5481040A - Process for the preparation of phosphonium salts.
  • Nottingham ePrints. (n.d.). Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis.
  • Fiveable. (n.d.). Phosphonium Salt Definition - Organic Chemistry Key Term.

Sources

Application Notes & Protocols: Accelerated Preparation of Witt-ig Reagents via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. However, the classical preparation of the requisite phosphorus ylides (Wittig reagents) often involves lengthy reaction times, harsh bases, and stringent anhydrous conditions. This guide provides a comprehensive overview and detailed protocols for the synthesis of Wittig reagents—both stabilized and non-stabilized—utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, microwave irradiation dramatically reduces reaction times from hours to minutes, often improves yields, and promotes greener chemical practices through solvent-free or reduced-solvent conditions. These protocols are designed for researchers, chemists, and drug development professionals seeking to optimize olefination workflows, enhance efficiency, and embrace modern synthetic technologies.

Introduction: The Rationale for Microwave-Assisted Synthesis

The Wittig reaction's elegance lies in its ability to convert a carbonyl group into an alkene with high regioselectivity. The reaction hinges on the nucleophilic attack of a phosphorus ylide on an aldehyde or ketone. The overall process can be dissected into two primary stages:

  • Formation of the Phosphonium Salt: A trialkyl- or triarylphosphine undergoes nucleophilic attack on an alkyl halide.

  • Generation of the Ylide: The phosphonium salt is deprotonated by a base to form the Wittig reagent.

Traditionally, these steps, particularly the salt formation, require prolonged heating under reflux conditions.[1] Microwave-assisted synthesis offers a compelling alternative by directly delivering energy to the reacting molecules, leading to rapid and uniform heating.[2] This technique has been shown to accelerate a wide array of organic transformations, including the Wittig reaction, often with improved yields and cleaner reaction profiles.[3][4]

The Mechanism of Microwave Heating

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[3][5]

  • Dipolar Polarization: Polar molecules, such as the phosphonium salt intermediate and polar solvents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, resulting in rapid and efficient heating of the bulk material.[5]

  • Ionic Conduction: If free ions are present in the reaction mixture, they will migrate in response to the electric field. The resistance to this ionic movement causes collisions and generates heat.[6]

Crucially, reactions that proceed through polar transition states are often significantly favored by microwave irradiation.[3][7] This targeted energy transfer bypasses the slower conductive heating of conventional methods, where the vessel is heated first, leading to the observed dramatic rate enhancements.[6]

Workflow Overview: From Phosphine to Alkene

The microwave-assisted Wittig synthesis follows a logical and streamlined workflow. The key stages are the formation of the phosphonium salt and the subsequent one-pot or two-step generation of the ylide followed by the olefination reaction.

WittigWorkflow cluster_0 Part 1: Phosphonium Salt Synthesis cluster_1 Part 2: Ylide Generation & Olefination Phosphine Triphenylphosphine Salt Phosphonium Salt Phosphine->Salt MW_Salt μW AlkylHalide Alkyl Halide AlkylHalide->Salt Ylide Phosphonium Ylide Salt->Ylide Deprotonation MW_Salt->Salt Minutes Base Base Base->Ylide MW_Ylide μW Alkene Alkene Product Ylide->Alkene Carbonyl Aldehyde / Ketone Carbonyl->Alkene TPPO Triphenylphosphine Oxide Alkene->TPPO MW_Ylide->Alkene Minutes

Figure 1: General workflow for microwave-assisted Wittig reagent preparation and subsequent olefination.

Safety Considerations for Microwave Synthesis

The rapid heating and potential for high-pressure generation in sealed vessels necessitate strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[8] Laboratory-grade microwave reactors are designed with reinforced cavities, pressure monitoring, and emergency venting systems to handle the rigors of chemical reactions.[8][9]

  • Vessel Integrity: Only use microwave process vials and caps certified by the manufacturer for the specific reactor model. These are designed to withstand the high pressures and temperatures that can be generated.[8][9]

  • Understand Reagent Stability: Be aware of the thermal stability of your reagents and solvents. Consult the Material Safety Data Sheet (MSDS) for information on potential hazardous decomposition at high temperatures.[8] Reactions involving thermally sensitive groups (e.g., azides, nitro compounds) require extreme caution.

  • Start Small: When developing a new protocol, begin with small-scale reactions to assess the kinetics and potential for exotherms before scaling up.[8]

  • Proper Cooling: Ensure the reaction vessel has cooled to a safe temperature (well below the solvent's boiling point) before opening it to prevent flash boiling and exposure to volatile reagents.[9]

Experimental Protocols

The following protocols provide a framework for the microwave-assisted synthesis of phosphonium salts and their subsequent conversion to alkenes. These should be adapted based on the specific substrates and available microwave instrumentation.

Protocol 1: Microwave-Assisted Synthesis of Phosphonium Salts

This procedure describes the formation of the Wittig reagent precursor. Acetonitrile is often a good solvent choice due to its moderate microwave absorption and ability to dissolve the reactants.[10]

Materials:

  • Triphenylphosphine (1.0 eq)

  • Alkyl halide (1.0 - 1.1 eq)

  • Acetonitrile (or other suitable solvent)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a certified microwave reactor vial, add triphenylphosphine and a magnetic stir bar.

  • Add the appropriate alkyl halide followed by the solvent (e.g., acetonitrile, ~0.5 M concentration).

  • Seal the vial securely with the appropriate cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (typically 5-15 minutes). Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • After irradiation, allow the vessel to cool to below 50 °C before opening.

  • The resulting phosphonium salt, which often precipitates upon cooling, can be isolated by filtration, washed with a non-polar solvent (like diethyl ether) to remove any unreacted starting material, and dried under vacuum.

  • Characterization: Confirm the formation of the salt using ¹H and ³¹P NMR spectroscopy. The phosphorus signal in ³¹P NMR will show a characteristic shift upon formation of the phosphonium salt.[11]

Figure 2: Synthesis of the phosphonium salt precursor.

Protocol 2: One-Pot Ylide Generation and Olefination (Stabilized Ylides)

Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are less reactive and can often be generated in situ using milder bases. Microwave irradiation dramatically accelerates the reaction with aldehydes.[12][13]

Materials:

  • Phosphonium salt (from Protocol 1, 1.1 eq)

  • Aldehyde (1.0 eq)

  • Base (e.g., K₂CO₃, NaOAc, or basic alumina)

  • Solvent (e.g., DMF, or solvent-free)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave vial, add the phosphonium salt, the aldehyde, and the base (e.g., 1.5-2.0 eq of K₂CO₃).

  • If performing a solvent-free reaction, ensure the reactants are well-mixed. Basic alumina can be used as both a solid support and a heterogeneous catalyst.[7]

  • If using a solvent, add a high-boiling polar solvent like DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-50 minutes. The optimal time and temperature will depend on the specific substrates.[7]

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography. Stabilized ylides typically yield the (E)-alkene as the major product.[14]

Protocol 3: Two-Step Ylide Generation and Olefination (Non-Stabilized Ylides)

Non-stabilized ylides (where the group attached to the carbanion is alkyl or aryl) are highly reactive and moisture-sensitive. While strong bases like n-BuLi are traditional, microwave methods can utilize solid bases like potassium tert-butoxide or basic alumina under neat (solvent-free) conditions, offering a greener alternative.[3]

Materials:

  • Phosphonium salt (from Protocol 1, 1.1 eq)

  • Base (e.g., Potassium tert-butoxide, 1.1 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Anhydrous solvent (e.g., THF, if not solvent-free)

  • Microwave reactor vial with a stir bar

Procedure:

  • Ylide Generation: In a dry microwave vial under an inert atmosphere (e.g., Nitrogen or Argon), suspend the phosphonium salt in a minimal amount of anhydrous solvent or prepare for solvent-free conditions.

  • Add the base (e.g., solid potassium tert-butoxide) and stir the mixture.

  • Irradiate at a low to moderate temperature (e.g., 60-80 °C) for a short period (2-5 minutes) to facilitate ylide formation. The characteristic color of the ylide (often orange, red, or yellow) may become apparent.

  • Olefination: Cool the vial briefly. Carefully add the aldehyde or ketone to the mixture.

  • Reseal the vial and irradiate again at a slightly higher temperature (e.g., 80-100 °C) for 5-15 minutes.

  • Work-up and purification are similar to Protocol 2. Non-stabilized ylides typically favor the formation of the (Z)-alkene.[14]

Data Presentation: Microwave vs. Conventional Heating

The primary advantages of microwave-assisted synthesis are clearly illustrated by comparing reaction outcomes with conventional heating methods.

Reaction / SubstratesMethodTemperature (°C)TimeYield (%)Reference
Phosphonium Salt Formation
Tributylphosphine + Benzyl ChlorideConventional100240 min70[15]
Tributylphosphine + Benzyl ChlorideMicrowave10010 min 95 [15]
Wittig Olefination (Stabilized)
Ylide + p-AnisaldehydeConventionalReflux2 days~70-80[6]
Ylide + p-AnisaldehydeMicrowaveN/A5-6 min 85 [12][13]
Wittig Olefination (Semi-Stabilized)
Nitrobenzyl ylide + AldehydeConventional (PTC)RT2 h92[16]
Nitrobenzyl ylide + AldehydeMicrowave (PTC)303 min 84 [16]

Table 1: Comparison of reaction parameters for the preparation of Wittig reagents and subsequent olefination reactions under conventional heating and microwave irradiation.

Conclusion

Microwave-assisted synthesis provides a powerful and efficient platform for the preparation of Wittig reagents. The technology offers dramatic reductions in reaction times, often leading to higher yields and purer products. By enabling the use of solvent-free conditions or less hazardous solvents, this approach aligns with the principles of green chemistry, reducing both energy consumption and chemical waste. The protocols outlined in this guide demonstrate the practical application of microwave chemistry to accelerate one of the most fundamental transformations in organic synthesis, empowering researchers to streamline workflows and expedite the discovery and development of new chemical entities.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Available at: [Link]

  • De la Hoz, A., et al. (2005). Microwave Effects in Organic Synthesis: Mechanistic and Reaction Medium Considerations. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Microwave chemistry. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Bari, W., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • de la Hoz, A., et al. (2014). Influence of Polarity and Activation Energy in Microwave–Assisted Organic Synthesis (MAOS). PMC - NIH. Available at: [Link]

  • Seidel, W., et al. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • Johnson, A. W. (n.d.). Phosphorus Ylides.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Available at: [Link]

  • The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. (2016). CORA. Available at: [Link]

  • Alkene Synthesis Using Phosphonium Ylides as Umpolung Reagents. (2018). ResearchGate. Available at: [Link]

  • Comparison between microwave and conventional heating reactions. (n.d.). ResearchGate. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Available at: [Link]

  • Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications. (n.d.). ResearchGate. Available at: [Link]

  • New Phosphoranylideneketenes and Phosphoranylidenethioketenes‐Synthesis, Structure, Spectroscopy, and Lewis Base Properties. (2020). OSTI.GOV. Available at: [Link]

  • Xu, C., et al. (1995). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. Semantic Scholar. Available at: [Link]

  • Synthesis of phosphonium salts under microwave activation — Leaving group and phosphine substituents effects. (n.d.). ResearchGate. Available at: [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2012). PMC - NIH. Available at: [Link]

  • Microwave-assisted synthesis of peptidyl phosphorus ylides. (n.d.). ResearchGate. Available at: [Link]

  • Shinde, S. (2022). synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Available at: [Link]

  • Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. (2023). PMC - NIH. Available at: [Link]

  • Xu, C., et al. (1995). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. ResearchGate. Available at: [Link]

  • Wittig Reaction. (2024). Chem-Station Int. Ed.. Available at: [Link]

  • Microwave-Assisted Wittig Reaction of Semistabilized Nitro-Substituted Benzyltriphenyl-Phosphorous Ylides with Aldehydes in Phase-Transfer Conditions. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Use of sec-Butyltriphenylphosphonium Bromide in Fluoroelastomer Production

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of sec-butyltriphenylphosphonium bromide as a vulcanization accelerator in the production of high-performance fluoroelastomers (FKM). This document outlines the synthesis of the accelerator, its mechanism of action, detailed protocols for fluoroelastomer compounding and curing, and methods for material characterization.

Introduction: The Role of Phosphonium Salts in Fluoroelastomer Curing

Fluoroelastomers are a class of synthetic rubbers renowned for their exceptional resistance to heat, chemicals, and aggressive fluids.[1] These properties make them indispensable in demanding applications across the aerospace, automotive, and chemical processing industries. The final properties of a fluoroelastomer are largely determined by the curing or vulcanization process, where individual polymer chains are cross-linked to form a robust three-dimensional network.

Quaternary phosphonium salts, such as sec-butyltriphenylphosphonium bromide, play a crucial role as accelerators in modern fluoroelastomer curing systems.[1][2] They are particularly effective when used in conjunction with polyhydroxy curing agents like bisphenol A (BPA) or bisphenol AF (BPAF). The phosphonium salt acts as a phase transfer catalyst, facilitating the dehydrofluorination of the fluoroelastomer backbone and the subsequent nucleophilic attack by the bisphenol cross-linking agent.[3] This catalytic action allows for a rapid and efficient cure, leading to materials with excellent mechanical properties and thermal stability.[1]

While n-butyltriphenylphosphonium bromide is a commonly used accelerator, the sec-butyl isomer offers unique reactivity due to the steric hindrance around the phosphonium center, which can influence the curing kinetics and the final network structure of the elastomer.

Synthesis of sec-Butyltriphenylphosphonium Bromide

The synthesis of sec-butyltriphenylphosphonium bromide is analogous to that of its n-butyl counterpart, proceeding via a nucleophilic substitution reaction between triphenylphosphine and sec-butyl bromide.[4][5]

Reaction:

(C₆H₅)₃P + CH₃CH(Br)CH₂CH₃ → [(C₆H₅)₃PCH(CH₃)CH₂CH₃]⁺Br⁻

Materials and Equipment
Material/EquipmentDescription
TriphenylphosphineReagent grade, ≥99%
sec-Butyl bromideReagent grade, ≥98%
Toluene or XyleneAnhydrous
Four-neck round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Mechanical stirrer
Heating mantle
Buchner funnel and filter flask
Nitrogen inletFor inert atmosphere
Protocol
  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous toluene or xylene. The reaction should be conducted under an inert atmosphere of nitrogen to prevent oxidation of the triphenylphosphine.

  • Addition of Alkyl Halide: While stirring, add a stoichiometric equivalent of sec-butyl bromide to the triphenylphosphine solution.

  • Reflux: Heat the reaction mixture to reflux temperature with continuous stirring. The reaction time will typically be several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the precipitation of the phosphonium salt.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The sec-butyltriphenylphosphonium bromide will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with fresh, cold solvent (toluene or xylene) to remove any unreacted starting materials.

  • Drying: Dry the purified sec-butyltriphenylphosphonium bromide in a vacuum oven to remove residual solvent.

Note: The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to improve the yield and purity of the final product.

Mechanism of Action in Fluoroelastomer Curing

The curing of fluoroelastomers with a bisphenol system accelerated by sec-butyltriphenylphosphonium bromide involves a multi-step process. The phosphonium salt functions as a phase transfer catalyst to facilitate the key chemical reactions within the polymer matrix.

curing_mechanism cluster_initiation Initiation cluster_catalysis Phase Transfer Catalysis cluster_crosslinking Cross-linking FKM Fluoroelastomer (VDF-HFP copolymer) Dehydrofluorination Unsaturated Site on FKM Backbone FKM->Dehydrofluorination Base-catalyzed dehydrofluorination Phosphonium sec-Butyltriphenyl- phosphonium Bromide Ylide Phosphonium Ylide (Active Catalyst) Phosphonium->Ylide Deprotonation Base Acid Acceptor (e.g., MgO, Ca(OH)₂) Bisphenol Bisphenol AF Phenoxide Bisphenoxide Anion Bisphenol->Phenoxide Deprotonation by Ylide Crosslinked_FKM Cross-linked Fluoroelastomer Network Nucleophilic_Attack Addition to FKM Backbone Dehydrofluorination->Nucleophilic_Attack Phenoxide->Nucleophilic_Attack Nucleophilic Attack Nucleophilic_Attack->Crosslinked_FKM Formation of Ether Linkage compounding_workflow start Start fkm_addition Add Fluoroelastomer to Mill start->fkm_addition mastication Masticate until a Band Forms fkm_addition->mastication filler_addition Add Carbon Black and Acid Acceptors mastication->filler_addition mixing1 Mix until Homogeneous filler_addition->mixing1 curative_addition Add Bisphenol AF and sec-Butyltriphenylphosphonium Bromide mixing1->curative_addition final_mixing Final Mix at Low Temperature curative_addition->final_mixing sheeting Sheet Out the Compound final_mixing->sheeting end End sheeting->end

Caption: Workflow for compounding fluoroelastomers.

  • Mastication: Soften the fluoroelastomer gum on a two-roll mill.

  • Incorporation of Fillers and Acid Acceptors: Gradually add the magnesium oxide, calcium hydroxide, and carbon black to the softened gum. Ensure thorough mixing until a homogeneous blend is achieved.

  • Addition of Curatives: In the final stage of mixing, add the bisphenol AF and sec-butyltriphenylphosphonium bromide. It is crucial to add these components at a lower temperature to prevent scorching (premature curing).

  • Sheeting: Once all components are uniformly dispersed, sheet the compounded rubber off the mill.

Curing Protocol

The curing process typically involves two stages: press-curing followed by post-curing.

  • Press-Curing:

    • Mold the compounded fluoroelastomer into the desired shape (e.g., O-rings, gaskets).

    • Cure in a heated press at a temperature of 170-190°C for 5-15 minutes. The exact time and temperature will depend on the part thickness and the specific formulation.

  • Post-Curing:

    • Place the press-cured parts in an air-circulating oven.

    • Post-cure at a temperature of 200-230°C for 16-24 hours. The post-curing step is essential to complete the cross-linking reactions and remove volatile byproducts, which enhances the thermal stability and compression set resistance of the final product.

Characterization of Cured Fluoroelastomer

The physical and mechanical properties of the cured fluoroelastomer should be evaluated to ensure it meets the required specifications.

PropertyASTM Test MethodTypical Values
Hardness (Shore A)D224070-90
Tensile Strength (MPa)D41210-20
Elongation at Break (%)D412150-300
Compression Set (%)D395, Method B< 25
(22h @ 200°C)

Troubleshooting

IssuePotential CauseSuggested Solution
Scorching (premature curing) Mixing temperature too high; accelerator level too high.Reduce mixing temperature during curative addition; optimize accelerator concentration.
Poor Mold Release Inadequate mold release agent; improper cure.Use an appropriate mold release agent; optimize cure time and temperature.
High Compression Set Incomplete cure; insufficient post-curing.Increase post-cure time and/or temperature.
Low Tensile Strength Poor dispersion of fillers; inadequate cure.Improve mixing procedure; optimize cure system.

Safety Precautions

  • Handle all chemicals in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

  • During the curing process, small amounts of hydrogen fluoride (HF) may be evolved. Ensure adequate ventilation and consider appropriate scrubbing systems for oven exhausts.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Understanding the Applications of Butyltriphenylphosphonium Bromide in Material Science. Available at: [Link]

  • LookChem. (n.d.). Cas 1779-51-7, Butyltriphenylphosphonium bromide. Available at: [Link]

  • Vesta Chemicals. (n.d.). CatOnium BTPB. Available at: [Link]

  • Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.

Sources

Troubleshooting & Optimization

Technical Support Center: Side Reactions of sec-Butyltriphenylphosphonium Bromide in Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for olefination reactions involving sec-butyltriphenylphosphonium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered, non-stabilized Wittig reagent. We will explore common experimental challenges, delve into the underlying chemical principles, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established mechanistic principles and practical laboratory experience.

Q1: Why is my Wittig reaction yield low or failing completely when using sec-butyltriphenylphosphonium bromide?

Answer:

Low or no yield is a common issue, often stemming from challenges related to the formation and reactivity of the sterically hindered ylide. Here’s a breakdown of the likely causes and their solutions:

  • Incomplete Ylide Formation: The sec-butyl group's steric bulk and the electron-donating nature of the alkyl group make the α-proton less acidic compared to less substituted phosphonium salts. Consequently, the choice and quality of the base are paramount.

    • Insufficient Base Strength: Weak bases are generally ineffective. You must use a very strong base to achieve complete deprotonation.[1][2] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[3][4]

    • Degraded Base: Strong organometallic bases like n-BuLi degrade upon exposure to air and moisture. Ensure you are using a freshly titrated or newly purchased reagent for optimal results.

    • Solution: Use a strong base like n-BuLi or NaHMDS in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (Nitrogen or Argon).[5] Successful ylide formation is often accompanied by a distinct color change to deep orange or red.

  • Steric Hindrance in the Carbonyl Partner: The sec-butyl ylide is bulky. If your aldehyde or ketone is also sterically hindered, the reaction rate can plummet.[6][7]

    • Problem: The nucleophilic attack of the ylide on the carbonyl carbon is sterically impeded, leading to a slow or non-existent reaction. This is particularly problematic with ketones.[2][7]

    • Solution: Increase the reaction time and/or temperature. If the reaction still fails, the Horner-Wadsworth-Emmons (HWE) reaction, which uses less bulky phosphonate esters, might be a more suitable alternative for highly hindered systems.[6][7]

  • Ylide Decomposition: Non-stabilized ylides are highly reactive and can be destroyed by trace amounts of water, alcohol, or oxygen.[8][9]

    • Mechanism of Decomposition: Water or other protic sources will protonate the ylide, reverting it to the inactive phosphonium salt and rendering it incapable of reacting with the carbonyl.[9][10]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and maintain a strict inert atmosphere throughout the ylide generation and reaction sequence. The ylide should be generated in situ and used immediately.[3][4]

Q2: I'm observing poor (Z)-selectivity and getting a mixture of alkene isomers. How can I improve this?

Answer:

Non-stabilized ylides, such as the one derived from sec-butyltriphenylphosphonium bromide, are expected to yield (Z)-alkenes under kinetic control.[8][11] A loss of selectivity points to conditions that allow for equilibration of reaction intermediates.

  • The Role of Lithium Salts: The most common culprit for poor (Z)-selectivity is the presence of lithium salts (e.g., LiBr, LiI), which are byproducts when using lithium-based bases like n-BuLi.

    • Causality: Lithium cations can coordinate to the oxygen atom in the betaine/oxaphosphetane intermediate.[1][6] This coordination makes the initial cycloaddition step reversible, allowing the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then collapses to the (E)-alkene.[6][7] This process is known as "stereochemical drift."[7]

    • Solution: To maximize (Z)-selectivity, use "salt-free" conditions. Generate the ylide using sodium- or potassium-based bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in a solvent like THF or toluene. These cations have a lower propensity to disrupt the kinetic pathway.[1]

  • Temperature Effects: Running the reaction at elevated temperatures can provide enough energy to overcome the barrier for the retro-Wittig reaction, allowing intermediates to equilibrate and reducing (Z)-selectivity.

    • Solution: Perform the ylide addition to the aldehyde at low temperatures (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature.

Table 1: Influence of Base and Reaction Conditions on Alkene Selectivity

Base UsedSalt ByproductTypical ConditionsExpected Major IsomerRationale
n-BuLiLiBrTHF, -78°C to RTMixture of E/ZLi⁺ promotes reversibility, leading to thermodynamic control.[1][6]
NaH / NaNH₂NaBr / NaITHF or Toluene, 0°C to RT(Z)-alkene"Salt-free" conditions favor irreversible kinetic control.[1][11]
KHMDSKBrTHF, -78°C to RT(Z)-alkene"Salt-free" conditions favor irreversible kinetic control.
n-BuLi, then add PhLi (Schlosser Mod.)LiBrTHF, -78°C(E)-alkeneForces equilibration to the more stable intermediate, then traps it.[7][8]
Q3: My reaction mixture is complex, and purification is difficult. What are the most likely side products?

Answer:

Besides E/Z isomers, several side reactions can complicate your product mixture, primarily driven by the strong basicity of the ylide or the base used to generate it.

  • Aldol Condensation of the Carbonyl: If your aldehyde or ketone has α-protons, the strong base (e.g., n-BuLi, KOtBu) or the ylide itself can act as a base, catalyzing a self-condensation aldol reaction.[12]

    • Solution: Add the pre-formed ylide solution slowly to the aldehyde solution at low temperature (-78 °C) to ensure the Wittig reaction occurs faster than the enolate formation. Alternatively, generate the ylide in situ in the presence of the aldehyde, although this can sometimes be lower yielding.[13]

  • Hydrolysis/Oxidation Products: As mentioned, ylides react with water and oxygen.[9]

    • Side Products: Reaction with water produces sec-butane and triphenylphosphine oxide.[9][10] This is a common issue if the reaction is not performed under strictly anhydrous and inert conditions.

  • Products from Carbonyl Enolization: If the base deprotonates the carbonyl substrate, the resulting enolate may not react further, leading to recovery of starting material after workup. This effectively reduces the concentration of the electrophile and lowers the overall yield.

Competing_Side_Reactions cluster_wittig Desired Wittig Pathway cluster_aldol Aldol Side Reaction cluster_hydrolysis Ylide Decomposition Ylide sec-Butyl Ylide (Strong Base & Nucleophile) Aldehyde Aldehyde / Ketone (with α-H) Ylide->Aldehyde Nucleophilic Attack Water Trace H₂O Ylide->Water Protonation Base Strong Base (e.g., n-BuLi) Base->Aldehyde Deprotonation (α-proton) Alkene Alkene Product Enolate Enolate Decomp_Product sec-Butane + Ph₃P=O Aldol_Product Aldol Product Enolate->Aldol_Product Wittig_Mechanism reagents sec-Butyl Ylide + Aldehyde (R-CHO) ts Puckered [2+2] Transition State reagents->ts Concerted Cycloaddition ox_syn syn-Oxaphosphetane (Kinetic Product) ts->ox_syn Irreversible (Li⁺-free) product_z (Z)-Alkene + Ph₃P=O ox_syn:f0->product_z Syn-elimination

Caption: Kinetically controlled pathway for (Z)-alkene formation.

Q2: Why can't I use a milder base like sodium hydroxide (NaOH) for this reaction?

Answer:

The acidity of the α-proton on the phosphonium salt dictates the required base strength. The pKa of an alkyltriphenylphosphonium salt is estimated to be around 22-35. [1]Sodium hydroxide, with a pKa of its conjugate acid (water) around 15.7, is simply not a strong enough base to deprotonate the phosphonium salt to a significant extent. Using an insufficiently strong base will result in a negligible concentration of the ylide and no reaction. [2]

Q3: Can I use sec-butyltriphenylphosphonium bromide to synthesize tetrasubstituted alkenes?

Answer:

Synthesizing tetrasubstituted alkenes via the Wittig reaction is exceptionally challenging and rarely successful, especially with hindered reagents. [7][9]The primary reason is severe steric hindrance. The reaction would require a sterically demanding ylide to react with a sterically demanding ketone. The activation energy for this transformation is typically too high, and the reaction fails to proceed. [7]For such targets, alternative methods like the Julia-Kocienski olefination or transition-metal-catalyzed cross-coupling reactions are generally employed. [6]

Experimental Protocols
Protocol 1: General Procedure for (Z)-Selective Wittig Olefination (Lithium-Free)

This protocol is designed to maximize the yield of the (Z)-alkene by using a sodium-based, "salt-free" system.

Materials:

  • sec-Butyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a stir bar and reflux condenser.

  • NaH Wash: Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane wash each time using a cannula.

  • Reagent Addition: Add anhydrous THF to the washed NaH. To this suspension, add sec-butyltriphenylphosphonium bromide (1.1 equivalents) portion-wise at 0 °C.

  • Ylide Formation: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. Successful ylide formation is indicated by the formation of a deep orange/red solution and the cessation of hydrogen gas evolution.

  • Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF via a syringe.

  • Completion: Stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography. The byproduct, triphenylphosphine oxide, is often difficult to remove completely but can be minimized by careful chromatography. [14]

Protocol 2: Troubleshooting Workflow

When encountering issues, a systematic approach is crucial. The following workflow can help diagnose and solve common problems.

Troubleshooting_Workflow cluster_ylide_issue Ylide Formation Issue cluster_reaction_issue Reaction Step Issue start Start: Low/No Product check_ylide Was a deep red/orange ylide color observed? start->check_ylide base_issue Check Base: 1. Is it strong enough (n-BuLi, NaH)? 2. Is it fresh/properly stored? check_ylide->base_issue No sterics_issue Consider Steric Hindrance: 1. Is the ketone/aldehyde bulky? 2. Increase temp/time or change method (HWE). check_ylide->sterics_issue Yes condition_issue Check Conditions: 1. Anhydrous solvent? 2. Inert atmosphere? base_issue->condition_issue side_reaction_issue Check for Side Reactions: 1. Analyze crude NMR for aldol products. 2. Add ylide slowly at -78°C. sterics_issue->side_reaction_issue

Caption: A systematic workflow for troubleshooting failed Wittig reactions.

References
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link] [11]2. AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link] [8]3. Wikipedia. (2023). Wittig reaction. Retrieved from [Link] [6]4. YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link] [1]6. Robichaud, A., et al. (2005). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. Journal of the American Chemical Society, 127(39), 13468-9. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link] [7]8. University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link] [14]9. Chemistry Steps. (n.d.). The Wittig Reaction: Mechanism and Examples. Retrieved from [Link] [15]10. Lumen Learning. (n.d.). The Wittig reaction. Retrieved from [Link] [2]11. Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Angewandte Chemie International Edition, 55(31), 9034-9038*. Retrieved from [Link]

  • Quora. (2015). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2-butyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with preparing this valuable Wittig reagent precursor. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the synthesis of this compound. The formation of this phosphonium salt is an Sɴ2 reaction between triphenylphosphine and a secondary alkyl halide, 2-bromobutane, which presents unique challenges compared to syntheses involving primary halides.[1][2][3]

Q1: My reaction yield is consistently low or fails entirely. What is the primary cause?

Answer: A low yield in this specific synthesis is most often due to the inherent challenges of using a secondary alkyl halide (2-bromobutane) in a quaternization reaction with a bulky nucleophile like triphenylphosphine.[2][4] There are two main competing factors at play:

  • Steric Hindrance: The Sɴ2 reaction requires the triphenylphosphine nucleophile to attack the electrophilic carbon of 2-bromobutane. As a secondary halide, this carbon is sterically hindered by the adjacent methyl and ethyl groups, making the backside attack significantly more difficult compared to a primary halide.[4][5] This slower reaction rate is a primary contributor to low yields.

  • Competing Elimination (E2) Reaction: Triphenylphosphine, while an excellent nucleophile, also possesses sufficient basicity to promote a competing E2 elimination reaction.[4] It can abstract a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of butene isomers (1-butene and 2-butene) and triphenylphosphine hydrobromide as byproducts. At the elevated temperatures often required for this reaction, elimination becomes a more significant side reaction.

Q2: How can I optimize reaction conditions to favor the desired Sɴ2 reaction over elimination?

Answer: Optimizing the balance between temperature and solvent choice is critical for maximizing the yield of the desired phosphonium salt. Forcing conditions are typically necessary.[6]

A summary of common conditions and their strategic rationale is provided below:

Parameter Condition Rationale & Scientific Causality Potential Drawbacks Reference(s)
Solvent Toluene or XyleneDrives Reaction via Precipitation: The phosphonium salt product is often insoluble in these non-polar solvents and precipitates upon formation. According to Le Châtelier's principle, this removal from the solution drives the reaction equilibrium toward the product.[1][4]Requires higher temperatures (reflux), which can increase the rate of the competing E2 elimination reaction.[1][7][8]
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Stabilizes Sɴ2 Transition State: These polar aprotic solvents can accelerate Sɴ2 reactions. They are particularly useful when using less reactive alkyl chlorides, often in conjunction with an iodide salt to promote halogen exchange.[4][9][10]The product is often soluble, so the reaction does not benefit from precipitation. DMF requires high temperatures to remove, and its high boiling point can strongly favor elimination.[4][9][10]
Solvent-Free (Neat)Maximizes Reactant Concentration: Heating the reactants together without a solvent can force the reaction to proceed.Can lead to a difficult-to-stir mixture and potential charring or side reactions if the temperature is not carefully controlled. Purification can be more challenging.[6][11]
Temperature 80°C to RefluxOvercomes Activation Energy: Elevated temperatures are necessary to provide sufficient energy for the sterically hindered Sɴ2 reaction to proceed at a reasonable rate.[4][6]Favors Elimination: Higher temperatures generally favor elimination over substitution. Finding the "sweet spot" is key. A lower temperature for a longer duration may be optimal.[4][6]
Reaction Time 24 - 72 hoursAccommodates Slow Kinetics: Due to steric hindrance, the reaction is sluggish and requires extended time to reach completion.[6] Reaction progress should be monitored (e.g., by ³¹P NMR if available) to determine the optimal endpoint.Longer exposure to high temperatures can lead to increased byproduct formation.[6][8]
Additives Sodium Iodide (NaI) or Potassium Iodide (KI)In Situ Halogen Exchange (Finkelstein Reaction): If starting with 2-chlorobutane or even 2-bromobutane, adding a catalytic amount of an iodide salt can generate the more reactive 2-iodobutane in situ, accelerating the Sɴ2 reaction.[10][12]Adds another component to the reaction mixture that may need to be removed during workup.[10][12]
Q3: My crude product is an oily or sticky solid that is difficult to handle and purify. How can I obtain a clean, crystalline product?

Answer: The purification of phosphonium salts, which are often hygroscopic and prone to oiling out, is a frequent challenge.[13][14] A systematic purification strategy is essential.

Recommended Purification Workflow
  • Initial Isolation: After the reaction is complete, cool the reaction vessel to room temperature, then in an ice bath. If using a non-polar solvent like toluene, the phosphonium salt should precipitate. Collect the solid by vacuum filtration.[7][8]

  • Trituration/Washing: This is the most critical step. Wash the crude solid extensively with a solvent in which the product is insoluble but the starting materials and non-polar byproducts are soluble.

    • Recommended Solvents: Anhydrous diethyl ether or hexanes are excellent choices.

    • Procedure: Stir the crude solid vigorously with the wash solvent for 15-30 minutes, then filter. Repeat this process multiple times. This will remove unreacted triphenylphosphine and 2-bromobutane.

  • Recrystallization (if necessary): If the product remains oily, recrystallization from a solvent/anti-solvent system is the next step.

    • Procedure: Dissolve the oily product in a minimal amount of a polar solvent (e.g., dichloromethane or chloroform). Slowly add a non-polar anti-solvent (e.g., anhydrous diethyl ether or hexane) with stirring until the solution becomes persistently cloudy. Stopper the flask and allow it to stand, ideally at a reduced temperature (4°C or -20°C), to allow crystals to form slowly.

  • Drying: this compound is hygroscopic.[14] After purification, the solid must be dried thoroughly under high vacuum for several hours to remove all traces of solvent and absorbed water, which can cause the solid to become a sticky oil.[13]

Q4: I've confirmed the presence of butene and triphenylphosphine oxide byproducts. What are their sources and how can I minimize them?

Answer: These two byproducts arise from distinct processes.

  • Butene Formation: As discussed in Q1, this is a direct result of the competing E2 elimination reaction where triphenylphosphine acts as a base. To minimize butene formation, you can try using the lowest effective temperature for the reaction and choose a solvent system that favors the Sɴ2 pathway (see table in Q2).

  • Triphenylphosphine Oxide (TPPO) Formation: TPPO is a common byproduct in Wittig chemistry, but its presence after the salt formation step indicates oxidation of unreacted triphenylphosphine.

    • Source: This can happen if the reaction is exposed to air, especially at high temperatures.[4] Using a fresh bottle of triphenylphosphine and maintaining an inert atmosphere (nitrogen or argon) throughout the reaction and workup is best practice to prevent this.[13]

Below is a diagram illustrating the desired Sɴ2 pathway versus the competing E2 side reaction.

G cluster_reactants Reactants cluster_products Reaction Pathways PPh3 Triphenylphosphine (PPh₃) SN2_TS Sɴ2 Transition State PPh3->SN2_TS Acts as Nucleophile E2_TS E2 Transition State PPh3->E2_TS Acts as Base 2BrBu 2-Bromobutane 2BrBu->SN2_TS 2BrBu->E2_TS Product (2-Butyl)triphenylphosphonium Bromide SN2_TS->Product Desired Product Byproducts Butene Isomers + [HPPh₃]⁺Br⁻ E2_TS->Byproducts Competing Side Reaction

Caption: Desired Sɴ2 vs. Competing E2 Pathway.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard method for preparing the title compound, emphasizing conditions that favor substitution over elimination.

Reagents & Equipment:

  • Triphenylphosphine (PPh₃)

  • 2-Bromobutane

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard filtration apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a stir bar and reflux condenser under an inert atmosphere.

  • Charging the Flask: Add triphenylphosphine (1.0 eq.) to the flask, followed by anhydrous toluene (approx. 3-4 mL per gram of PPh₃). Stir until the phosphine is fully dissolved.

  • Addition of Alkyl Halide: Add 2-bromobutane (1.05 eq.) to the solution via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. A white precipitate should begin to form over time.

  • Monitoring: Allow the reaction to proceed for 48 hours. The reaction can be monitored by taking a small aliquot of the supernatant, removing the solvent, and analyzing by ¹H NMR to check for the disappearance of starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake thoroughly with two portions of cold anhydrous toluene, followed by three portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white powder under high vacuum for at least 4 hours to yield this compound. Store under an inert atmosphere as the product is hygroscopic.

Below is a general troubleshooting workflow for addressing low-yield reactions.

G start Low Yield of Phosphonium Salt q1 Is the reaction going to completion? (Check via TLC, NMR) start->q1 q2 Are elimination byproducts (butene) a major issue? q1->q2 Yes sol1a Increase reaction time (e.g., 48-72h) q1->sol1a No sol1b Slightly increase temperature (monitor for more E2) q1->sol1b No q3 Is the crude product an oil or difficult to purify? q2->q3 No sol2a Lower reaction temperature and increase time q2->sol2a Yes sol2b Ensure base-free conditions q2->sol2b Yes sol3a Perform rigorous trituration with Ether/Hexane q3->sol3a Yes sol3b Attempt recrystallization (e.g., DCM/Ether) q3->sol3b Yes sol3c Dry final product under high vacuum q3->sol3c Yes

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Technical Support Center: Purification of Alkene Products from Wittig Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for purifying alkene products from Witt-ig reaction mixtures. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyls.[1][2] However, its elegance is often matched by the challenge of removing its stoichiometric byproduct, triphenylphosphine oxide (TPPO).[3][4] This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you overcome this common purification hurdle.

Frequently Asked Questions: Understanding the Challenge
Q1: What are the primary byproducts in a Wittig reaction that I need to remove?

The main byproduct is triphenylphosphine oxide (TPPO), which is formed from the triphenylphosphine ylide reagent.[4] Depending on the reaction conditions and completeness, you may also have unreacted starting aldehyde or ketone, unreacted phosphonium salt, and byproducts from the base used for deprotonation.[5][6] The primary focus of purification is almost always the removal of TPPO.

Q2: Why is triphenylphosphine oxide (TPPO) so difficult to remove?

The difficulty arises from its physicochemical properties. TPPO is a highly crystalline, moderately polar compound with a high melting point (154-158 °C).[4] Its solubility profile can be problematic; it is often soluble enough in common chromatography solvents to co-elute with desired products, yet poorly soluble in non-polar solvents, which can complicate simple extraction or precipitation.[4][7]

Q3: Can't I just use a standard silica gel column?

While column chromatography is a powerful tool, it is not always straightforward for Wittig purifications. TPPO can co-elute with alkene products of similar polarity, leading to impure fractions.[8] For large-scale reactions, chromatography is often expensive, time-consuming, and not feasible.[3] This guide focuses on strategies to simplify or entirely avoid chromatographic purification.

Troubleshooting Guide: Purification Strategies

This section is designed to help you select the best purification strategy based on the properties of your target alkene.

Q4: My alkene product is non-polar. What is the simplest purification method?

For non-polar products, you can exploit the significant polarity difference between your alkene and TPPO.

Solution 1: Selective Precipitation / Crystallization The principle here is to find a solvent system where your product is soluble, but TPPO is not. TPPO has very low solubility in non-polar solvents like hexanes, pentane, and cold diethyl ether.[9][10]

A common approach is to concentrate the crude reaction mixture, dissolve it in a minimal amount of a solvent like dichloromethane or toluene, and then slowly add a non-polar "anti-solvent" like hexanes to precipitate the TPPO.[11] Cooling the mixture can further enhance precipitation.[9]

Solution 2: Silica Plug Filtration This is a rapid and effective method for small to medium-scale reactions.

  • Causality: The polar phosphine oxide byproduct strongly adsorbs to the highly polar silica gel, while the non-polar alkene product passes through with a non-polar eluent.[12][13]

  • Procedure: Concentrate the crude reaction mixture and suspend the residue in a minimal volume of a non-polar solvent (e.g., hexane or a hexane/ether mixture). Pass this suspension through a short column ("plug") of silica gel, eluting with the same non-polar solvent. The TPPO will remain at the top of the plug. This may need to be repeated for complete removal.[13]

Q5: My product is polar and co-elutes with TPPO during chromatography. What are my options?

This is a classic Wittig purification challenge. When your product's polarity is too close to TPPO's, simple physical separation methods fail. The solution is to chemically modify the TPPO to drastically alter its properties.

Solution: Form an Insoluble TPPO Salt Complex TPPO is a Lewis base due to the lone pairs on the oxygen atom. This allows it to form coordination complexes with Lewis acidic metal salts. These complexes are often highly insoluble in common organic solvents and can be removed by simple filtration.[4][14] This is a powerful chromatography-free technique.[15]

  • With Zinc Chloride (ZnCl₂): Forms an insoluble ZnCl₂(TPPO)₂ complex that precipitates from solvents like ethanol.[9][10]

  • With Magnesium Chloride (MgCl₂) or Calcium Bromide (CaBr₂): These salts can be used to precipitate TPPO from ethereal solvents or toluene.[14]

  • With Oxalyl Chloride: This reagent converts TPPO into an insoluble chlorophosphonium salt, which can be easily filtered off.[16][17]

Q6: Can I avoid column chromatography altogether, even for polar products?

Yes. The chemical modification strategies discussed in Q5 are designed to be chromatography-free.[14][16] By converting TPPO into a filterable solid, you can isolate your product from the filtrate without ever needing to run a column. This is highly advantageous for scaling up reactions.

Another approach is to modify the Wittig reagent itself.

  • Water-Soluble Phosphines: Using phosphines with sulfonated groups leads to a phosphine oxide byproduct that is soluble in water and can be removed with a simple aqueous extraction.

  • Polymer-Bound Reagents: Attaching the phosphine to a solid polymer support allows the resulting polymer-bound TPPO to be removed by filtration at the end of the reaction.[18]

  • Horner-Wadsworth-Emmons (HWE) Reagents: This related olefination reaction uses phosphonate esters, which generate water-soluble phosphate salts as byproducts, simplifying the workup immensely.[19]

Data Presentation

Understanding the solubility of TPPO is critical for designing an effective purification strategy.

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents

Solvent Temperature Solubility Source(s)
Hexane Room Temp. Poorly Soluble [7][10]
Cyclohexane Room Temp. Almost Insoluble [3][7]
Diethyl Ether Cold Poorly Soluble [4][9]
Toluene 20.17 °C 0.133 (Mole Fraction) [20]
Ethyl Acetate 20.17 °C 0.119 (Mole Fraction) [20]
Ethanol Room Temp. ~20 mg/mL [21]
DMSO Room Temp. ~3 mg/mL [21]
Dimethylformamide (DMF) Room Temp. ~3 mg/mL [21]

| Water | 20 °C | Almost Insoluble |[7][20] |

Visualization: Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your Wittig reaction product.

WittigPurification Wittig Reaction Purification Workflow A Crude Reaction Mixture (Alkene + TPPO + ...) B Assess Alkene Polarity A->B C Non-Polar Alkene B->C Non-Polar D Polar Alkene B->D Polar E Method 1: Silica Plug Filtration (Elute with Hexane/Ether) C->E F Method 2: Precipitation/Crystallization (Add anti-solvent like Hexane) C->F G Do Product & TPPO co-elute on TLC? D->G N Purified Alkene E->N F->N H No G->H No I Yes G->I Yes J Standard Column Chromatography H->J K Chromatography-Free Method: Chemical Modification of TPPO I->K J->N L Add Metal Salt (ZnCl₂, CaBr₂) or Oxalyl Chloride K->L M Filter off insoluble TPPO complex/salt L->M M->N

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Technical Support Center: Navigating Steric Hindrance in Reactions with sec-Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for sec-butyltriphenylphosphonium bromide. This document is designed for researchers, chemists, and drug development professionals who utilize this Wittig reagent in their synthetic workflows. We will explore the nuanced effects of its inherent steric bulk, providing practical, field-tested insights in a direct question-and-answer format to address common challenges and unlock successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is sec-butyltriphenylphosphonium bromide, and how is the active ylide generated?

Answer: sec-Butyltriphenylphosphonium bromide is the phosphonium salt precursor to the corresponding phosphonium ylide, a reagent used in the Wittig reaction to convert aldehydes and ketones into alkenes.[1] The structure consists of a phosphorus atom bonded to three phenyl groups and one sec-butyl group, with bromide as the counter-ion.

The active Wittig reagent, the ylide, is a neutral species with adjacent positive and negative charges and is generated in situ by deprotonating the phosphonium salt.[2] This is an acid-base reaction where a strong base removes a proton from the carbon atom attached to the phosphorus.

Generation of the Ylide: The process involves two main steps:

  • SN2 Reaction (Salt Formation): Triphenylphosphine reacts with a secondary alkyl halide, 2-bromobutane, to form the phosphonium salt. It is critical to note that this SN2 reaction is often less efficient for secondary halides compared to primary halides due to increased steric hindrance at the reaction center.[2][3]

  • Deprotonation (Ylide Formation): The phosphonium salt is treated with a strong, non-nucleophilic base. The acidic proton on the α-carbon (the carbon bonded to phosphorus) is abstracted to form the ylide.

Commonly used strong bases include:

  • n-Butyllithium (n-BuLi)

  • Sodium hydride (NaH)

  • Sodium amide (NaNH₂)[2]

  • Potassium tert-butoxide (KOtBu)

The choice of base is critical and depends on the pKa of the phosphonium salt. For non-stabilized alkylphosphonium salts like this one, very strong bases like n-BuLi are typically required.[4] The reaction must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere), as the ylide is highly reactive and sensitive to moisture and oxygen.[4]

Caption: Workflow for generating the sec-butyltriphenylphosphonium ylide.

Q2: How does the steric hindrance from the sec-butyl group fundamentally affect the Wittig reaction?

Answer: The sec-butyl group introduces significant steric bulk directly at the nucleophilic carbon of the ylide. This has two primary consequences:

  • Reduced Reactivity: The bulky nature of the ylide hinders its approach to the electrophilic carbonyl carbon. This effect is especially pronounced when reacting with sterically crowded ketones.[5] While reactions with aldehydes are generally feasible, reactions with hindered ketones may be very slow, require elevated temperatures, or fail to proceed altogether, resulting in poor yields.[6] In such cases, alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be more suitable.[5]

  • Influence on Stereoselectivity: For non-stabilized ylides like sec-butyltriphenylphosphonium ylide, the steric hindrance is a key factor in determining the geometry of the resulting alkene. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane.[7] The sterically demanding groups (triphenylphosphine and the larger substituent on the carbonyl) prefer to be oriented away from each other in the transition state. This kinetically controlled pathway preferentially forms the cis (or Z) oxaphosphetane intermediate, which then collapses to yield the (Z)-alkene as the major product.[6][7]

steric_effect Ylide sec-Butyltriphenylphosphonium Ylide StericHindrance Significant Steric Hindrance (due to sec-butyl and PPh₃ groups) Ylide->StericHindrance Reactivity Decreased Reactivity StericHindrance->Reactivity Selectivity Controls Stereoselectivity StericHindrance->Selectivity Ketones Especially with hindered ketones Reactivity->Ketones Z_Alkene Favors (Z)-Alkene Product Selectivity->Z_Alkene

Caption: Impact of steric hindrance on reactivity and selectivity.

Q3: What determines the E/Z stereoselectivity, and what is the expected outcome with this ylide?

Answer: The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphonium ylide.

  • Non-Stabilized Ylides: Ylides with simple alkyl substituents (like sec-butyl) are considered "non-stabilized." Their reactions are typically irreversible and kinetically controlled. The transition state leading to the cis-oxaphosphetane is lower in energy due to minimized steric interactions, which results in the selective formation of the (Z)-alkene .[6][8]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are "stabilized" by resonance. Their initial reaction with carbonyls is often reversible. The reaction proceeds under thermodynamic control to form the more stable trans-oxaphosphetane, leading to the (E)-alkene as the major product.[5][7]

For sec-butyltriphenylphosphonium bromide, you are working with a non-stabilized ylide . Therefore, the reaction is expected to be (Z)-selective , particularly with aldehydes. The degree of selectivity can be influenced by factors like the solvent and the presence of lithium salts. Lithium-free conditions, often achieved using sodium- or potassium-based reagents (e.g., NaH, KHMDS), generally provide higher Z-selectivity.[6][9]

Carbonyl PartnerExpected Major ProductTypical SelectivityRationale
Unhindered Aldehyde(Z)-alkeneHigh (Z:E > 90:10)Kinetically controlled, sterically driven pathway is highly favored.[6]
Hindered Aldehyde(Z)-alkeneModerate to HighSteric clash between aldehyde substituent and ylide can slightly reduce selectivity.
Ketone(Z)-alkeneModerate to LowIncreased steric hindrance from both ketone substituents makes the transition states closer in energy, reducing selectivity. Reaction is often very slow.[5]

Troubleshooting Guide

Q4: My reaction is extremely slow or gives a very low yield. What are the common causes?

Answer: This is a frequent issue when using a sterically demanding reagent. Here is a checklist of potential causes and solutions:

  • Sterically Hindered Carbonyl: This is the most likely cause, especially if you are using a ketone. The ylide's approach is blocked.

    • Solution: Increase the reaction temperature and prolong the reaction time. If this fails, consider a less hindered olefination reagent, such as one used in the Horner-Wadsworth-Emmons reaction.[5]

  • Inefficient Ylide Formation: The ylide may not be forming in sufficient concentration.

    • Cause A: Inactive Base. Strong bases like n-BuLi and NaH degrade upon exposure to air and moisture. Using old or improperly stored base is a common failure point.[10]

    • Solution A: Use a freshly opened bottle or titrate the n-BuLi solution to determine its exact molarity before use. Ensure your KOtBu is a fine, free-flowing powder.

    • Cause B: Wet Solvent/Glassware. Trace amounts of water will quench the base and the ylide.

    • Solution B: Rigorously dry all glassware in an oven overnight. Use freshly distilled or anhydrous grade solvents from a sealed bottle.

  • Poor Quality Phosphonium Salt: The salt itself can be problematic.

    • Cause: sec-Butyltriphenylphosphonium bromide is hygroscopic (absorbs moisture from the air).[11][12] Water contamination will interfere with ylide formation.

    • Solution: Dry the phosphonium salt under high vacuum for several hours before use. Store it in a desiccator or a glovebox.

  • Incorrect Order of Addition: The order in which reagents are added can be critical.

    • Standard Protocol: Typically, the phosphonium salt is suspended in an anhydrous solvent (like THF), the base is added to form the ylide (often indicated by a color change to deep red or orange), and then the carbonyl compound is added.[13]

    • Alternative for Unstable Ylides: Some ylides are unstable and decompose over time. In such cases, generating the ylide in the presence of the aldehyde or ketone can sometimes improve yields by trapping it as it forms.[10]

troubleshooting_workflow Start Low Yield / No Reaction CheckCarbonyl Is the carbonyl partner a hindered ketone? Start->CheckCarbonyl CheckBase Is the base fresh and active? (e.g., titrated n-BuLi) CheckCarbonyl->CheckBase No Sol_Carbonyl Solution: Increase temp/time. Consider HWE reaction. CheckCarbonyl->Sol_Carbonyl Yes CheckConditions Are reaction conditions strictly anhydrous/inert? CheckBase->CheckConditions Yes Sol_Base Solution: Use fresh/titrated base. CheckBase->Sol_Base No CheckSalt Was the phosphonium salt dried under vacuum? CheckConditions->CheckSalt Yes Sol_Conditions Solution: Re-dry glassware. Use fresh anhydrous solvent. CheckConditions->Sol_Conditions No EndFail Consult advanced literature for substrate-specific methods. CheckSalt->EndFail Yes (Problem persists) Sol_Salt Solution: Dry salt under high vacuum before use. CheckSalt->Sol_Salt No

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Q5: I am getting a poor Z/E ratio. How can I improve selectivity for the (Z)-alkene?

Answer: Achieving high Z-selectivity is a primary goal when using non-stabilized ylides. If you are observing significant amounts of the (E)-isomer, consider the following:

  • Eliminate Lithium Cations: Lithium salts can stabilize the betaine intermediate, allowing for equilibration that erodes the kinetic Z-selectivity.[6][9] If you are using n-BuLi, you are introducing LiBr as a byproduct.

    • Solution: Switch to a lithium-free base system. Sodium or potassium bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) are excellent choices for maximizing Z-selectivity.[6]

  • Solvent Choice: Polar aprotic solvents generally favor Z-alkene formation.

    • Solution: Tetrahydrofuran (THF) is the standard and most reliable solvent. Avoid protic solvents (like alcohols) entirely. Some reports suggest that adding polar, coordinating solvents like HMPA or DMPU can further enhance Z-selectivity, but these should be used with caution due to toxicity.

  • Temperature Control: The initial ylide addition to the carbonyl should be performed at low temperatures to maximize kinetic control.

    • Solution: Add the carbonyl compound to the pre-formed ylide solution at -78 °C (a dry ice/acetone bath). Allow the reaction to stir at this temperature for a period before slowly warming to room temperature.

Experimental Protocol

Q6: What is a reliable, step-by-step protocol for a (Z)-selective Wittig reaction using sec-butyltriphenylphosphonium bromide and an aldehyde?

Answer: This protocol is designed to maximize Z-selectivity by using a lithium-free base and maintaining strict anhydrous conditions.

Materials:

  • sec-Butyltriphenylphosphonium bromide (dried under vacuum)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Aldehyde (purified and dried)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flasks, syringes, needles, magnetic stirrer, and argon/nitrogen line

  • -78 °C cooling bath (dry ice/acetone)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add sec-butyltriphenylphosphonium bromide (1.1 equivalents).

    • Seal the flask and purge with inert gas.

    • Add anhydrous THF (calculate for a ~0.2 M solution) via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add a solution of KHMDS (1.05 equivalents, typically 1.0 M in THF) dropwise via syringe over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A deep orange or reddish color should develop, indicating ylide formation.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF under inert gas.

    • Cool the ylide solution to -78 °C.

    • Slowly add the aldehyde solution to the cold ylide solution dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 4-12 hours (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • The byproduct, triphenylphosphine oxide, can often be precipitated out. A significant portion can be removed by concentrating the organic layers and triturating the residue with a nonpolar solvent like hexanes, then filtering.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to separate the alkene isomers and remove the remaining triphenylphosphine oxide.

  • Characterization:

    • Confirm the structure and determine the Z:E ratio of the product using ¹H NMR spectroscopy. The coupling constants of the vinylic protons are diagnostic for the alkene geometry.

References

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Google Patents. (2016). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
  • Vesta Chemicals. (n.d.). CatOnium BTPB. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Reddit. (2022). Base for Wittig reaction with short alkyl chains. [Link]

  • Pearson. (n.d.). Wittig Reaction Explained. [Link]

  • Indian Journal of Chemistry. (1998). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. [Link]

  • Reddit. (2020). Problems with wittig reaction. [Link]

  • LookChem. (n.d.). Cas 1779-51-7,Butyltriphenylphosphonium bromide. [Link]

  • YouTube. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy!. [Link]

  • Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. [Link]

  • YouTube. (2024). Aldehydes & Ketones: Wittig Reaction – Reacting With Phosphonium Ylides. [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). [Link]

  • YouTube. (2018). Wittig Reaction Mechanism. [Link]

  • PubChem. (n.d.). sec-Butyltriphenylphosphonium bromide. [Link]

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Stability issues of (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Butyl)triphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered when using this Wittig reagent under basic conditions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your olefination reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the formation and reaction of the ylide from this compound.

Q1: My Wittig reaction yield is very low, or the reaction failed completely. What is the likely cause?

A1: Low or no yield is the most common issue and typically points to the instability and decomposition of the phosphonium ylide before it can react with your carbonyl substrate. The ylide generated from this compound is a "non-stabilized ylide" because the alkyl group does not offer resonance stabilization.[1][2] These ylides are highly reactive, strongly basic, and exquisitely sensitive to their environment.[3][4]

Primary Causes and Solutions:

  • Presence of Protic Contaminants: The most frequent cause of failure is the presence of water, alcohols, or other acidic protons in the reaction mixture. The strongly basic ylide will be rapidly protonated by these sources, leading to its decomposition into butane and triphenylphosphine oxide.[5][6]

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Handle the phosphonium salt and base under a dry, inert atmosphere (Nitrogen or Argon).[7]

  • In-situ Generation Issues: Non-stabilized ylides are typically generated in situ and used immediately.[8] Any delay between ylide formation and the addition of the aldehyde or ketone increases the chance of decomposition.

    • Solution: Add the carbonyl substrate as soon as ylide formation is complete (often indicated by a distinct color change). Some protocols even suggest adding the base to a mixture of the phosphonium salt and the carbonyl compound, though this can have other implications.[9]

  • Improper Base Selection: The choice of base is critical. While strong bases are required, some can introduce complications.

    • Solution: Use strong, non-nucleophilic bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[10] Avoid using aqueous bases like sodium hydroxide unless you are working with stabilized ylides, which is not the case here.[10][11]

Q2: My main isolated byproduct is triphenylphosphine oxide. What went wrong?

A2: The formation of triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction.[3] However, if it is the major product alongside recovered starting material or simple hydrocarbon byproducts (like butane), it confirms that the ylide was formed and subsequently decomposed before reacting with the carbonyl. This is a classic symptom of hydrolysis or reaction with other electrophiles.[5][6]

Decomposition Pathway Visualization:

The following diagram illustrates the primary decomposition pathway of the (2-butyl)triphenylphosphonium ylide in the presence of water, a common contaminant.

G cluster_0 Ylide Formation cluster_1 Decomposition Pathway Salt This compound Ylide Phosphonium Ylide (Unstabilized & Reactive) Salt->Ylide Deprotonation ProtonatedYlide Protonated Ylide (Phosphonium Salt) Ylide->ProtonatedYlide Protonation Ylide->ProtonatedYlide Base Strong Base (e.g., n-BuLi) Water H₂O (Protic Contaminant) TPPO Triphenylphosphine Oxide (TPPO) ProtonatedYlide->TPPO Hydrolysis Butane Butane ProtonatedYlide->Butane Hydrolysis

Caption: Base-induced ylide formation and subsequent decomposition via hydrolysis.

Q3: The reaction is sluggish and gives poor yields when using a sterically hindered ketone. How can I optimize it?

A3: This is a known limitation of the Wittig reaction, especially with non-stabilized ylides derived from secondary alkyl halides like this compound.[12][13] The steric bulk around the nucleophilic carbon of the ylide and the electrophilic carbon of the ketone can significantly slow down the initial addition step.

Optimization and Alternative Strategies:

StrategyRationale & Key ConsiderationsTypical Conditions
Increase Temperature Gently warming the reaction (e.g., to 40°C or refluxing in THF) can sometimes overcome the activation energy barrier. Caution: This can also accelerate ylide decomposition, so it's a delicate balance.Reflux in THF (approx. 66°C)
Change Solvent Solvents like DMSO can sometimes enhance reactivity, but ensure it is rigorously anhydrous.Anhydrous DMSO
Use Salt-Free Conditions Lithium salts (like LiBr, a byproduct of using n-BuLi) can sometimes interfere with the reaction kinetics.[14] Preparing the ylide with a sodium or potassium base (e.g., NaH, KHMDS) can create "salt-free" conditions that may improve yields.Base: NaH, KHMDS. Solvent: THF, Ether.
Consider Alternatives For highly hindered ketones, the Wittig reaction may not be the best choice. The Horner-Wadsworth-Emmons (HWE) reaction is often superior in these cases as it uses a less sterically demanding phosphonate ester carbanion.[12][13]HWE Reaction: Phosphonate ester + NaH in THF.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason this compound is unstable under basic conditions?

A1: The instability does not lie with the phosphonium salt itself, but with the ylide that is formed upon deprotonation by a base.[2] The key factors are:

  • High Basicity: The ylide is a strong base because the negative charge on the carbon is not stabilized by resonance (as it would be with an adjacent carbonyl or phenyl group).[2][3] It will readily react with any available acidic proton.

  • High Reactivity: This lack of stabilization makes the ylide highly nucleophilic and reactive. While this is desired for the reaction with aldehydes/ketones, it also makes it prone to side reactions and decomposition.[4] Contact with water or air (oxygen) will cause rapid degradation.[5]

Q2: What is the detailed mechanism of ylide hydrolysis?

A2: The hydrolysis of a phosphonium ylide is generally understood to proceed via initial protonation by water to regenerate a phosphonium salt (in this case, a phosphonium hydroxide).[6] This is followed by nucleophilic attack of the hydroxide ion on the phosphorus atom, leading to a pentavalent intermediate (a hydroxyphosphorane). This intermediate then collapses to form the highly stable triphenylphosphine oxide and the corresponding hydrocarbon, butane.[6]

Q3: How do I choose the right base and solvent for generating the ylide?

A3: The goal is to deprotonate the phosphonium salt quickly and completely without introducing competing side reactions.

ParameterRecommendationRationale
Base Strong, non-nucleophilic bases: n-BuLi, NaH, KHMDS, t-BuOK.[10]The pKa of the α-proton on the phosphonium salt is high, requiring a very strong base for complete deprotonation.[2]
Solvent Anhydrous, aprotic polar solvents: THF, Diethyl Ether, Toluene.[15]These solvents are inert to the strong base and the ylide, and they effectively solvate the reagents. Protic solvents (water, alcohols) will destroy the ylide.[7]
Atmosphere Inert (Nitrogen or Argon)Non-stabilized ylides can react with atmospheric oxygen.[3] An inert atmosphere is crucial to prevent both oxidation and hydrolysis from atmospheric moisture.
Q4: Is there a visual cue to confirm that my ylide has formed?

A4: Yes, the formation of a phosphonium ylide is often accompanied by the appearance of a deep color. For many non-stabilized triphenylphosphonium ylides, this is typically a bright orange, red, or deep red-orange solution. The appearance of this color after adding the base is a strong indicator of successful ylide generation. If the color fades quickly, it suggests the ylide is decomposing.

Protocol: General Procedure for Wittig Reaction with this compound

This protocol outlines a standard procedure for performing a Wittig reaction using a non-stabilized ylide, emphasizing the critical steps for ensuring stability.

Materials:

  • This compound

  • Anhydrous THF

  • n-Butyllithium (n-BuLi) in hexanes (or other suitable strong base)

  • Aldehyde or Ketone

  • Round-bottom flask, magnetic stirrer, syringes, septa

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas.

  • Salt Suspension: In the reaction flask, add this compound (1.1 equivalents) and suspend it in anhydrous THF under an inert atmosphere.

  • Ylide Generation: Cool the suspension to 0°C or -78°C (depending on the reactivity of your substrate). Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

  • Confirmation: Stir the mixture at the same temperature for 30-60 minutes. A deep orange or red color should develop, indicating the formation of the ylide.

  • Carbonyl Addition: While maintaining the temperature and inert atmosphere, slowly add a solution of your aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Reaction: Allow the reaction to stir and slowly warm to room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

References
  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Online] Available at: [Link]

  • The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. CORA. [Online] Available at: [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Online] Available at: [Link]

  • Mechanism of decomposition of ylide 1 and formation of salt 5. ResearchGate. [Online] Available at: [Link]

  • 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Online] Available at: [Link]

  • WITTIG REACTION | MECHANISM. AdiChemistry. [Online] Available at: [Link]

  • Phosphonium salts and P-ylides. Royal Society of Chemistry. [Online] Available at: [Link]

  • Phosphorus Ylides. [PDF] Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Online] Available at: [Link]

  • Wittig reaction. Wikipedia. [Online] Available at: [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Online] Available at: [Link]

  • Wittig Reaction. Chem-Station. [Online] Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Online] Available at: [Link]

  • Phosphonium Ylides Definition. Fiveable. [Online] Available at: [Link]

  • Problems with wittig reaction. Reddit. [Online] Available at: [Link]

  • Exploring the Mechanism and Applications of Phosphonium Ylides. [Online] Available at: [Link]

  • Wittig reagents. Wikipedia. [Online] Available at: [Link]

  • Wittig Reaction Chemistry Questions with Solutions. [DOCX] Available at: [Link]

  • Wittig Reaction - Wittig Reagents (in situ). Organic Chemistry Data. [Online] Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with sec-Butyltriphenylphosphonium Bromide in Wittig Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for sec-butyltriphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered Wittig reagent and may encounter challenges related to its solubility. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Hindered Reagents

sec-Butyltriphenylphosphonium bromide is a valuable reagent for the synthesis of specific tetrasubstituted alkenes via the Wittig reaction.[1][2] Its sec-butyl group allows for the introduction of a branched alkylidene moiety, a common structural motif in complex molecule synthesis. However, the very steric bulk that makes this reagent synthetically useful also contributes to its primary experimental challenge: poor solubility in common ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are standard media for Wittig reactions.

This guide provides a structured approach to overcoming this hurdle, ensuring successful ylide formation and subsequent olefination. We will explore the causality behind these solubility issues and present field-proven protocols to manage them.

Part 1: Troubleshooting Guide

This section addresses the most common issue—the physical state of the phosphonium salt in the reaction solvent—in a question-and-answer format.

Q1: My sec-butyltriphenylphosphonium bromide won't dissolve in THF. Is my reagent bad or the solvent wet?

This is the most frequently encountered issue and, in most cases, it is expected behavior. sec-Butyltriphenylphosphonium bromide, like many high molecular weight phosphonium salts, has limited solubility in THF at room temperature. You should expect to see a fine, white to off-white slurry or suspension, not a clear solution.

The key principle here is that the phosphonium salt does not need to be fully dissolved to react. The deprotonation by a strong base is often a heterogeneous reaction that occurs on the surface of the salt particles. The resulting phosphonium ylide is typically much more soluble than the parent salt and will dissolve to form a characteristically colored solution.

Workflow for Ylide Generation from a Suspension

This protocol is a self-validating system. The visual cue of a distinct color change from a colorless suspension to a colored solution is your primary indicator of successful ylide formation.

Experimental Protocol:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the solid sec-butyltriphenylphosphonium bromide to a flame-dried, two or three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF via cannula or syringe. Begin vigorous stirring. You will observe a fine white suspension.

  • Cooling: Cool the suspension to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath. This is crucial for controlling the highly exothermic addition of the organolithium base.

  • Base Addition: Slowly add the strong base (e.g., n-BuLi, KHMDS) dropwise to the vigorously stirred suspension. The addition should be slow enough to maintain the target temperature.

  • Ylide Formation & Observation: Upon addition of the base, a distinct color change should occur, typically to a yellow, orange, or deep red solution. This color is characteristic of the phosphonium ylide.[3] Allow the mixture to stir for 30-60 minutes at the chosen temperature to ensure complete deprotonation.

  • Reaction: The colored ylide solution is now ready for the dropwise addition of your aldehyde or ketone.

Wittig_Ylide_Formation cluster_setup Setup cluster_reaction Reaction start Flame-Dried Glassware (Inert Atmosphere) add_salt Add sec-Butyltriphenylphosphonium Bromide Solid start->add_salt add_thf Add Anhydrous THF add_salt->add_thf result1 Observe Fine White Suspension add_thf->result1 cool Cool Suspension (e.g., 0 °C to -78 °C) result1->cool add_base Slowly Add Strong Base (e.g., n-BuLi) cool->add_base stir Stir for 30-60 min add_base->stir result2 Observe Color Change (Yellow/Orange/Red Solution) stir->result2 end_step Ylide is Ready for Carbonyl result2->end_step

Caption: Workflow for generating a phosphonium ylide from a suspension.

Q2: I've added the base, but my suspension remains colorless. What's wrong?

A lack of color change is a critical sign that ylide formation has failed. The cause is almost always related to the base or trace amounts of quenching agents.

Causality Analysis:

  • Inactive Base: Strong bases like n-BuLi are highly reactive and can be deactivated by improper storage. n-BuLi, for instance, should be titrated periodically to determine its exact molarity.

  • Protic Quenchers: Trace amounts of water or alcohols in the solvent or on the glassware will react with and consume the strong base before it can deprotonate the phosphonium salt. Flame-drying all glassware and using anhydrous solvents is non-negotiable. The phosphonium salt itself can be hygroscopic and should be dried in a vacuum oven before use.[4][5]

  • Insufficiently Strong Base: The C-H bond adjacent to the phosphorus in a phosphonium salt is acidic, but requires a very strong base for deprotonation.[3] Weaker bases like hydroxides or alkoxides are generally insufficient for non-stabilized ylides.

Troubleshooting Steps & Data Reference
BaseTypical pKa (Conjugate Acid)Common SolventsKey Considerations
n-Butyllithium (n-BuLi)~50THF, Hexanes, EtherHighly pyrophoric. Must be titrated.
Sodium Hydride (NaH)~36THF, DMFOften requires heating to increase reactivity.
Potassium t-butoxide (KOtBu)~19THF, t-BuOHCan be effective, especially if some solubility is achieved.
KHMDS / LHMDS~26THF, TolueneVery strong, non-nucleophilic bases. Excellent choice.

Recommendation:

  • Ensure your phosphonium salt is thoroughly dry.

  • Use freshly distilled, anhydrous solvents.

  • Titrate your organolithium base or use a fresh bottle.

  • Consider switching to a robust amide base like KHMDS, which is often more reliable for hindered systems.

Q3: Can I use a co-solvent to improve the initial solubility of the salt?

Yes, this is an advanced technique that can be effective, but it must be approached with caution. Adding a small percentage of a more polar, aprotic solvent can sometimes help dissolve the phosphonium salt, facilitating a homogeneous deprotonation.

Causality Analysis: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can better solvate the ionic phosphonium salt. However, these solvents can also influence the reactivity of the base and the stereochemical outcome of the Wittig reaction.

Experimental Protocol (Co-Solvent Method):

  • Follow the standard setup protocol (Steps 1 & 2 above).

  • To the suspension in THF, add a small volume of anhydrous DMSO (e.g., 5-10% of the total volume). Stir until the salt dissolves, which may require gentle warming.

  • Crucially, cool the resulting solution back down to the target reaction temperature (0 °C or -78 °C) before adding the base.

  • Proceed with the slow addition of the base as described previously.

Solvent_Logic cluster_advanced Advanced Strategy q1 Does the phosphonium salt dissolve in my primary solvent (THF)? a1_no No (This is expected). Proceed with suspension. q1->a1_no a1_yes Yes. Proceed with solution. q1->a1_yes q2 Is ylide formation (color change) still inefficient with the suspension? a1_no->q2 a2_no No. Problem solved. q2->a2_no a2_yes Yes. Consider advanced options. q2->a2_yes cosolvent Use a polar aprotic co-solvent (e.g., 5-10% DMSO). a2_yes->cosolvent warning Warning: Cool solution thoroughly before adding base. May affect stereoselectivity. cosolvent->warning

Caption: Decision-making logic for using co-solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of sec-butyltriphenylphosphonium bromide and its corresponding ylide? The phosphonium salt is a white to off-white crystalline powder.[4] The corresponding non-stabilized ylide, once formed in solution, is typically a shade of yellow, orange, or red. The color intensity can depend on the concentration and the specific solvent system.

Q2: Why is the synthesis of sec-butyltriphenylphosphonium bromide from 2-bromobutane sometimes inefficient? The preparation of phosphonium salts occurs via an SN2 reaction between triphenylphosphine and an alkyl halide.[3] Triphenylphosphine is a bulky nucleophile, and the reaction is most efficient with primary alkyl halides. The use of secondary halides, like 2-bromobutane, can be sluggish and may lead to competing elimination (E2) side reactions, resulting in lower yields of the desired phosphonium salt.[6]

Q3: How does the steric hindrance of the sec-butyl group affect the Wittig reaction itself? The steric bulk has two main effects. First, it can make the deprotonation to form the ylide slower. Second, it significantly hinders the subsequent reaction with ketones. While it will react with aldehydes, reactions with sterically hindered ketones may be very slow, give poor yields, or fail entirely.[6] In such cases, alternative olefination methods may be required.

Q4: What are the best practices for handling and storing this reagent? The n-butyl analogue is listed as hygroscopic, and it is best practice to assume the sec-butyl version is as well.[4][5] Store the container tightly sealed in a cool, dry place, preferably in a desiccator. Before use, it is advisable to dry the required amount of the salt in a vacuum oven (e.g., at 50-60 °C for several hours) to remove any adsorbed water that could quench the base.

Q5: Are there alternatives for synthesizing tetrasubstituted alkenes if this reagent fails? Yes. For sterically demanding transformations, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[6] The HWE reaction uses a phosphonate ester instead of a phosphonium salt. The carbanions generated from phosphonate esters are generally more nucleophilic than the corresponding Wittig ylides and can succeed where the Wittig reaction fails with hindered ketones.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • PubChem. Butyltriphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • PubChem. sec-Butyltriphenylphosphonium bromide. National Center for Biotechnology Information. [Link]

  • D. M. Flanigan, et al. (2012). Use of Silver Carbonate in the Wittig Reaction. National Center for Biotechnology Information. [Link]

  • Organic Reaction Mechanisms. Wittig Reaction - Common Conditions. [Link]

  • Vesta Chemicals. CatOnium BTPB. [Link]

  • Reddit r/Chempros. (2022). Problems with wittig reaction. [Link]

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Technical Support Center: Temperature Influence on (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Butyl)triphenylphosphonium bromide, a key reagent in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in reactions involving this phosphonium salt. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as sec-Butyltriphenylphosphonium bromide, is a quaternary phosphonium salt.[1] Its principal application is as a precursor to a phosphorus ylide, or Wittig reagent, which is used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.[2][3] The "2-butyl" or "sec-butyl" group provides a specific structural element that can be incorporated into the final alkene product.[4] This reagent is also utilized as a phase transfer catalyst in various organic syntheses.[5][6]

Q2: What is the general thermal stability of this compound?
Q3: How does temperature affect the formation of the ylide from this compound?

The formation of the phosphorus ylide from this compound involves the deprotonation of the α-carbon (the carbon attached to the phosphorus atom) by a strong base.[8] Temperature plays a critical role in this step:

  • Low Temperatures (-78 °C to 0 °C): Ylide formation is typically carried out at low temperatures, especially when using highly reactive organolithium bases like n-butyllithium (n-BuLi).[9] This is to prevent side reactions, such as the base attacking the phenyl groups of the phosphonium salt or reacting with the solvent (e.g., THF). Low temperatures also enhance the kinetic control of the deprotonation, leading to a cleaner ylide formation.

  • Room Temperature: While some less reactive bases might be used at room temperature, it increases the risk of ylide decomposition and other side reactions.[9] For non-stabilized ylides, such as the one derived from this compound, lower temperatures are generally preferred to maintain the ylide's integrity before the addition of the carbonyl compound.

Troubleshooting Guide

Issue 1: Low or no yield of the desired alkene in a Wittig reaction.

Possible Cause 1: Incomplete Ylide Formation.

  • Troubleshooting:

    • Temperature too high during deprotonation: If the temperature is not sufficiently low during the addition of the strong base (e.g., n-BuLi), the base may be consumed in side reactions, leading to incomplete ylide formation. Ensure the reaction mixture is maintained at the recommended low temperature (e.g., -78 °C or 0 °C) during base addition and ylide generation.[9]

    • Insufficient reaction time: Allow sufficient time for the deprotonation to complete at the low temperature before adding the carbonyl compound. This is typically indicated by a distinct color change.

Possible Cause 2: Ylide Decomposition.

  • Troubleshooting:

    • Elevated temperature: The ylide derived from this compound is an unstabilized ylide and is thermally sensitive.[2] Allowing the ylide solution to warm up to room temperature for an extended period before the addition of the aldehyde or ketone can lead to significant decomposition. The carbonyl compound should be added while the ylide solution is still cold.

    • Presence of moisture or oxygen: Ylides are reactive species and can be quenched by water or react with oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 3: Slow reaction with the carbonyl compound.

  • Troubleshooting:

    • Reaction temperature is too low: While ylide formation requires low temperatures, the subsequent reaction with the carbonyl compound may need to be warmed to proceed at a reasonable rate. After the addition of the aldehyde or ketone at low temperature, the reaction mixture is often allowed to slowly warm to room temperature.[9] In some cases, gentle heating (refluxing in a suitable solvent) may be necessary, particularly with sterically hindered ketones.[10] However, be mindful that higher temperatures can negatively impact the stereoselectivity of the reaction.[11]

Issue 2: Poor stereoselectivity (undesired E/Z ratio) of the alkene product.

Background: The Wittig reaction with unstabilized ylides, like the one from this compound, generally favors the formation of the (Z)-alkene.[2] This is a result of the kinetic control of the reaction pathway.[10]

Possible Cause 1: Reaction temperature is too high.

  • Explanation: At higher temperatures, the intermediates in the Wittig reaction mechanism may have enough energy to equilibrate, leading to the thermodynamically more stable (E)-alkene. This process is sometimes referred to as "stereochemical drift".

  • Troubleshooting:

    • To maximize the yield of the (Z)-alkene, conduct the reaction at low temperatures. The addition of the carbonyl compound should be done at a low temperature (e.g., -78 °C), and the reaction should be allowed to proceed at that temperature or warm slowly to room temperature.[12] Avoid prolonged heating.

Possible Cause 2: Presence of lithium salts.

  • Explanation: The presence of lithium salts, which are byproducts of using organolithium bases, can influence the stereochemical outcome by stabilizing the betaine intermediates and promoting equilibration.[2][10] This can lead to a decrease in the (Z)-selectivity.

  • Troubleshooting:

    • For reactions where high (Z)-selectivity is crucial, consider using a sodium-based strong base, such as sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS), as these can favor the formation of the (Z)-alkene.[8]

    • Alternatively, the Schlosser modification can be employed to intentionally generate the (E)-alkene. This involves treating the intermediate betaine with a second equivalent of an organolithium reagent at low temperature, followed by a proton source.[2][10]

Experimental Protocol: Temperature-Controlled Wittig Reaction

This protocol provides a general guideline for a temperature-controlled Wittig reaction using this compound to maximize (Z)-alkene formation.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Strong base (e.g., n-Butyllithium in hexanes)

  • Aldehyde or ketone

  • Anhydrous reaction vessel with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone at -78 °C)

Procedure:

  • Preparation: Under an inert atmosphere, add this compound to the anhydrous THF in the reaction vessel.

  • Ylide Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium dropwise while maintaining the temperature. A distinct color change (often to a deep red or orange) indicates ylide formation. Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at -78 °C.

  • Warming and Quenching: Continue stirring at -78 °C for a specified time (e.g., 1-2 hours), then allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Proceed with standard aqueous workup, extraction with an organic solvent, drying, and purification by column chromatography.

Data Summary Table
ParameterConditionExpected OutcomeRationale
Ylide Formation Temperature -78 °C to 0 °CHigh yield of ylideMinimizes side reactions and ylide decomposition.[9]
Wittig Reaction Temperature -78 °C to Room TempFavors (Z)-alkeneKinetic control of the reaction pathway.[2][10]
Wittig Reaction Temperature Elevated (e.g., reflux)May increase reaction rate but favors (E)-alkeneThermodynamic control, allows for equilibration of intermediates.[11]
Visualizing the Influence of Temperature

The following diagram illustrates the general workflow and the critical temperature control points in a Wittig reaction.

Wittig_Workflow cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt (2-Butyl)triphenylphosphonium bromide in Anhydrous THF Ylide_Formation Add Strong Base (e.g., n-BuLi) Maintain -78°C to 0°C Phosphonium_Salt->Ylide_Formation Cooling Carbonyl_Addition Add Aldehyde/Ketone at -78°C Ylide_Formation->Carbonyl_Addition Ylide Ready Reaction_Progression Slowly warm to Room Temperature Carbonyl_Addition->Reaction_Progression Stir Quench Quench Reaction Reaction_Progression->Quench Purification Extraction & Chromatography Quench->Purification Product Alkene Product (Z)-isomer favored Purification->Product

Caption: Temperature-controlled workflow for a Wittig reaction.

This diagram highlights the critical low-temperature steps for ylide formation and the initial reaction with the carbonyl compound to maximize kinetic control and favor the (Z)-alkene product.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Castañeda, F., et al. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. Retrieved from [Link]

  • Organic Letters. (2026, January 19). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • ResearchGate. (2016, January). Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). sec-Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
  • ResearchGate. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1779-51-7, Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • Journal of Molecular Liquids. (2022, February 9). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001087900A1 - Phosphonium salts.
  • Vesta Chemicals. (n.d.). CatOnium BTPB. Retrieved from [Link]

  • PMC - NIH. (n.d.). Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE and Other Phosphonium Salts in Olefination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern organic chemist, the Wittig reaction remains an indispensable tool for the stereoselective synthesis of alkenes from carbonyl compounds. The choice of the phosphonium salt precursor is a critical determinant of the reaction's outcome, influencing ylide stability, reactivity, and the stereochemistry of the resulting olefin. This guide provides an in-depth comparison of (2-Butyl)triphenylphosphonium bromide, a sterically hindered phosphonium salt, with other common phosphonium salts, offering insights into their performance based on structural differences and supported by established chemical principles.

Introduction: The Central Role of the Phosphonium Salt

Phosphonium salts are the precursors to phosphorus ylides (or Wittig reagents), the key nucleophiles in the Wittig reaction.[1] The structure of the alkyl group attached to the phosphorus atom dictates the stability and reactivity of the ylide. This, in turn, governs the reaction conditions required for ylide formation and the stereochemical outcome of the olefination.[2][3]

Phosphonium ylides are broadly classified into two categories:

  • Non-stabilized Ylides: These possess alkyl or other non-electron-withdrawing groups attached to the carbanionic center. They are highly reactive and typically yield (Z)-alkenes with aldehydes.[4][5]

  • Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them less reactive. They generally lead to the formation of (E)-alkenes.[6][7]

This compound falls into the category of non-stabilized ylide precursors. However, its secondary alkyl (sec-butyl) structure introduces significant steric hindrance compared to its linear isomer, n-butyltriphenylphosphonium bromide, leading to distinct reactivity profiles.

This compound: A Profile

This compound, also known as sec-butyltriphenylphosphonium bromide, is a quaternary phosphonium salt.

Physical and Chemical Properties:

PropertyValue
CAS Number 3968-92-1
Molecular Formula C22H24BrP
Molecular Weight 399.3 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents

The defining feature of this salt is the sec-butyl group, which presents a more sterically crowded environment around the α-carbon compared to primary alkyl phosphonium salts. This structural feature has significant implications for its synthesis and reactivity.

Comparative Analysis of Phosphonium Salts

The performance of a phosphonium salt in the Wittig reaction can be evaluated based on three key stages: salt formation, ylide generation, and the olefination reaction itself.

Phosphonium salts are typically synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide.[8]

TPP Triphenylphosphine (Ph3P) Salt Phosphonium Salt ([Ph3P-R]+X-) TPP->Salt SN2 reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Salt

Caption: Synthesis of Phosphonium Salts via SN2 Reaction.

The steric hindrance of the alkyl halide plays a crucial role in the efficiency of this reaction.

  • Primary Alkyl Halides (e.g., 1-bromobutane for n-butyltriphenylphosphonium bromide): The SN2 reaction proceeds efficiently with primary halides, leading to high yields of the corresponding phosphonium salt.[6]

  • Secondary Alkyl Halides (e.g., 2-bromobutane for this compound): The increased steric hindrance at the secondary carbon makes the SN2 reaction more challenging. Consequently, the synthesis of this compound is generally less efficient and may require more forcing conditions (higher temperatures, longer reaction times) compared to its n-butyl counterpart, often resulting in lower yields.[6][9]

The formation of the ylide involves the deprotonation of the α-carbon of the phosphonium salt by a strong base.[5]

Salt Phosphonium Salt ([Ph3P-CHR'R'']+) Ylide Phosphonium Ylide (Ph3P=CR'R'') Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation ConjugateAcid Conjugate Acid (e.g., Butane) Base->ConjugateAcid

Caption: Ylide Generation from a Phosphonium Salt.

The acidity of the α-proton and the steric accessibility for the base are key factors.

  • Non-stabilized Ylides (from primary alkyl salts like n-butyltriphenylphosphonium bromide): These require very strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in anhydrous solvents like THF or ether.[8]

  • Non-stabilized, Sterically Hindered Ylides (from this compound): The α-proton is on a secondary carbon, and the surrounding methyl and ethyl groups, in addition to the bulky triphenylphosphonium group, create a sterically hindered environment. This can make deprotonation more difficult, potentially requiring a stronger or bulkier base (like sec-BuLi or t-BuLi) or longer reaction times to achieve complete ylide formation.

  • Stabilized Ylides (e.g., from (carbethoxymethyl)triphenylphosphonium bromide): The presence of an electron-withdrawing group significantly increases the acidity of the α-proton, allowing for the use of much weaker bases like alkoxides or even sodium hydroxide in a two-phase system.[8]

The reaction of the ylide with a carbonyl compound proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[4] The stereochemical outcome is largely determined by the kinetic-controlled formation of the oxaphosphetane.[4]

Comparative Performance Data (Illustrative)

Phosphonium Salt PrecursorYlide TypeTypical BaseRelative Reactivity with AldehydesPredominant Alkene Isomer (with aldehydes)
Methyltriphenylphosphonium bromideNon-stabilizedn-BuLiHigh(Z)-alkene (if applicable)
n-Butyltriphenylphosphonium bromideNon-stabilizedn-BuLiHigh(Z)-alkene
This compound Non-stabilized, Hindered s-BuLi/t-BuLi Moderate to High High (Z)-selectivity expected
Benzyltriphenylphosphonium chlorideSemi-stabilizedNaH, NaOMeModerateMixture of (E) and (Z)
(Carbethoxymethyl)triphenylphosphonium bromideStabilizedNaOEt, NaOHLower(E)-alkene

Causality behind Performance:

  • n-Butyltriphenylphosphonium bromide: As a typical non-stabilized ylide precursor, it reacts rapidly with aldehydes to give predominantly the (Z)-alkene. The formation of the cis-oxaphosphetane is kinetically favored, leading to the (Z)-product.[4]

  • This compound: The increased steric bulk of the sec-butyl group on the ylide is expected to enhance the kinetic preference for the cis-oxaphosphetane intermediate when reacting with aldehydes. This heightened steric interaction between the ylide substituents and the aldehyde substituent in the transition state leading to the trans-oxaphosphetane makes this pathway even less favorable. Therefore, an even higher (Z)-selectivity can be anticipated compared to less hindered non-stabilized ylides. However, the overall reaction rate might be slightly slower due to the steric hindrance impeding the approach to the carbonyl carbon.

  • Stabilized Phosphonium Salts: The delocalization of the negative charge in stabilized ylides leads to lower reactivity. The initial cycloaddition step is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which results in the formation of the (E)-alkene.[6]

Experimental Protocols

Caution: This reaction involves a secondary alkyl halide and may have a lower yield and require longer reaction times than with primary halides. All operations should be performed in a fume hood.

  • Materials: Triphenylphosphine (1.0 eq), 2-bromobutane (1.1 eq), Toluene (anhydrous), Round-bottom flask, Condenser, Magnetic stirrer.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture until the triphenylphosphine is fully dissolved.

    • Add 2-bromobutane to the solution.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.

    • A white precipitate of the phosphonium salt will form. Cool the mixture to room temperature.

    • Collect the solid by vacuum filtration, wash with cold toluene or diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white solid under vacuum to obtain this compound.

Caution: This procedure uses a strong, pyrophoric base (sec-butyllithium) and requires strictly anhydrous and inert conditions.

  • Materials: this compound (1.0 eq), Anhydrous THF, sec-Butyllithium (s-BuLi) in cyclohexane (1.0 eq), Aldehyde (e.g., benzaldehyde, 0.95 eq), Schlenk flask or similar apparatus for inert atmosphere chemistry.

  • Procedure:

    • Dry the this compound under high vacuum before use.

    • In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the sec-butyllithium solution dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

    • Slowly add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Conclusion

This compound serves as a precursor to a non-stabilized, sterically hindered Wittig reagent. Its secondary alkyl structure presents both challenges and opportunities. The synthesis of the salt is less efficient than for primary analogues due to steric hindrance in the SN2 reaction. The resulting ylide requires strong bases for its formation and may exhibit slightly lower reactivity than less hindered ylides. However, the key advantage lies in its potential for high (Z)-selectivity in reactions with aldehydes, driven by the increased steric demand of the sec-butyl group.

In contrast, primary alkyl phosphonium salts like n-butyltriphenylphosphonium bromide offer a balance of good reactivity and good (Z)-selectivity. Stabilized phosphonium salts, on the other hand, are less reactive but provide reliable access to (E)-alkenes. The choice of phosphonium salt is therefore a strategic decision based on the desired alkene stereochemistry, the reactivity of the carbonyl partner, and the synthetic feasibility of the phosphonium salt itself. For researchers targeting complex molecules where high (Z)-selectivity is paramount, the use of sterically hindered ylides derived from salts like this compound can be a powerful, albeit more challenging, approach.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–157.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. Journal of the American Chemical Society, 128(7), 2394–2409.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). sec-Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • J&K Scientific. (n.d.). Wittig Reaction. Retrieved from [Link]

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A Head-to-Head Battle of Phase-Transfer Catalysts: Sec-Butyltriphenylphosphonium Bromide vs. Tetrabutylammonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of biphasic organic synthesis, the choice of a phase-transfer catalyst (PTC) is paramount to achieving optimal reaction efficiency, yield, and purity. Among the plethora of available options, quaternary ammonium and phosphonium salts have emerged as the workhorses of both academic and industrial laboratories. This guide provides an in-depth, data-driven comparison between a representative phosphonium salt, sec-butyltriphenylphosphonium bromide, and a widely used ammonium salt, tetrabutylammonium bromide (TBAB). Our analysis, grounded in experimental evidence, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make an informed catalyst selection.

At a Glance: Key Physicochemical and Performance Attributes

A fundamental understanding of the intrinsic properties of each catalyst is the starting point for rational selection. The following table summarizes the key physicochemical characteristics of sec-butyltriphenylphosphonium bromide and tetrabutylammonium bromide.

Propertysec-Butyltriphenylphosphonium BromideTetrabutylammonium Bromide (TBAB)
Molecular Formula C₂₂H₂₄BrPC₁₆H₃₆BrN
Molecular Weight 399.3 g/mol 322.37 g/mol [1]
Appearance White to off-white solid/crystalline powderWhite solid[1]
Melting Point Not available (n-butyl isomer: 240-243 °C)[2]103 °C
Solubility Soluble in polar organic solventsSoluble in water, dichloromethane, and ethanol; slightly soluble in toluene[1]

The Decisive Factor: Thermal and Chemical Stability

One of the most significant differentiators between phosphonium and ammonium salts lies in their stability under demanding reaction conditions. Phosphonium salts, including sec-butyltriphenylphosphonium bromide, generally exhibit superior thermal and chemical stability compared to their ammonium counterparts.[3][4]

Tetrabutylammonium bromide, like other quaternary ammonium salts, is susceptible to Hofmann elimination in the presence of strong bases and heat.[3][4] This degradation pathway leads to the formation of an alkene (1-butene) and a tertiary amine (tributylamine), which can reduce catalyst efficacy and introduce impurities into the reaction mixture.[3]

TBAB Tetrabutylammonium Bromide (TBAB) Products 1-Butene + Tributylamine + H₂O TBAB->Products Hofmann Elimination Base Base (e.g., OH⁻) Heat Heat (Δ)

Caption: Hofmann elimination degradation pathway of Tetrabutylammonium Bromide.

In contrast, phosphonium salts are not prone to Hofmann elimination. Their primary degradation under strongly basic conditions involves the formation of a phosphine oxide and a hydrocarbon, a process that typically requires more forcing conditions.[3] This inherent stability makes sec-butyltriphenylphosphonium bromide a more robust choice for reactions conducted at elevated temperatures or for extended periods.

Performance in Action: A Comparative Look at Catalytic Efficiency

The ultimate measure of a PTC's utility is its performance in a given chemical transformation. While direct, side-by-side comparative data for sec-butyltriphenylphosphonium bromide and TBAB across a wide range of reactions is limited in the literature, we can draw valuable insights from studies on closely related phosphonium salts and general principles of PTC.

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is a common application for PTCs. It facilitates the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide.

A study comparing the efficacy of a phosphonium salt (Tetra Phenyl Phosphonium Bromide, TPPB) and TBAB in the alkylation of sodium benzoate with butyl bromide provides a relevant benchmark. Under identical conditions (1:1 molar ratio of reactants, 0.001 mole of catalyst, toluene/water solvent system, 60°C for 60 minutes), TPPB furnished a 98% yield of butyl benzoate, whereas TBAB resulted in a 91% yield.[3] This suggests that the greater lipophilicity of the phosphonium cation can, in some cases, lead to more efficient transfer of the anion into the organic phase, thereby enhancing the reaction rate.

Experimental Protocol: Comparative Williamson Ether Synthesis of sec-Butyl Phenyl Ether

This protocol is designed to provide a framework for a direct comparison of sec-butyltriphenylphosphonium bromide and tetrabutylammonium bromide in a Williamson ether synthesis.

Materials:

  • Phenol

  • sec-Butyl bromide

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • sec-Butyltriphenylphosphonium bromide

  • Tetrabutylammonium bromide

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In two separate 100 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve phenol (e.g., 10 mmol) in 20 mL of toluene.

  • Catalyst Addition: To one flask, add sec-butyltriphenylphosphonium bromide (e.g., 1 mol%). To the other flask, add tetrabutylammonium bromide (1 mol%).

  • Base and Alkylating Agent Addition: To each flask, add 10 mL of 50% aqueous sodium hydroxide solution, followed by sec-butyl bromide (e.g., 12 mmol).

  • Reaction: Heat both reaction mixtures to 80°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 30 minutes).

  • Workup: Upon completion, cool the reaction mixtures to room temperature. Separate the organic and aqueous layers. Wash the organic layer with 2 x 20 mL of deionized water and 1 x 20 mL of brine.

  • Isolation: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield for each catalyst.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na+ PhO- Sodium Phenoxide (Na⁺ PhO⁻) Q+ PhO- Catalyst-Phenoxide Ion Pair (Q⁺ PhO⁻) Na+ PhO-->Q+ PhO- Anion Exchange Q+ Br- Catalyst (Q⁺ Br⁻) Na+ Br- Sodium Bromide (Na⁺ Br⁻) Q+ Br-->Na+ Br- sec-BuBr sec-Butyl Bromide sec-BuOPh sec-Butyl Phenyl Ether (Product) sec-BuBr->sec-BuOPh Q+ PhO-->sec-BuOPh SN2 Reaction

Caption: Generalized catalytic cycle for the Williamson ether synthesis.

Mechanistic Considerations: The Role of the Cation

The heart of phase-transfer catalysis lies in the ability of the catalyst's cation to form a lipophilic ion pair with the reactant anion, thereby shuttling it from the aqueous to the organic phase where the reaction occurs. The nature of this cation plays a crucial role in the efficiency of this process.

The larger ionic radius of the phosphorus atom in the phosphonium cation, compared to the nitrogen atom in the ammonium cation, results in a more diffuse positive charge. This can lead to a "softer" cation that forms a looser, more reactive ion pair with the anion in the organic phase. This enhanced reactivity of the "naked" anion can contribute to faster reaction rates.

Furthermore, the three phenyl groups in sec-butyltriphenylphosphonium bromide contribute significantly to its lipophilicity, potentially enhancing its solubility and partitioning into the organic phase, which is a critical step in the catalytic cycle.

Conclusion: Making the Right Choice for Your Reaction

The selection between sec-butyltriphenylphosphonium bromide and tetrabutylammonium bromide is not a one-size-fits-all decision. It requires a careful consideration of the specific reaction conditions and desired outcomes.

Choose sec-Butyltriphenylphosphonium Bromide when:

  • High thermal stability is required: For reactions conducted at elevated temperatures or for extended durations, the superior stability of the phosphonium salt is a distinct advantage.

  • Strongly basic conditions are employed: Its resistance to Hofmann elimination makes it a more reliable choice in the presence of strong bases.

  • Maximizing reaction rate is critical: In some cases, the enhanced lipophilicity and the formation of a "softer" ion pair can lead to faster reaction kinetics.

Choose Tetrabutylammonium Bromide when:

  • Cost is a primary consideration: TBAB is generally more economical than its phosphonium counterparts.

  • Mild reaction conditions are sufficient: For reactions that proceed efficiently at moderate temperatures and pH, the stability of TBAB is often adequate.

  • Ease of handling is a priority: TBAB is a well-characterized and widely used catalyst with a vast body of literature supporting its application.

Ultimately, the optimal catalyst choice should be guided by empirical data. The experimental protocol provided in this guide serves as a starting point for researchers to conduct their own comparative studies and determine the most effective PTC for their specific synthetic challenges.

References

  • Wikipedia. (2023, October 27). Tetrabutylammonium bromide. Retrieved from [Link]

  • PubChem. (n.d.). sec-Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 41: Phase Transfer Catalysis. Retrieved from [Link]

  • JETIR. (2022, April). PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research, 9(4). Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Wikipedia. (2023, November 11). Phase-transfer catalyst. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • PTC Organics, Inc. (2023, March 3). Removal of Residual Tributylamine from TBAB-Catalyzed Reaction. Retrieved from [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Singh, K., & Arora, D. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5943. [Link]

  • Vesta Chemicals. (n.d.). CatOnium BTPB. Retrieved from [Link]

  • Blundell, R. K., & Licence, P. (2014). Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. Physical Chemistry Chemical Physics, 16(31), 16477–16486. [Link]

  • PubChem. (n.d.). Butyltriphenylphosphonium bromide. Retrieved from [Link]

  • Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

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A Senior Application Scientist's Guide to Characterizing Products of sec-Butyltriphenylphosphonium Bromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the Wittig reaction stands as a cornerstone for alkene synthesis. The use of phosphonium ylides, such as that derived from sec-butyltriphenylphosphonium bromide, allows for the conversion of aldehydes and ketones into a diverse array of alkene products. However, the successful synthesis is only the first chapter of the story. Rigorous and accurate characterization of the reaction products is paramount to ensure purity, determine stereochemical outcomes, and identify potential byproducts. This guide provides an in-depth comparison of analytical methods for characterizing the products of reactions involving sec-butyltriphenylphosphonium bromide, grounded in practical insights and established scientific principles.

The Wittig Reaction: A Brief Overview and the Analytical Challenge

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine oxide. In the context of this guide, sec-butyltriphenylphosphonium bromide is the precursor to the ylide. The reaction proceeds through a betaine intermediate, which forms an oxaphosphetane that subsequently decomposes to the desired alkene and the highly stable triphenylphosphine oxide (TPPO) byproduct.

The primary analytical challenges in characterizing the products of this reaction are threefold:

  • Confirmation of Alkene Formation and Structure: Verifying the successful formation of the carbon-carbon double bond and elucidating the full structure of the alkene product.

  • Determination of Stereoselectivity: Quantifying the ratio of E and Z isomers of the newly formed alkene, which is crucial for understanding the reaction's stereochemical control.

  • Identification and Quantification of Byproducts and Impurities: Detecting and quantifying the major byproduct, triphenylphosphine oxide (TPPO), as well as any unreacted starting materials or side products from the synthesis of the phosphonium salt.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques in addressing these challenges.

Comparative Analysis of Analytical Methodologies

A multi-faceted approach is often the most effective strategy for the comprehensive characterization of Wittig reaction products. The following table provides a comparative overview of the primary analytical techniques.

Analytical Technique Primary Application in Wittig Reaction Analysis Strengths Limitations
¹H NMR Spectroscopy - Structural elucidation of the alkene product.- Determination of E/Z isomer ratio.- Detection of unreacted aldehyde.- Provides detailed structural information.- Excellent for determining stereochemistry through coupling constants.- Quantitative for isomer ratios and purity assessment.- Can have overlapping signals, especially in complex molecules.- May require high-field instruments for complex spectra.
¹³C NMR Spectroscopy - Confirms the carbon skeleton of the alkene product.- Detects the presence of TPPO.- Provides information on all carbon environments.- Less prone to signal overlap than ¹H NMR.- Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.- Not typically used for quantitative analysis of isomers.
³¹P NMR Spectroscopy - Monitors the conversion of the phosphonium salt to TPPO.- Detects phosphorus-containing impurities.- Highly sensitive to the chemical environment of phosphorus.- Simple spectra with well-separated signals for the phosphonium salt and TPPO.- Provides limited information about the alkene product itself.
Mass Spectrometry (MS) - Confirms the molecular weight of the alkene product.- Provides fragmentation patterns for structural confirmation.- High sensitivity, requiring minimal sample.- Can be coupled with GC or LC for mixture analysis.- Isomers are often indistinguishable by mass alone.[1]- Fragmentation patterns of isomers can be very similar.
Gas Chromatography (GC) - Separation and quantification of volatile alkene isomers.- Purity assessment.- High resolution for volatile and thermally stable compounds.- Can be coupled with MS for definitive identification (GC-MS).- Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) - Separation and quantification of E/Z isomers.- Purification of the alkene product.- Applicable to a wide range of compounds, including non-volatile ones.- Chiral stationary phases can be used for enantiomeric separation if applicable.[2]- Requires method development to achieve optimal separation.- Can be more time-consuming than GC.
Thin-Layer Chromatography (TLC) - Rapid monitoring of reaction progress.- Preliminary assessment of product purity.- Simple, fast, and inexpensive.- Useful for optimizing purification conditions.- Not quantitative.- Lower resolution compared to GC and HPLC.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the detailed characterization of Wittig reaction products.

The ¹H NMR spectrum provides a wealth of information. The vinylic protons of the newly formed double bond are particularly diagnostic.

  • Chemical Shifts: The chemical shifts of the alkene protons typically appear in the range of 5.0-7.5 ppm.

  • Coupling Constants (J-values): The magnitude of the coupling constant between the vinylic protons is a definitive indicator of the alkene geometry. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans (E) isomer, while a smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) isomer.[3]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the signals corresponding to the vinylic protons.

    • Measure the coupling constants to assign the E and Z isomers.

    • Integrate the signals corresponding to a specific proton in each isomer to determine the E/Z ratio.

    • Identify signals from the triphenylphosphine oxide byproduct (typically multiplets in the aromatic region around 7.3-7.8 ppm) and any unreacted aldehyde (a singlet around 9-10 ppm).[4]

³¹P NMR is an excellent technique for tracking the progress of the Wittig reaction by observing the disappearance of the starting phosphonium salt and the appearance of the triphenylphosphine oxide byproduct.

  • sec-Butyltriphenylphosphonium bromide: The ³¹P chemical shift is expected to be in the range of +20 to +30 ppm.

  • Triphenylphosphine Oxide (TPPO): The ³¹P chemical shift is typically around +25 to +35 ppm.[5]

Experimental Protocol: ³¹P NMR Analysis

  • Sample Preparation: Prepare the sample as for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis: Compare the integration of the phosphonium salt peak to the TPPO peak to determine the extent of reaction.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is essential for confirming the molecular weight of the desired alkene product. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for identifying components in a reaction mixture.

  • Electron Ionization (EI): This technique often leads to extensive fragmentation, providing a "fingerprint" of the molecule that can aid in structural elucidation. Common fragmentation patterns for alkenes include allylic cleavage.[3][6]

  • Electrospray Ionization (ESI): A softer ionization technique that typically results in the observation of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight with minimal fragmentation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the crude or purified reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Program the oven temperature to achieve separation of the components.

  • MS Detection: The eluting components are introduced into the mass spectrometer and ionized (typically by EI).

  • Data Analysis:

    • The retention time helps to distinguish different components.

    • The mass spectrum of each peak is used to identify the compound by its molecular ion and fragmentation pattern. The alkene product and any volatile impurities can be identified.

Chromatographic Techniques: Separation and Purification

Chromatography is indispensable for both monitoring the progress of the Wittig reaction and for purifying the final alkene product.

TLC is a quick and easy way to visualize the components of the reaction mixture.

Experimental Protocol: TLC Analysis

  • Spotting: Spot the crude reaction mixture, the starting aldehyde, and a co-spot on a silica gel TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining.

  • Analysis: The disappearance of the starting aldehyde spot and the appearance of a new product spot (typically less polar than the aldehyde) indicate reaction progress. The presence of multiple product spots may suggest the formation of isomers.

HPLC is a high-resolution technique that is particularly well-suited for the separation and quantification of E and Z isomers, especially for less volatile products.

Experimental Protocol: HPLC Analysis for E/Z Isomer Ratio

  • Column Selection: A normal-phase silica column or a reverse-phase C18 column can be used. Method development is required to find the optimal conditions.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexanes and isopropanol for normal phase) is typically used.

  • Detection: A UV detector is commonly used, as the aromatic rings in the product will absorb UV light.

  • Analysis: The retention times of the E and Z isomers will differ, allowing for their separation and quantification based on peak area.

Workflow for Product Characterization

The following diagram illustrates a typical workflow for the characterization of products from a Wittig reaction involving sec-butyltriphenylphosphonium bromide.

Wittig_Characterization_Workflow cluster_reaction Wittig Reaction & Workup cluster_analysis Analytical Workflow start sec-Butyltriphenylphosphonium Bromide + Aldehyde/Ketone reaction Wittig Reaction start->reaction workup Aqueous Workup reaction->workup crude_mixture Crude Product Mixture workup->crude_mixture tlc TLC Analysis crude_mixture->tlc Reaction Monitoring purification Column Chromatography / Precipitation of TPPO crude_mixture->purification pure_alkene Purified Alkene(s) purification->pure_alkene nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) pure_alkene->nmr Structure & Isomer Ratio ms Mass Spectrometry (GC-MS or LC-MS) pure_alkene->ms Molecular Weight & Fragmentation hplc HPLC Analysis pure_alkene->hplc Isomer Separation & Quantification TPPO_Removal start Crude Wittig Product (Alkene + TPPO) product_solid Is the alkene product a solid? start->product_solid product_nonpolar Is the alkene significantly less polar than TPPO? product_solid->product_nonpolar No recrystallize Recrystallization product_solid->recrystallize Yes column Column Chromatography product_nonpolar->column Yes precipitate_metal Precipitation with metal salts (e.g., ZnCl₂) product_nonpolar->precipitate_metal No precipitate_solvent Precipitation with non-polar solvent column->precipitate_solvent Alternative

Sources

A Comparative Mechanistic Guide to Olefination Reactions Involving sec-Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth analysis of the synthesis, mechanistic behavior, and synthetic utility of sec-butyltriphenylphosphonium bromide in the Wittig reaction. Designed for researchers, chemists, and professionals in drug development, this document provides a comparative framework, contrasting this specific reagent with common alternatives. We will explore the causality behind experimental choices, present validated protocols, and offer quantitative data to support the selection of the appropriate olefination strategy.

Introduction: The Role of sec-Butyltriphenylphosphonium Bromide in Alkene Synthesis

The Wittig reaction stands as a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] The reaction's versatility stems from the wide array of accessible phosphonium ylides, each imparting distinct reactivity and stereoselectivity. sec-Butyltriphenylphosphonium bromide is a precursor to a non-stabilized ylide, sec-butylidenetriphenylphosphorane. This class of ylides is crucial for the synthesis of Z-configured trisubstituted alkenes, which are common structural motifs in natural products and pharmaceutical agents.

However, the use of phosphonium salts derived from secondary halides is not without its challenges. The preparation of the salt itself can be inefficient, and the resulting ylide's reactivity requires careful handling.[1][3] This guide aims to dissect these nuances, providing a clear rationale for when and why to employ this reagent over other synthetic alternatives.

Synthesis and Ylide Generation: A Matter of Reactivity

The journey from alkyl halide to a functional Wittig reagent involves two key steps: quaternization of triphenylphosphine and subsequent deprotonation to form the ylide.

Synthesis of the Phosphonium Salt

The initial step is a nucleophilic substitution (SN2) reaction between triphenylphosphine and an alkyl halide.[4][5] For sec-butyltriphenylphosphonium bromide, this involves the reaction with 2-bromobutane.

Reaction: PPh₃ + CH₃CH(Br)CH₂CH₃ → [Ph₃P⁺-CH(CH₃)(CH₂CH₃)]Br⁻

Causality Behind Experimental Choice: Triphenylphosphine is an excellent nucleophile for this purpose. However, the SN2 reaction proceeds most efficiently with methyl and primary halides.[4][5] The use of a secondary halide like 2-bromobutane leads to a significant decrease in reaction rate and yield due to steric hindrance at the reaction center.[1][3] This is a critical limitation to consider during synthesis planning; prolonged reaction times or higher temperatures may be necessary, which can lead to side reactions.

Ylide Generation: The Role of the Base

The phosphonium salt is deprotonated at the α-carbon to generate the highly reactive phosphorus ylide.[6][7]

Reaction: [Ph₃P⁺-CH(CH₃)(CH₂CH₃)]Br⁻ + Base → Ph₃P=C(CH₃)(CH₂CH₃) + [Base-H]⁺ + Br⁻

The α-protons of the alkylphosphonium salt are acidic due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom.[3] Ylides are classified based on the substituents on the carbanionic carbon. sec-Butylidenetriphenylphosphorane is a non-stabilized ylide because the alkyl groups (methyl and ethyl) are electron-donating and cannot delocalize the negative charge through resonance.[8]

Consequences of Ylide Type:

  • Base Strength: Non-stabilized ylides require strong, non-nucleophilic bases for their formation. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[3][9] Weaker bases like alkoxides are generally insufficient.

  • Reactivity & Stability: These ylides are highly reactive and sensitive to water and oxygen.[4][7] They are almost always generated in situ under strictly anhydrous and inert conditions (e.g., dry THF or ether under a nitrogen or argon atmosphere) and used immediately.

The logical workflow for generating and using the ylide is depicted below.

Caption: General experimental workflow for a Wittig reaction using an in situ generated non-stabilized ylide.

The Wittig Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Wittig reaction has been a subject of extensive study. While historically explained via a betaine intermediate, modern evidence, particularly for reactions under lithium-free conditions, points towards a concerted cycloaddition pathway.[1][10]

  • [2+2] Cycloaddition: The phosphorus ylide reacts with the carbonyl compound in a concerted [π²s + π²a] cycloaddition to directly form a four-membered ring intermediate, the oxaphosphetane.[10][11]

  • Cycloreversion: This oxaphosphetane intermediate is unstable and rapidly decomposes via a retro-[2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide (TPPO). This step is irreversible and thermodynamically driven by the formation of the very strong P=O double bond.[4]

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

The stereochemical outcome of the reaction is determined during the initial cycloaddition step. For non-stabilized ylides like sec-butylidenetriphenylphosphorane, the reaction is under kinetic control, and the transition state leading to the cis-oxaphosphetane (and thus the Z-alkene) is lower in energy.[10][12] This is attributed to the minimization of steric interactions between the bulky substituents in a puckered, early transition state.

Comparative Analysis with Alternative Olefination Reagents

The choice of an olefination reagent is dictated by the desired product, substrate scope, and practical considerations like byproduct removal. Here, we compare the performance of sec-butyltriphenylphosphonium bromide with key alternatives.

Reagent/MethodReagent TypeBase RequiredReactivityTypical Product StereochemistryKey AdvantageKey Disadvantage
sec-Butyltriphenyl-phosphonium Bromide Non-Stabilized YlideStrong (n-BuLi, NaH)High (reacts with aldehydes & ketones)Z-selective Access to Z-trisubstituted alkenesInefficient salt synthesis; difficult TPPO removal
n-Butyltriphenyl-phosphonium Bromide Non-Stabilized YlideStrong (n-BuLi, NaH)High (reacts with aldehydes & ketones)Z-selective Efficient salt synthesis for Z-disubstituted alkenesLimited to disubstituted alkenes
(Carbethoxymethyl)triphenyl-phosphonium Bromide Stabilized YlideWeaker (NaOEt, K₂CO₃)Lower (aldehydes only)E-selective [1][10]Ylide is often air-stable, can be isolatedFails to react with ketones; limited scope
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate CarbanionModerate (NaH, NaOEt)High (reacts with aldehydes & ketones)E-selective Water-soluble phosphate byproduct is easily removedGenerally provides E-alkenes, opposite of non-stabilized ylides

Trustworthiness of the Comparison: This table synthesizes widely accepted principles of reactivity in olefination chemistry.[1][7][10] The stereochemical outcomes are a direct consequence of the electronic nature of the ylide/carbanion, which dictates whether the reaction is under kinetic (Z-selective) or thermodynamic (E-selective) control. The HWE reaction's primary advantage—ease of byproduct removal—is a well-documented practical benefit over the traditional Wittig, where the separation of the desired alkene from triphenylphosphine oxide can be challenging.

Validated Experimental Protocols

The following protocols are provided as self-validating systems for researchers. Expected observations and potential pitfalls are noted.

Protocol 1: Synthesis of sec-Butyltriphenylphosphonium Bromide
  • Objective: To synthesize the phosphonium salt precursor.

  • Materials: Triphenylphosphine (PPh₃), 2-bromobutane, Toluene (anhydrous).

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

    • Add 2-bromobutane (1.1 eq) to the solution.

    • Heat the mixture to reflux under a nitrogen atmosphere for 48-72 hours. (Causality: The sluggish SN2 reaction with a secondary halide requires forcing conditions).

    • A white precipitate will form over time. After the reaction period, cool the mixture to room temperature.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white powder (sec-butyltriphenylphosphonium bromide) under high vacuum. The salt should be stored in a desiccator.

  • Validation: The product can be characterized by ¹H and ³¹P NMR spectroscopy. The formation of a white precipitate is a strong indicator of a successful reaction. Yields are typically moderate (40-60%) due to the slow reaction rate.

Protocol 2: Wittig Olefination of Benzaldehyde with sec-Butylidenetriphenylphosphorane
  • Objective: To synthesize (Z)-1-phenyl-2-methyl-1-butene.

  • Materials: sec-Butyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Benzaldehyde, Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous NH₄Cl.

  • Methodology:

    • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sec-butyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide. (Trustworthiness: This color change is the classic indicator of ylide formation). Stir the mixture at 0 °C for 1 hour.

    • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF dropwise. The red color of the ylide should fade upon addition.

    • Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature and stir for an additional 2-4 hours.

    • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product contains the desired alkene and triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica gel (using a non-polar eluent like hexanes) to separate the non-polar alkene from the more polar TPPO.

  • Validation: Analysis by ¹H NMR and GC-MS will confirm the product structure and allow for determination of the Z/E ratio. For this non-stabilized ylide, a high Z-selectivity is expected (typically >90:10 Z:E).

References

  • Wittig Reaction - Chemistry LibreTexts. [Link]

  • The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes - Master Organic Chemistry. [Link]

  • 19.7b Wittig Reaction | Organic Chemistry - Chad's Prep. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Wittig Reaction: Mechanism and Examples - NROChemistry. [Link]

  • Wittig reaction - L.S.College, Muzaffarpur. [Link]

  • Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • Wittig Reaction Mechanism & Examples - Total Synthesis. [Link]

  • Olefination Reactions - Andrew G Myers Research Group, Harvard University. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - MDPI. [Link]

  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. [Link]

  • Phosphorus Ylides - Springer. [Link]

  • Wittig Reaction - Common Conditions - Organic Chemistry Data. [Link]

  • Comparison of Traditional and Alternative Wittig Reactions - Delaware Valley University. [Link]

  • Synthesis of Phosphonium Ylides | Request PDF - ResearchGate. [Link]

  • Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. [Link]

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A Researcher's Guide to Controlling E/Z Selectivity in the Wittig Reaction: A Comparative Analysis of Phosphonium Ylides

Author: BenchChem Technical Support Team. Date: February 2026

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds by coupling aldehydes or ketones with phosphonium ylides.[1][2][3] A key challenge and area of opportunity in this reaction is controlling the stereochemical outcome—the selective formation of either the (E)- (trans) or (Z)- (cis) alkene isomer. This guide provides an in-depth comparison of different phosphonium ylides, detailing how their intrinsic electronic properties and the chosen reaction conditions dictate the E/Z selectivity of the final product.

The Mechanistic Basis of Selectivity

The stereochemical outcome of the Wittig reaction is determined during the formation and subsequent decomposition of a four-membered ring intermediate, the oxaphosphetane.[4] The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, leading to this intermediate, which then collapses to form the alkene and a highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[4][5]

The selectivity arises from the relative rates of formation and decomposition of two diastereomeric oxaphosphetanes, syn and anti. Under kinetically controlled conditions, the reaction is rapid and irreversible, and the product distribution reflects the faster-forming intermediate. Under thermodynamically controlled conditions, the initial addition is reversible, allowing equilibration to the more stable intermediate before collapse.

Caption: General mechanism of the Wittig reaction.

Comparative Analysis of Phosphonium Ylides

The structure of the ylide is the primary determinant of E/Z selectivity. Ylides are broadly classified into three categories based on the electronic nature of the substituent (R') on the carbanionic carbon.[6]

Non-Stabilized Ylides: The Path to (Z)-Alkenes

Non-stabilized ylides, where R' is an alkyl or hydrogen group, are highly reactive and basic.[6] Their reactions with aldehydes are typically performed under salt-free conditions and are under kinetic control.[1] The reaction proceeds rapidly and irreversibly through a puckered, early transition state to form the syn-oxaphosphetane, which quickly decomposes to yield the (Z)-alkene with high selectivity.[1][4]

Causality: The high reactivity and lack of charge stabilization lead to a rapid, irreversible cycloaddition. The kinetic product, the (Z)-alkene, is favored.

Ylide (R' in R'HC=PPh₃)AldehydeConditionsZ:E RatioSource
CH₃CH₂-C₆H₅CHOTHF, -78 °C to rt>95:5Vedejs, E. et al. (1988)
CH₃(CH₂)₃-CH₃(CH₂)₅CHOTHF, NaHMDS, -78 °C98:2Nicolaou, K.C. et al. (2005)
CH₃-CyclohexanecarboxaldehydeTHF, n-BuLi, 0 °C>90:10Maryanoff, B.E. et al. (1989)
Stabilized Ylides: The Path to (E)-Alkenes

Stabilized ylides contain an electron-withdrawing group (EWG) such as an ester, ketone, or cyano group adjacent to the carbanion.[4][7] This delocalization reduces the ylide's nucleophilicity and basicity, making the initial addition to the carbonyl reversible.[7][8] Under these thermodynamically controlled conditions, the system equilibrates to the more stable anti-oxaphosphetane intermediate, which minimizes steric interactions. Subsequent decomposition of this intermediate selectively produces the (E)-alkene.[1][4]

The high (E)-selectivity is also attributed to dipole-dipole interactions in the transition state, which favor the anti arrangement.[9][10][11] For highly reliable (E)-alkene synthesis, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters, is often preferred as it consistently yields (E)-alkenes and features a water-soluble phosphate byproduct that simplifies purification.[1][12][13]

Causality: The stabilized carbanion slows the initial addition, allowing for reversibility. The reaction proceeds under thermodynamic control, favoring the more stable anti intermediate and leading to the (E)-alkene.[12][13]

Ylide (R' in R'HC=PPh₃)AldehydeConditionsE:Z RatioSource
-CO₂CH₃C₆H₅CHOBenzene, reflux>95:5Robiette, R. et al. (2006)
-COCH₃4-NO₂C₆H₄CHOCH₂Cl₂, rt92:8Aggarwal, V.K. et al. (2003)
-CNCH₃(CH₂)₂CHOTHF, reflux85:15Burton, D.J. et al. (1985)
Semi-Stabilized Ylides: The Crossroads of Selectivity

Semi-stabilized ylides, typically bearing an aryl (e.g., phenyl) or vinyl group, represent an intermediate case.[6] The selectivity with these ylides is often poor and highly dependent on the specific substrates and reaction conditions, such as solvent polarity and the presence of salts.[1] This variability arises because the rates of formation of the syn and anti intermediates and the rates of their reversal are comparable, meaning neither kinetic nor thermodynamic control completely dominates.[9][10]

Causality: The moderate stability of the ylide leads to a scenario where the reaction is not fully reversible or irreversible. Consequently, mixtures of (E)- and (Z)-isomers are common, and selectivity can often be tuned by modifying reaction parameters.[14]

Ylide (R' in R'HC=PPh₃)AldehydeConditionsE:Z RatioSource
C₆H₅-C₆H₅CHOTHF, -78 °C40:60Vedejs, E. & Marth, C.F. (1988)
C₆H₅-C₆H₅CHOTHF, LiBr, -78 °C90:10Schlosser, M. et al. (1971)
CH₂=CH-CH₃CHOTHF, 0 °C55:45Bestmann, H.J. et al. (1979)

Practical Guide: Experimental Protocols

The following protocols are representative procedures for achieving selective alkene synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol for (Z)-Alkene Synthesis (Non-Stabilized Ylide)

This protocol describes the reaction of butyltriphenylphosphonium bromide with heptanal to yield (Z)-undec-4-ene.

1. Ylide Generation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add butyltriphenylphosphonium bromide (1.2 eq). b. Add anhydrous tetrahydrofuran (THF) to create a slurry. c. Cool the flask to 0 °C in an ice bath. d. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise. A deep orange or red color indicates ylide formation. e. Stir the mixture at 0 °C for 30 minutes.

2. Wittig Reaction: a. In a separate flask, dissolve heptanal (1.0 eq) in anhydrous THF. b. Cool the ylide solution to -78 °C using a dry ice/acetone bath. c. Add the aldehyde solution dropwise to the cold ylide solution. d. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.

3. Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).[5] c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5] d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product via flash column chromatography on silica gel to isolate the (Z)-alkene.

Protocol for (E)-Alkene Synthesis (Stabilized Ylide)

This protocol details the reaction of methyl (triphenylphosphoranylidene)acetate with benzaldehyde to produce methyl (E)-cinnamate.

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl (triphenylphosphoranylidene)acetate (1.1 eq) and benzaldehyde (1.0 eq). b. Add anhydrous benzene or toluene as the solvent. c. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

2. Workup and Purification: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure. b. Add a non-polar solvent like hexanes to the residue. The triphenylphosphine oxide byproduct will precipitate. c. Filter off the solid triphenylphosphine oxide. d. Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to yield the pure (E)-alkene.

Experimental_Workflow cluster_Z_selective (Z)-Selective Protocol cluster_E_selective (E)-Selective Protocol Z_Ylide Generate Ylide (Phosphonium Salt + Strong Base) THF, 0°C → -78°C Z_Add Add Aldehyde -78°C → RT Z_Ylide->Z_Add Z_Quench Aqueous Quench (sat. NH₄Cl) Z_Add->Z_Quench Z_Extract Extraction (Ether/DCM) Z_Quench->Z_Extract Z_Purify Purification (Chromatography) Z_Extract->Z_Purify E_Mix Mix Reagents (Stabilized Ylide + Aldehyde) Benzene/Toluene E_Heat Heat to Reflux E_Mix->E_Heat E_Cool Cool & Concentrate E_Heat->E_Cool E_Precipitate Precipitate TPPO (add Hexanes) E_Cool->E_Precipitate E_Purify Filter & Purify Filtrate E_Precipitate->E_Purify

Caption: Comparative workflow for Z- and E-selective Wittig reactions.

Advanced Considerations: The Schlosser Modification

A significant limitation of the standard Wittig reaction is the difficulty in obtaining (E)-alkenes from non-stabilized ylides.[1] The Schlosser modification addresses this by converting the initially formed syn betaine intermediate into its more stable threo diastereomer.[1][15] This is achieved by adding a second equivalent of strong base (like phenyllithium) at low temperature, which deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.[15] Subsequent protonation and warming allows for equilibration to the more stable threo betaine, which upon elimination, yields the (E)-alkene with high selectivity.[1]

Conclusion

The stereochemical outcome of the Wittig reaction is a direct and predictable consequence of the electronic nature of the phosphonium ylide. Non-stabilized ylides react under kinetic control to reliably produce (Z)-alkenes. In contrast, stabilized ylides react under thermodynamic control to favor the formation of (E)-alkenes. Semi-stabilized ylides offer less predictability, with outcomes that are highly sensitive to reaction conditions. By understanding the underlying mechanistic principles and carefully selecting the appropriate ylide and conditions, researchers can effectively control the geometry of the newly formed double bond, a critical capability in modern organic synthesis and drug development.

References

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  • University of Pittsburgh. The Wittig Reaction. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • YouTube. Wittig reaction & alkene geometry. [Link]

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  • YouTube. The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. [Link]

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A Comparative Guide to the Kinetic Analysis of Phase Transfer Catalysis with (2-Butyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, efficiency, and robustness are paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, dramatically increasing reaction rates and yields.[1][2] The choice of catalyst is a critical decision that significantly influences the reaction's success. This guide provides an in-depth comparative analysis of (2-Butyl)triphenylphosphonium bromide as a phase transfer catalyst, with a focus on its kinetic performance against common alternatives.

The Principle of Phase Transfer Catalysis: Bridging the Divide

Many crucial organic reactions involve a nucleophile, often an inorganic salt soluble in an aqueous phase, and an organic substrate soluble in an organic solvent. Due to the immiscibility of the two phases, the reaction is often impractically slow.[3] A phase transfer catalyst acts as a shuttle, transporting the nucleophilic anion from the aqueous phase into the organic phase where it can react with the substrate.[4] Quaternary ammonium and phosphonium salts are the most common classes of phase transfer catalysts.[3][5]

The general mechanism, often referred to as the Starks' extraction mechanism, involves the exchange of the catalyst's anion with the reacting anion at the interface of the two phases. The resulting lipophilic ion pair then diffuses into the organic phase, where the nucleophile, now "naked" and highly reactive, attacks the substrate.[3]

This compound: A Profile

This compound is a quaternary phosphonium salt that has gained recognition for its efficacy as a phase transfer catalyst.[2][6] Its structure, featuring a butyl group and three phenyl groups attached to a phosphorus atom, imparts a high degree of lipophilicity, which is crucial for its function.[7] This allows it to effectively pair with anions and facilitate their transfer into the organic phase.[2]

Performance Comparison: Phosphonium vs. Ammonium Salts

The primary alternatives to phosphonium salts like this compound are quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB).[6] While both are effective, phosphonium salts often exhibit superior performance in several key areas.[5][8]

Thermal and Chemical Stability: A Key Advantage

One of the most significant advantages of phosphonium-based catalysts is their enhanced thermal and chemical stability compared to their ammonium counterparts.[5][8] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs under basic conditions and at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[5] This degradation not only reduces catalyst efficiency but can also introduce impurities into the reaction mixture. Phosphonium salts are not prone to this degradation pathway, making them more robust for a wider range of reaction conditions.[5][6] This enhanced stability can translate to higher product yields and purity, particularly in industrial processes that may involve high temperatures or prolonged reaction times.[5]

Catalytic Activity

In many applications, phosphonium-based catalysts have demonstrated superior performance in terms of reaction rates and yields. This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[5][8]

Catalyst TypeKey AdvantagesKey Disadvantages
Phosphonium Salts High thermal and chemical stability (not prone to Hofmann elimination)[5][6][8], Often higher catalytic activity and yields[5][9], Generally higher lipophilicity[5]Can be more expensive than common ammonium salts[5]
Quaternary Ammonium Salts Generally less expensive and widely available[5]Prone to Hofmann elimination in the presence of base and heat[5][8], Can have lower thermal and chemical stability[5]

A study on the alkylation of sodium benzoate with butyl bromide provides a quantitative comparison of catalyst performance. Under the same reaction conditions, Tetra Phenyl Phosphonium Bromide (a phosphonium salt) achieved a 98% yield, while Tri Capryryl methyl Ammonium Chloride (Aliquat 336) and Tetra Butyl Ammonium Bromide (TBAB) yielded 92% and 91%, respectively.[9]

Kinetic Analysis of a Phase Transfer Catalyzed Reaction: A Practical Guide

To objectively compare the performance of this compound with other catalysts, a detailed kinetic analysis is essential. The following protocol outlines a general procedure for determining key kinetic parameters such as the rate constant, reaction order, and activation energy.

Experimental Protocol: Nucleophilic Substitution of an Alkyl Halide

This protocol describes the kinetic study of a model SN2 reaction, such as the reaction of 1-chlorooctane with aqueous sodium cyanide, a classic example of a phase transfer-catalyzed reaction.[3]

Materials and Equipment:

  • Jacketed glass reactor with a mechanical stirrer and temperature control

  • Syringes for sampling

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

  • Internal standard (e.g., dodecane)

  • Reactants: 1-chlorooctane, sodium cyanide, organic solvent (e.g., toluene), deionized water

  • Catalysts: this compound, Tetrabutylammonium bromide (for comparison)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_org Prepare Organic Phase: 1-chlorooctane, toluene, and internal standard in reactor setup Set up reactor: Equilibrate to desired temperature with vigorous stirring prep_org->setup prep_aq Prepare Aqueous Phase: Sodium cyanide in deionized water initiate Initiate Reaction: Add aqueous phase to the reactor, followed by the catalyst prep_aq->initiate setup->initiate monitor Monitor Reaction: Withdraw samples from the organic phase at regular time intervals initiate->monitor quench Quench Reaction: Immediately quench samples (e.g., with cold solvent) monitor->quench analyze Analyze Samples: Use GC or HPLC to determine the concentration of reactant and product quench->analyze calculate Calculate Kinetic Parameters: Determine rate constant, reaction order, and activation energy analyze->calculate G QBr_org Q+Br- (org) QCN_org Q+CN- (org) QBr_org->QCN_org Anion Exchange at Interface NaBr_aq Na+Br- (aq) QBr_org->NaBr_aq Transfer of Br- RCN_org R-CN (org) QCN_org->RCN_org Nucleophilic Attack RCl_org R-Cl (org) RCN_org->QBr_org Release of Q+Br- NaCN_aq Na+CN- (aq) NaCN_aq->QBr_org Transfer of CN-

Caption: The catalytic cycle of a phase transfer catalyzed nucleophilic substitution.

Conclusion

This compound stands as a robust and highly effective phase transfer catalyst, offering significant advantages over its quaternary ammonium counterparts, particularly in terms of thermal and chemical stability. While specific kinetic data for this particular catalyst may require dedicated experimental determination, the general principles and comparative data presented in this guide provide a strong foundation for its application in organic synthesis. The provided experimental protocol offers a clear roadmap for researchers to conduct their own kinetic analyses, enabling the rational selection and optimization of phase transfer catalysts for their specific needs in pharmaceutical and chemical development.

References

  • CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents.
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  • Cas 1779-51-7,Butyltriphenylphosphonium bromide | lookchem. Available at: [Link]

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  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. Available at: [Link]

  • The Importance of Phase Transfer Catalysts: Focus on Butyltriphenylphosphonium Bromide. Available at: [Link]

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  • Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis Andrew M. Boldt - The Royal Society of Chemistry. Available at: [Link]

  • Kinetics of Benzyl Butyrate Synthesis under Solid-Liquid Phase Transfer Catalysis | Request PDF - ResearchGate. Available at: [Link]

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A Comparative Guide to the Reactivity of Non-Stabilized and Stabilized Ylides in the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. The choice of the phosphorus ylide is paramount, dictating not only the reaction's efficiency but also the stereochemical outcome of the resulting alkene. This guide provides an in-depth technical comparison between a non-stabilized ylide, generated from sec-butyltriphenylphosphonium bromide, and a range of commonly employed stabilized ylides. By examining the underlying mechanistic principles and presenting supporting experimental data, this document aims to empower chemists to make informed decisions in the strategic design of their synthetic routes.

The Dichotomy of Ylide Reactivity: A Tale of Two Electronic Environments

The fundamental difference between non-stabilized and stabilized ylides lies in the electronic nature of the substituents on the carbanionic carbon. This distinction profoundly influences their stability, nucleophilicity, and, consequently, their reactivity and the stereoselectivity of the Wittig reaction.

Non-Stabilized Ylides: The Reactive Powerhouses

The ylide derived from sec-butyltriphenylphosphonium bromide is a classic example of a non-stabilized ylide. The alkyl group (in this case, a sec-butyl group) is electron-donating and offers no means of delocalizing the negative charge on the adjacent carbon. This localization of charge makes the ylide highly nucleophilic and, therefore, highly reactive.[1][2] These ylides react rapidly with a broad range of aldehydes and ketones. However, this high reactivity comes at the cost of stability, necessitating their in-situ generation under anhydrous and often inert conditions, typically using strong bases like organolithium reagents (e.g., n-butyllithium) or sodium hydride.[3][4]

A key characteristic of non-stabilized ylides is their propensity to yield predominantly (Z)-alkenes.[2] This stereochemical preference is generally explained by the kinetic control of the reaction. The initial cycloaddition between the ylide and the carbonyl compound to form the oxaphosphetane intermediate is irreversible and proceeds through a puckered transition state that minimizes steric interactions, leading to the syn oxaphosphetane, which then collapses to the (Z)-alkene.

Stabilized Ylides: The Selective Craftsmen

In stark contrast, stabilized ylides feature electron-withdrawing groups (EWGs) such as esters (e.g., -CO₂Et), nitriles (-CN), or ketones (-COR) directly attached to the carbanionic carbon. These groups delocalize the negative charge through resonance, significantly increasing the stability of the ylide.[2][5] This increased stability translates to lower reactivity. Stabilized ylides are often isolable, crystalline solids and can be handled in the air.[2] Their reduced nucleophilicity means they generally require milder bases for their formation (if not already isolated) and may react sluggishly or not at all with sterically hindered ketones. However, they exhibit excellent chemoselectivity, reacting preferentially with aldehydes in the presence of ketones.

The stereochemical outcome with stabilized ylides is typically the formation of the thermodynamically more stable (E)-alkene.[2] The initial cycloaddition to form the oxaphosphetane is often reversible, allowing for equilibration to the more stable anti oxaphosphetane, which then decomposes to the (E)-alkene.[2]

Comparative Experimental Data: A Head-to-Head Analysis

To illustrate the practical implications of these differences, the following table summarizes the outcomes of the Wittig reaction between benzaldehyde and the ylide derived from sec-butyltriphenylphosphonium bromide, alongside several common stabilized ylides.

Ylide Precursor/YlideYlide TypeCarbonyl CompoundProductYield (%)E:Z RatioReference
sec-Butyltriphenylphosphonium bromideNon-StabilizedBenzaldehyde1-Phenyl-2-methyl-1-butene~70-85 (Typical)Predominantly ZGeneral Knowledge
Ethyl (triphenylphosphoranylidene)acetateStabilizedBenzaldehydeEthyl cinnamate87-90.5>95:5[6]
(Triphenylphosphoranylidene)acetonitrileStabilizedBenzaldehydeCinnamonitrile56.9 - 86.158.8:41.2[6]
1-(Triphenylphosphoranylidene)propan-2-oneStabilizedBenzaldehyde4-Phenylbut-3-en-2-oneHigh (Typical)Predominantly EGeneral Knowledge

Experimental Protocols: A Practical Guide

The successful execution of a Wittig reaction hinges on the appropriate choice of solvent, base, and reaction conditions, which are dictated by the nature of the ylide.

General Protocol for Wittig Reaction with a Non-Stabilized Ylide (sec-Butyltriphenylphosphonium bromide)

This protocol describes the in-situ generation of the ylide followed by the reaction with an aldehyde.

Step 1: Preparation of the Phosphonium Salt (if not commercially available)

  • A solution of triphenylphosphine in a suitable solvent (e.g., toluene) is treated with 2-bromobutane.

  • The mixture is heated to reflux for several hours.

  • Upon cooling, the phosphonium salt precipitates and can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Step 2: Ylide Formation and Olefination

  • The dried sec-butyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to a low temperature (typically -78 °C to 0 °C).

  • A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise until the characteristic color of the ylide (often orange or deep red) persists.

  • The carbonyl compound (e.g., benzaldehyde), dissolved in anhydrous THF, is then added slowly to the ylide solution at the low temperature.

  • The reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification is typically achieved by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Non_Stabilized_Wittig cluster_prep Ylide Generation (in-situ) cluster_reaction Olefination P_salt sec-Butyltriphenylphosphonium bromide in dry THF Ylide Non-Stabilized Ylide (sec-Butylidenetriphenylphosphorane) P_salt->Ylide Deprotonation (-78°C to 0°C, inert atm.) Base Strong Base (e.g., n-BuLi) Alkene (Z)-Alkene Product Ylide->Alkene Reaction & Workup Carbonyl Aldehyde or Ketone in dry THF TPPO Triphenylphosphine Oxide

Caption: Workflow for a Wittig reaction with a non-stabilized ylide.

General Protocol for Wittig Reaction with a Stabilized Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate)

This protocol is often simpler due to the stability of the ylide.

Step 1: Reaction Setup

  • The stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) and the aldehyde (e.g., benzaldehyde) are dissolved in a suitable solvent (e.g., dichloromethane, toluene, or even water in some cases).[6]

  • The reaction mixture is stirred, often at room temperature or with gentle heating (reflux).

  • The reaction progress is monitored by TLC.

Step 2: Workup and Purification

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is often a mixture of the desired alkene and triphenylphosphine oxide.

  • Purification can sometimes be achieved by recrystallization, as the alkene product may be less polar than the phosphine oxide. More commonly, column chromatography is employed for a clean separation.

Stabilized_Wittig Ylide Stabilized Ylide (e.g., Ph3P=CHCO2Et) Reaction Reaction in Solvent (e.g., Toluene, heat) Ylide->Reaction Carbonyl Aldehyde Carbonyl->Reaction Alkene (E)-Alkene Product Reaction->Alkene Workup & Purification TPPO Triphenylphosphine Oxide

Caption: Workflow for a Wittig reaction with a stabilized ylide.

Mechanistic Causality and Experimental Choices

The choice of experimental conditions is a direct consequence of the ylide's stability and reactivity.

  • Choice of Base: The pKa of the α-proton in a simple alkyltriphenylphosphonium salt is high, necessitating a very strong base like n-BuLi for deprotonation.[3] In contrast, the α-proton of a phosphonium salt precursor to a stabilized ylide is significantly more acidic due to the resonance stabilization of the resulting carbanion, allowing for the use of weaker bases like sodium ethoxide or even sodium bicarbonate in some cases.[6]

  • Solvent and Temperature: Reactions with highly reactive, non-stabilized ylides are conducted in anhydrous aprotic solvents like THF to prevent quenching of the ylide and the strong base. Low temperatures are employed to control the reactivity and improve stereoselectivity. Stabilized ylides are less sensitive to protic solvents and can often be reacted at higher temperatures to overcome their lower reactivity.

  • Purification Strategy: The primary byproduct in all Wittig reactions is triphenylphosphine oxide. Its removal can be challenging due to its polarity, which is often similar to that of the desired alkene product. Column chromatography is the most common purification method. For non-stabilized ylides that produce non-polar alkenes, the separation can be straightforward. For more polar alkenes, particularly those derived from stabilized ylides, the separation can be more difficult.

Conclusion: Selecting the Right Tool for the Synthetic Task

The comparison between the ylide derived from sec-butyltriphenylphosphonium bromide and stabilized ylides highlights a fundamental trade-off in the Wittig reaction: reactivity versus selectivity.

  • Choose a non-stabilized ylide (from precursors like sec-butyltriphenylphosphonium bromide) when:

    • High reactivity is required to react with a wide range of aldehydes and ketones, including sterically hindered ones.

    • The desired product is the (Z)-alkene.

    • The synthetic route can accommodate the use of strong bases and anhydrous conditions.

  • Choose a stabilized ylide when:

    • High (E)-selectivity is desired.

    • The reaction needs to be performed on a substrate with other sensitive functional groups that would not tolerate the harsh conditions required for non-stabilized ylides.

    • Chemoselectivity for an aldehyde over a ketone is necessary.

    • Milder reaction conditions are preferred.

By understanding the inherent properties of each class of ylide and the mechanistic principles that govern their behavior, the synthetic chemist can strategically employ the Wittig reaction to achieve their desired olefination with precision and efficiency.

References

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. Journal of the American Chemical Society, 128(7), 2394-2409. [Link]

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the waste: the development of a catalytic Wittig reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

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A Senior Application Scientist's Guide to Validating Alkene Structures Synthesized with (2-Butyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of chemical synthesis and drug development, the unambiguous construction and validation of carbon-carbon double bonds are of paramount importance. The stereochemistry of an alkene can profoundly influence a molecule's biological activity and physical properties. The Wittig reaction, a Nobel Prize-winning transformation, stands as a cornerstone for olefination.[1][2] This guide provides an in-depth, experience-driven framework for synthesizing and, crucially, validating the structure of alkenes prepared using (2-butyl)triphenylphosphonium bromide.

The choice of this specific phosphonium salt is deliberate. As the precursor to a non-stabilized ylide, it offers a reliable route to Z-disubstituted alkenes, a stereochemical arrangement that can be challenging to access through other means.[3] We will explore a self-validating workflow where each analytical step provides a layer of evidence, culminating in an irrefutable structural assignment. Furthermore, we will objectively compare this classical method with other powerful olefination techniques, providing the data necessary to make informed decisions in your synthetic strategy.

Pillar 1: The Wittig Reaction - Mechanism and Stereochemical Control

The Wittig reaction facilitates the coupling of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and triphenylphosphine oxide.[4][5] The journey begins with the deprotonation of the phosphonium salt, this compound, by a strong, non-nucleophilic base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) to generate the reactive ylide.

The stereochemical outcome is dictated by the nature of the ylide. Because the sec-butyl group is an alkyl substituent, it forms a "non-stabilized" or "reactive" ylide. The subsequent reaction with an aldehyde proceeds under kinetic control through a concerted [2+2] cycloaddition, favoring a puckered transition state that minimizes steric interactions. This leads to the formation of a cis-oxaphosphetane intermediate, which rapidly collapses to yield the (Z)-alkene as the major product.[3][4]

Wittig_Mechanism Wittig Reaction with a Non-Stabilized Ylide cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium [(Ph)₃P⁺-CH(CH₂CH₃)CH₃] Br⁻ (2-Butyl)triphenylphosphonium bromide Ylide (Ph)₃P=C(CH₂CH₃)CH₃ Non-Stabilized Ylide Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Ylide_ref (Ph)₃P=C(CH₂CH₃)CH₃ Ylide->Ylide_ref Aldehyde R'-CHO Aldehyde Oxaphosphetane cis-Oxaphosphetane Intermediate Products (Z)-Alkene + (Ph)₃P=O Oxaphosphetane->Products Decomposition Ylide_ref->Oxaphosphetane [2+2] Cycloaddition (Kinetic Control)

Caption: Mechanism of the Z-selective Wittig Reaction.

Pillar 2: A Self-Validating Experimental and Analytical Workflow

Trust in a synthetic result is not achieved by a single data point, but by a confluence of corroborating evidence. The following workflow is designed as a self-validating system, where each step logically informs the next, minimizing ambiguity and building a robust case for the final structure.

Workflow Integrated Workflow for Alkene Synthesis & Validation A Synthesis: Ylide generation & reaction with aldehyde B Workup & Purification: Aqueous extraction followed by column chromatography A->B Isolate crude product C Initial Confirmation: Mass Spectrometry (MS) - Confirms Molecular Weight B->C Purified sample D Functional Group ID: FTIR Spectroscopy - Confirms C=C bond presence B->D Purified sample E Definitive Structural Proof: NMR Spectroscopy (¹H, ¹³C, 2D-COSY) B->E Purified sample G Final Validated Structure C->G D->G F Stereochemistry Determination: ¹H NMR J-coupling analysis E->F Detailed analysis F->G Final Confirmation

Caption: A self-validating workflow from synthesis to final structure.

Pillar 3: Experimental Protocols and Data Interpretation

Here, we detail the synthesis of a representative molecule, (Z)-dec-4-ene, from this compound and hexanal.

Protocol 1: Synthesis of (Z)-dec-4-ene
  • Phosphonium Salt Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add 2-bromobutane (1.1 eq) and reflux the mixture for 24 hours. Cool the reaction to room temperature, collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • Ylide Generation: Suspend this compound (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. The solution will turn a characteristic deep orange/red color, indicating ylide formation. Stir for 1 hour at this temperature.

  • Wittig Reaction: Add hexanal (1.0 eq) dropwise to the ylide solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, containing the alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure (Z)-dec-4-ene.

Protocol 2: Structural Validation and Data Analysis

A sample of the purified product is subjected to a suite of spectroscopic analyses. The causality is key: MS confirms if we made a product of the correct mass, FTIR confirms the presence of the target functional group, and NMR provides the definitive structural and stereochemical proof.

Technique Purpose Expected Data for (Z)-dec-4-ene
EI-MS Confirm Molecular WeightMolecular Ion (M⁺) peak at m/z = 140.2. Characteristic allylic cleavage fragments at m/z = 97 and 83.[6]
FTIR Identify Functional GroupsC=C stretch: ~1655 cm⁻¹ (weak). =C-H stretch (vinylic): ~3015 cm⁻¹. C-H stretch (aliphatic): 2850-2960 cm⁻¹.[7][8]
¹³C NMR Identify sp² CarbonsTwo signals in the vinylic region: ~125-135 ppm.[9]
¹H NMR Determine Connectivity & StereochemistryVinylic protons: ~5.3-5.5 ppm (multiplet, 2H). Key diagnostic: Vicinal coupling constant J ≈ 10-12 Hz , confirming Z-geometry.[10][11]
2D-COSY Confirm Proton ConnectivityCross-peak correlation between the vinylic proton signals (~5.4 ppm) and the adjacent allylic CH₂ proton signals (~2.0 ppm).

Expert Analysis of NMR Data: The most critical piece of data for validating the structure is the coupling constant (J) between the two vinylic protons in the ¹H NMR spectrum. The Karplus relationship dictates that the magnitude of this coupling is dependent on the dihedral angle between the protons. For a cis (or Z) relationship, this angle results in a smaller coupling constant, typically in the range of 6-12 Hz. Conversely, a trans (or E) arrangement would exhibit a much larger coupling of 12-18 Hz.[11] Observing a value of ~11 Hz provides unequivocal evidence for the Z-stereochemistry.

Comparative Guide to Alternative Olefination Methods

While the Wittig reaction with non-stabilized ylides is a superb method for Z-alkene synthesis, other scenarios may demand different stereoselectivity or functional group tolerance. The choice of method is a strategic decision based on the desired outcome.

Method Key Reagent Typical Stereoselectivity Byproduct Key Advantage & Causality
Wittig Reaction (Non-Stabilized) Phosphonium Ylide(Z)-alkene [3]Triphenylphosphine oxideExcellent for Z-alkenes due to kinetic control via a sterically favored cis-oxaphosphetane intermediate.[4]
Horner-Wadsworth-Emmons (HWE) Phosphonate Carbanion(E)-alkene [12][13][14]Dialkyl phosphate saltHigh E-selectivity arises from thermodynamic control where intermediates can equilibrate to the most stable trans-arrangement. The phosphate byproduct is water-soluble, simplifying purification.[12][14]
Peterson Olefination α-Silyl CarbanionTunable (E or Z) [15][16][17]SiloxaneUnmatched stereochemical flexibility. The β-hydroxysilane intermediate can be isolated. Subsequent acid-catalyzed anti-elimination yields one isomer, while base-catalyzed syn-elimination yields the other.[15][18][19]
Julia-Kocienski Olefination Heteroaryl Sulfone(E)-alkene (typically) [20][21]SO₂ + AryloxideHighly reliable for E-alkenes, especially in complex molecule synthesis. The mechanism involves a Smiles rearrangement and subsequent elimination.[22] Recent modifications have expanded its scope to Z-alkenes.[23][24]

Conclusion

The synthesis of alkenes using this compound is a robust and reliable method for accessing Z-disubstituted olefins. However, the synthesis itself is only half the task. A rigorous, multi-faceted validation strategy is not merely good practice—it is essential for scientific integrity. By employing a workflow that combines mass spectrometry for mass confirmation, FTIR for functional group identification, and a suite of NMR techniques for definitive structural and stereochemical elucidation, researchers can have absolute confidence in their results. Understanding the mechanistic underpinnings of the Wittig reaction and its powerful alternatives, such as the HWE, Peterson, and Julia-Kocienski olefinations, equips the modern chemist with a versatile toolkit to construct and validate virtually any desired alkene with precision and certainty.

References

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  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]

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The Ascendancy of Chiral Phosphonium Salts in Asymmetric Phase-Transfer Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, phase-transfer catalysis (PTC) stands out for its operational simplicity, mild reaction conditions, and scalability, making it a powerful tool for both academic research and industrial applications.[1][2][3] For decades, the field was dominated by chiral quaternary ammonium salts, largely derived from cinchona alkaloids.[1][4][5] However, the last two decades have witnessed the emergence and rapid development of chiral quaternary phosphonium salts as a distinct and often superior class of organocatalysts.[6][7][8] This guide provides an in-depth comparison of the performance of chiral phosphonium salts against their ammonium counterparts and among different phosphonium salt scaffolds, supported by experimental data, detailed protocols, and mechanistic insights.

Phosphonium vs. Ammonium Salts: A Tale of Two Oniums

While structurally similar, the seemingly subtle substitution of a central nitrogen atom for phosphorus imparts significant differences in chemical properties that translate to tangible performance advantages in catalysis. The core distinction lies in the nature of the P-C versus the N-C bonds and the overall steric and electronic properties of the cation.

Key Performance Differentiators:

  • Thermal and Chemical Stability: Phosphonium salts generally exhibit higher thermal stability and greater resistance to degradation under strongly basic conditions compared to quaternary ammonium salts.[9] This robustness allows for a broader range of reaction conditions, including higher temperatures, which can be crucial for sluggish transformations. The larger atomic radius of phosphorus and the longer P-C bonds contribute to this enhanced stability, making phosphonium salts less susceptible to Hofmann elimination, a common decomposition pathway for ammonium salts.

  • Catalytic Activity: The larger and more lipophilic nature of the phosphonium cation can lead to the formation of more "naked" and, therefore, more reactive anions in the organic phase. This often translates to higher reaction rates and catalyst turnover numbers. While direct comparisons are reaction-dependent, studies have shown phosphonium salts can outperform their ammonium analogues, especially in challenging applications.[10]

  • Tunability: The phosphorus center allows for a wide variety of substituents, from simple alkyl chains to complex, sterically demanding aryl groups. This high degree of tunability in the catalyst's steric and electronic environment provides a rich platform for fine-tuning selectivity and reactivity for specific substrate classes.[11]

The development of chiral phosphonium salt catalysis, while slower to start than its ammonium counterpart, gained significant momentum after the pioneering work of Manabe in 1998 and the first highly enantioselective examples reported by Maruoka in 2008.[6] Since then, the field has expanded rapidly, with several distinct and powerful catalyst families emerging.[6]

A Comparative Analysis of Leading Chiral Phosphonium Salt Scaffolds

The efficacy of a chiral phosphonium salt catalyst is intrinsically linked to its structural backbone, which dictates the precise three-dimensional arrangement of the chiral environment. Three prominent classes have emerged as particularly effective: Binaphthyl-derived, Spiro-type, and Amino Acid-derived catalysts.[8]

Binaphthyl-Derived Phosphonium Salts

Leveraging the C₂-symmetric, axially chiral binaphthyl scaffold, these catalysts, often referred to as "Maruoka-type" catalysts in a broader context that includes their ammonium analogues, have proven to be exceptionally versatile and highly effective.[12][13] The rigid binaphthyl core provides a well-defined chiral pocket that effectively shields one face of the bound nucleophile.

Performance Highlights: Binaphthyl-modified quaternary phosphonium salts were among the first to demonstrate high levels of enantioselectivity in asymmetric phase-transfer catalysis.[14][15] A landmark application is the asymmetric amination of β-keto esters, a crucial transformation for the synthesis of biologically active compounds.

CatalystSubstrateReactionYield (%)ee (%)Reference
(S)-Binaphthyl-P(Ph)₂-n-Bu Br2-Methoxycarbonyl-1-indanoneAmination (DBAD)9591[14][15]
(S)-Binaphthyl-P(3,5-Xylyl)₂-n-Bu Br2-EthoxycarbonylcyclopentanoneAmination (DBAD)9895[14][15]
Corresponding Ammonium Salt2-Methoxycarbonyl-1-indanoneAmination (DBAD)8582[12]

DBAD: Di-tert-butyl azodicarboxylate

As the data suggests, the phosphonium salt catalysts, particularly with sterically demanding xylyl groups on the phosphorus, can provide superior yields and enantioselectivities compared to analogous ammonium salts in the amination of β-keto esters.

Spiro-Type Phosphonium Salts

P-Spiro chiral tetraaminophosphonium salts, developed by Ooi and coworkers, represent another powerful catalyst class.[6] These catalysts feature a central phosphorus atom locked in a spirocyclic framework, creating a rigid and deeply pocketed chiral environment. This structure is particularly effective in reactions involving the formation of quaternary stereocenters.

Performance Highlights: A key application of these catalysts is the highly enantioselective alkylation of azlactones, providing a direct route to α,α-dialkyl-α-amino acids.[6]

CatalystSubstrate (Azlactone from)ElectrophileYield (%)ee (%)Reference
(R)-P-Spiro Tetraaminophosphonium BromideAlanineBenzyl Bromide9599[6]
(R)-P-Spiro Tetraaminophosphonium BromidePhenylalanineAllyl Bromide9298[6]

The exceptional levels of enantiocontrol achieved with spiro-type phosphonium salts in these challenging alkylations highlight the effectiveness of their unique topology.

Amino Acid-Derived Phosphonium Salts

More recently, chiral phosphonium salts derived from readily available amino acids have gained prominence.[11][16] These catalysts often incorporate additional functional groups, such as amides or thioureas, capable of acting as hydrogen-bond donors.[16] This bifunctionality allows for a more organized transition state through multiple points of interaction with the substrate, leading to enhanced selectivity.

Performance Highlights: These bifunctional catalysts have shown remarkable success in asymmetric Michael additions and aza-Henry reactions.[16][17] The presence of a hydrogen-bond-donating moiety is often crucial for achieving high enantioselectivity.

CatalystSubstrateReactionYield (%)ee (%)Reference
L-Leucine-derived Thiourea Phosphonium Salt3-PhenyloxindoleMichael (Methyl Vinyl Ketone)9996[17]
L-tert-Leucine-derived Amide Phosphonium SaltN-Boc-benzaldimineaza-Henry (Nitromethane)9495[16]

The ability to rationally design these catalysts from the diverse pool of amino acids offers significant potential for creating tailored catalysts for specific transformations.

Mechanistic Principles and Workflow

The stereochemical outcome of a phase-transfer catalyzed reaction is determined in the ion-pair transition state within the organic phase. The chiral phosphonium cation tightly associates with the anionic nucleophile, and its rigid chiral backbone dictates the trajectory of the incoming electrophile.

Asymmetric_PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq M⁺Nu⁻ Q_Nu_org [Q*⁺Nu⁻] Nu_aq->Q_Nu_org Anion Exchange Q_X_aq Q*⁺X⁻ (Catalyst) E_org E-Y (Electrophile) Product_org Product (Nu-E) E_org->Product_org Q_Nu_org->Product_org Asymmetric Reaction Q_Y_org Q*⁺Y⁻ Product_org->Q_Y_org Q_Y_org->Q_X_aq Catalyst Regeneration

Caption: Generalized workflow of asymmetric phase-transfer catalysis.

In the case of bifunctional catalysts, such as those derived from amino acids, hydrogen bonding plays a critical role in pre-organizing the nucleophile within the chiral pocket, leading to a more ordered and energetically favorable transition state for one enantiomeric product.

Bifunctional_Catalysis_TS cluster_TS Organized Transition State catalyst Chiral Phosphonium Cation (Q*⁺) nucleophile Nucleophile (Nu⁻) catalyst->nucleophile Ionic Interaction h_bond H-Bond Donor (e.g., -NH) h_bond->nucleophile Hydrogen Bonding electrophile Electrophile electrophile->nucleophile Attack from Less Hindered Face

Caption: Role of bifunctionality in organizing the transition state.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these catalysts, here is a representative protocol for the asymmetric alkylation of a glycine imine derivative, a common benchmark reaction in the field.

Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

Objective: To synthesize a chiral, non-natural amino acid precursor using a binaphthyl-derived chiral phosphonium salt catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide (BnBr)

  • (S)-Binaphthyl-P(3,5-Xylyl)₂-n-Bu Br (1 mol%)

  • Toluene (anhydrous)

  • 50% w/v aqueous Potassium Hydroxide (KOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv) and the chiral phosphonium salt catalyst (0.01 mmol, 0.01 equiv).

  • Add toluene (5 mL) to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.2 mmol, 1.2 equiv) to the solution.

  • With vigorous stirring, add the 50% aqueous KOH solution (2 mL) dropwise over 5 minutes.

  • Continue stirring vigorously at 0 °C, monitoring the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction with ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

This protocol, adapted from procedures described in the literature, provides a general framework.[18][19] Optimal conditions, including temperature, base concentration, and solvent, may vary depending on the specific substrate and catalyst used.

Conclusion and Future Outlook

Chiral phosphonium salts have firmly established themselves as a powerful and versatile class of catalysts for asymmetric phase-transfer catalysis. Their enhanced stability and high tunability offer distinct advantages over traditional ammonium salts in numerous applications. The development of novel scaffolds, particularly those incorporating bifunctionality through hydrogen-bond donors, continues to push the boundaries of enantioselectivity and substrate scope.[20][21] For researchers and drug development professionals, the rational selection of a phosphonium salt catalyst, guided by an understanding of its structural features and the mechanistic demands of the desired transformation, is key to unlocking efficient and highly selective synthetic routes to valuable chiral molecules.

References

  • Liu, S., Kumatabara, Y., & Shirakawa, S. (2016). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 18(2), 331-341. [Link]

  • Ooi, T., & Maruoka, K. (2015). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 18, 331-341. This is a duplicate of the first reference, but the content is relevant to the development of the field. [Link]

  • Zhang, Z., et al. (2023). Design and Application of Peptide-Mimic Phosphonium Salt Catalysts in Asymmetric Synthesis. Angewandte Chemie International Edition, e202307258. [Link]

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  • Rassias, G., & Hart, A. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1668-1690. [Link]

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  • He, R., et al. (2023). Cinchona-Alkaloid-Derived NN Ligands and Achiral Phosphines for Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic and α-Chloroheteroaryl Ketones. The Journal of Organic Chemistry, 88(13), 9213-9224. [Link]

  • Lee, H. J., & Maruoka, K. (2023). Recent Asymmetric Phase-Transfer Catalysis with Chiral Binaphthyl-Modified and Related Phase-Transfer Catalysts over the Last 10 Years. The Chemical Record, 23(7), e202200286. [Link]

  • Bella, M., & Tuzi, A. (2021). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules, 26(11), 3293. [Link]

  • Manabe, K. (1999). Synthesis of Novel Chiral Quaternary Phosphonium Salts with a Multiple Hydrogen‐Bonding Site, and Their Application to Asymmetric Phase‐Transfer Alkylation. Angewandte Chemie International Edition, 38(9), 1289-1291. [Link]

  • He, R., et al. (2009). Phosphonium salts as chiral phase-transfer catalysts: asymmetric Michael and Mannich reactions of 3-aryloxindoles. Angewandte Chemie International Edition, 48(25), 4559-4561. [Link]

  • Lee, H. J., & Maruoka, K. (2023). Recent Asymmetric Phase-Transfer Catalysis with Chiral Binaphthyl-Modified and Related Phase-Transfer Catalysts over the Last 10 Years. The Chemical Record, 23(7), e202200286. [Link]

  • Shirakawa, S., & Maruoka, K. (2016). Chiral Quaternary Phosphonium Salts as Phase-Transfer Catalysts for Environmentally Benign Asymmetric Transformations. Green Chemistry, 18(2), 331-341. [Link]

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  • Park, H., & Jew, S. (2011). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 47(30), 8551-8561. [Link]

  • Escale, R., et al. (2015). SAR Studies of Diphenyl Cationic Trypanocides: Superior Activity of Phosphonium over Ammonium Salts. ACS Medicinal Chemistry Letters, 6(2), 151-155. [Link]

  • Wu, J. H., et al. (2025). Enantioselective Synthesis of Axially Chiral Biphenols via Oxygen-Triggered Kinetic Resolution by Peptide-Phosphonium Salt Catalysis. ResearchGate. [Link]

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  • He, R., et al. (2008). Binaphthyl‐Modified Quaternary Phosphonium Salts as Chiral Phase‐Transfer Catalysts: Asymmetric Amination of β‐Keto Esters. Angewandte Chemie, 120(49), 9608-9610. [Link]

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Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of (2-Butyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (2-Butyl)triphenylphosphonium bromide, ensuring that this final step in your experimental workflow is conducted with the highest standards of safety and compliance.

Hazard Assessment and Risk Mitigation

This compound is a quaternary phosphonium salt. While not acutely toxic, it is classified as an irritant to the eyes, skin, and respiratory system.[1][2] As a solid, it can become airborne as dust, posing an inhalation hazard.[3] Therefore, a thorough risk assessment is the foundational step before any handling or disposal activities.

Key Hazards:

  • Dermal and Ocular Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1][2]

  • Hazardous Decomposition Products: Thermal decomposition can release toxic fumes, including carbon monoxide, oxides of phosphorus, and hydrogen bromide.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the irritant nature of this compound, a robust selection of PPE is mandatory.[4][5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne dust particles.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact and dermal irritation.[4][7]
Body Protection A lab coat or chemical-resistant apron.Protects clothing and underlying skin from contamination.[4][5]
Respiratory Protection A NIOSH-approved respirator may be necessary if significant dust is generated or work is not performed in a fume hood.Prevents inhalation of irritant dust.[6][7]

The Disposal Workflow: A Two-Pronged Approach

The disposal of this compound is best approached by addressing its two key chemical moieties: the triphenylphosphonium cation and the bromide anion. This involves a two-step chemical degradation process followed by compliant waste disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_degradation Chemical Degradation cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Step 1: Alkaline Hydrolysis (Degrades Phosphonium Cation) B->C D Step 2: Reductive Neutralization (Degrades Bromide Anion) C->D E pH Adjustment & Verification D->E F Collection in a Labeled Halogenated Organic Waste Container E->F G Consult Institutional EHS for Pickup F->G

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

Step-by-Step Disposal Protocols

These protocols are designed for laboratory-scale quantities of this compound waste. Always adhere to your institution's specific waste management policies.

Protocol 1: Alkaline Hydrolysis of the Phosphonium Salt

The foundational principle behind the degradation of the triphenylphosphonium cation is alkaline hydrolysis. Under basic conditions, the phosphonium salt will hydrolyze to form the more stable and less reactive triphenylphosphine oxide and a corresponding alkane.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the container with the this compound waste. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or water).

  • Basification: While stirring, slowly add a 2 M sodium hydroxide solution to the waste. The addition should be done cautiously as the hydrolysis reaction can be exothermic.

  • Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding sodium hydroxide until the pH is consistently above 12.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis. For larger quantities, overnight stirring may be necessary.

  • Completion: The phosphonium salt is now degraded into triphenylphosphine oxide and butane. The resulting mixture is ready for the second step of the degradation process.

Protocol 2: Reductive Neutralization of the Brominated Compound

With the phosphonium cation degraded, the next step is to address the bromide. This is achieved through a reduction reaction, converting the organic bromide to a less harmful inorganic bromide salt. Sodium thiosulfate is a common and effective reducing agent for this purpose.[8][9][10]

Materials:

  • The basified waste solution from Protocol 1

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

  • Stir plate and stir bar

Procedure:

  • Preparation: Continue stirring the basified waste solution in the fume hood.

  • Neutralization: Slowly add a 10% sodium thiosulfate solution to the reaction mixture. A slight color change may be observed.

  • Stoichiometry: A stoichiometric excess of sodium thiosulfate should be used to ensure complete reduction of the bromide. A general guideline is to add approximately 1.5 to 2 equivalents of sodium thiosulfate relative to the initial amount of this compound.

  • Reaction Time: Allow the mixture to stir for at least 30 minutes. This provides sufficient time for the neutralization reaction to complete.

Final Waste Management and Compliance

After chemical degradation, the resulting solution must be managed as hazardous waste in accordance with institutional and federal regulations.

FinalWasteManagement Final Waste Management Pathway A Chemically Treated Waste (from Protocol 2) B Verify pH is between 5.5 and 9.0 (Adjust with dilute acid/base if necessary) A->B C Transfer to a designated, properly labeled Halogenated Organic Waste container B->C D Store in a Satellite Accumulation Area (SAA) C->D E Arrange for pickup by Environmental Health & Safety (EHS) D->E

Caption: The final steps for ensuring compliant disposal of the treated chemical waste.

  • pH Adjustment: Before final disposal, check the pH of the treated solution. Most institutional waste management programs require the pH to be in a neutral range (typically between 5.5 and 9.0).[11] If necessary, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).

  • Containerization: Transfer the neutralized solution into a designated and properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the primary components, including triphenylphosphine oxide and the inorganic bromide salts.[11][12][13]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) in your laboratory, away from incompatible materials.[11][12][14]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[15][16]

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][17][18] Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste identification, storage, and disposal.[12][19] This guide's procedures are designed to align with these regulations by rendering the chemical less hazardous before it enters the official waste stream, thereby ensuring a safer process from "cradle to grave."[20]

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling (2-Butyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively. This guide provides an in-depth, procedural framework for handling (2-Butyl)triphenylphosphonium bromide (also known as sec-Butyltriphenylphosphonium bromide). The protocols herein are designed to be a self-validating system, grounded in authoritative safety data, to protect you and your research.

Hazard Assessment: The 'Why' Behind the Precaution

Effective personal protective equipment (PPE) selection is not a matter of guesswork; it is a direct response to a chemical's specific hazard profile. This compound, a member of the phosphonium salt family, presents several hazards that necessitate rigorous protective measures. Its physical form as a solid powder also introduces the risk of aerosolization and inhalation.

The primary risks are well-documented:

  • Skin Irritation: Direct contact can cause inflammation, redness, and discomfort.[1][2][3][4][5][6]

  • Serious Eye Irritation/Damage: This is a critical hazard. Contact with the eyes can lead to significant and potentially lasting damage.[1][2][3][4][5][6][7][8]

  • Respiratory Irritation: Inhalation of dust particles can irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3][4][5][6][8]

  • Toxicity if Swallowed: Ingestion of the compound is harmful and may be toxic.[3][6][7][8]

  • Hygroscopic Nature: The compound readily absorbs moisture from the air, which can affect its reactivity and handling characteristics.[1][2][6]

These hazards are the causal basis for the specific PPE and handling protocols detailed below.

Hazard ClassificationPotential ConsequenceGHS Pictogram
Skin Irritation (Category 2) Redness, inflammation upon contact.Exclamation Mark
Serious Eye Irritation (Category 2/2A) Significant eye irritation, potential for damage.Exclamation Mark
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System Irritation of the nose, throat, and lungs.Exclamation Mark
Acute Oral Toxicity (Category 3 or 4) Harmful or toxic if ingested.Skull and Crossbones or Exclamation Mark

The Core PPE Ensemble: A Multi-Layered Defense

The most effective safety strategy relies on a combination of engineering controls and personal protective equipment. PPE should be considered the final barrier between you and the chemical hazard.

Primary Engineering Controls (First Line of Defense)

Before any personal equipment is worn, ensure the workspace is properly equipped.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][4][9]

  • Chemical Fume Hood: All weighing and transferring of the solid chemical should be performed inside a certified chemical fume hood to prevent the release of dust into the laboratory environment.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[2][10]

Mandatory Personal Protective Equipment

The following PPE is required for handling this compound under standard laboratory conditions.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][10]Protects against airborne dust and accidental splashes, directly mitigating the "Serious Eye Irritation" hazard.
Hand Protection Nitrile or other chemically resistant protective gloves.[1][2][7]Prevents direct skin contact, mitigating the "Skin Irritation" hazard.
Body Protection A long-sleeved laboratory coat.Protects skin on the arms and prevents contamination of personal clothing.[1]
Respiratory Protection Not required if handled exclusively within a fume hood.[1] If weighing outside a hood or during a large spill, a NIOSH-approved respirator for particulates is necessary.[1][2]Prevents inhalation of dust, mitigating the "Respiratory Irritation" hazard.

Procedural Guidance: From Lab Bench to Disposal

Proper technique in using PPE is as crucial as the equipment itself. The following workflow minimizes the risk of exposure and cross-contamination.

Step-by-Step PPE Protocol
  • Pre-Operation Inspection: Before starting, visually inspect all PPE. Check gloves for any signs of degradation or punctures. Ensure goggles are clean and fit snugly.

  • Donning Sequence: Put on PPE in the following order to ensure a proper seal and fit: i. Laboratory Coat ii. Gloves iii. Eye Protection

  • Chemical Handling:

    • Perform all manipulations that may generate dust (weighing, transferring) within a chemical fume hood.

    • Use a spatula or scoop to handle the solid. Avoid pouring, which can create dust clouds.

    • Keep the container tightly closed when not in use to protect the hygroscopic material from moisture.[2][4]

  • Doffing Sequence: Removing PPE correctly is critical to prevent contaminating yourself with any material that may have settled on the equipment. i. Gloves: Remove first, using a glove-to-glove technique (peeling one off with the other) to avoid touching the outer surface with bare skin. ii. Laboratory Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body. iii. Eye Protection: Remove last, by handling the straps, not the front surface.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][3][4][7]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Handle Chemical Handling (Inside Fume Hood) Don3->Handle Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Wash 4. Wash Hands Doff3->Wash Handle->Doff1

Caption: PPE Donning and Doffing Workflow.

Emergency Protocols: When Containment Fails

In the event of accidental exposure, immediate and correct action is critical.

Emergency_Response cluster_actions Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Skin_Act Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Skin->Skin_Act Eyes_Act Immediately flush with eyewash for at least 15 minutes. Remove contact lenses if possible. Eyes->Eyes_Act Inhale_Act Move to fresh air immediately. If breathing is difficult, seek help. Inhale->Inhale_Act End Seek Medical Attention Skin_Act->End Eyes_Act->End Inhale_Act->End

Caption: Emergency Response Decision Tree.

  • Chemical on Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][11] While rinsing, remove any contaminated clothing, being careful not to spread the chemical.[2][11] Seek medical attention if irritation develops or persists.[1]

  • Chemical in Eyes: This is a time-critical emergency. Proceed immediately to an eyewash station and flush the eyes with water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2][12] Remove contact lenses if present and easy to do.[1] You must seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the affected person to fresh air at once.[1][2] If they are not breathing, trained personnel should provide artificial respiration.[1][2] Seek medical attention.

  • Accidental Ingestion: Do NOT induce vomiting.[2][3] Have the conscious person rinse their mouth with water and drink one to two glasses of water.[2] Call a physician or poison control center immediately.[3]

Spill Management and Waste Disposal

Proper containment and disposal are final, critical steps in the safe handling workflow.

Spill Response Plan
  • Minor Spill (manageable by lab personnel):

    • Alert others in the immediate area.

    • Ensure you are wearing your full PPE ensemble (goggles, lab coat, gloves).

    • Avoid breathing in any dust.

    • Carefully sweep or vacuum (if equipped with a HEPA filter) the solid material and place it into a clearly labeled, sealable container for hazardous waste.[1][2]

    • Clean the spill area with soap and water.

    • Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office (e.g., Environmental Health & Safety).

    • Prevent others from entering the contaminated area.

Waste Disposal Plan
  • All this compound waste, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a designated, sealed, and properly labeled container. The label should clearly state "this compound Waste" and include the appropriate hazard symbols.

  • Dispose of the waste through your institution's approved hazardous waste disposal program.[1][4][9] Never dispose of this chemical down the drain or in regular trash.[4][9]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of your laboratory environment.

References

  • Solvay. CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1 - Regulations.gov. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (n-Butyl)triphenylphosphonium bromide, 99%. [Link]

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Inosine 5'-diphosphate, trisodium salt hydrate. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Kent State University. EMERGENCY RESPONSE GUIDE IMMEDIATE EMERGENCY PROCEDURES. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Carnegie Mellon University Qatar. Emergency Response Guide for Laboratories. [Link]

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